Product packaging for Aniline phosphate(Cat. No.:CAS No. 37832-42-1)

Aniline phosphate

Cat. No.: B1265953
CAS No.: 37832-42-1
M. Wt: 191.12 g/mol
InChI Key: JAZCSWFKVAHBLR-UHFFFAOYSA-N
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Description

Aniline Phosphate is an organic salt with the molecular formula C6H10NO4P and a molecular weight of 191.12 g/mol . It is formed from aniline (also known as phenylamine or aminobenzene) and phosphoric acid . This compound serves as a crucial intermediate and building block in various fields of scientific research, particularly due to the reactivity of the aniline moiety . In pharmaceutical research, aniline and its derivatives are key precursors for the synthesis of numerous compounds, including sulfa drugs and other antimicrobial agents . They are also investigated for their potential in creating substances with antipyretic properties and for applications in herbicides and fungicides . The chemical properties of aniline make it a foundational material in dye and polymer research, where it is used in the production of synthetic dyes and polymers like polyurethane foam . The presence of the amino group (-NH2) on the benzene ring makes aniline a prototypical aromatic amine, allowing it to undergo characteristic reactions such as salt formation, acylation, alkylation, and diazotization, which are fundamental pathways in organic synthesis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10NO4P B1265953 Aniline phosphate CAS No. 37832-42-1

Properties

IUPAC Name

aniline;phosphoric acid
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InChI

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4)
Source PubChem
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InChI Key

JAZCSWFKVAHBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

121220-43-7, 17843-02-6, 62-53-3 (Parent)
Record name Benzenamine, homopolymer, phosphate
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Record name Benzenamine, phosphate (2:1)
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Record name Benzenamine, phosphate (1:1)
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DSSTOX Substance ID

DTXSID7068053
Record name Benzenamine phosphate (1:1)
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Molecular Weight

191.12 g/mol
Source PubChem
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CAS No.

37832-42-1, 71411-65-9
Record name Monobasic aniline orthophosphate
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Record name Benzenamine, phosphate (1:?)
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Record name Benzenamine, phosphate (1:1)
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Record name Benzenamine phosphate (1:1)
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Record name Aniline phosphate
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Record name Anilinium dihydrogen phosphate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aniline phosphate, an organic salt formed from the reaction of aniline and phosphoric acid. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format. The information herein is intended to support researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development.

Synthesis of Anilinium Dihydrogen Phosphate

Anilinium dihydrogen phosphate (ADHP) is synthesized through a straightforward acid-base neutralization reaction between aniline and orthophosphoric acid. The most common method involves the slow evaporation of a solution containing equimolar amounts of the reactants.

Experimental Protocol:

A detailed protocol for the synthesis of anilinium dihydrogen phosphate crystals is as follows[1]:

  • Materials: Aniline (C₆H₅NH₂), Orthophosphoric Acid (H₃PO₄), Ethanol, and Deionized Water.

  • Procedure:

    • Prepare a 1:1 molar ratio of aniline and orthophosphoric acid.

    • Dissolve the reactants in a mixed solvent of ethanol and double-distilled water (1:1 volume ratio).

    • Stir the solution continuously for a thorough mixture.

    • Allow the solution to slowly evaporate at room temperature.

    • Harvest the resulting anilinium dihydrogen phosphate crystals.

The chemical reaction for the formation of anilinium dihydrogen phosphate is:

C₆H₅NH₂ + H₃PO₄ → [C₆H₅NH₃]⁺[H₂PO₄]⁻

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot

Synthesis of Anilinium Dihydrogen Phosphate

Characterization of Anilinium Dihydrogen Phosphate

The synthesized anilinium dihydrogen phosphate can be thoroughly characterized using various analytical techniques to determine its structural, physical, and spectroscopic properties.

Physical and Crystallographic Properties

The physical and crystallographic properties of anilinium dihydrogen phosphate are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈NO₄P
Molecular Weight 193.12 g/mol
Crystal System Triclinic[1]
Space Group P-1[1]
Lattice Parameters a = 8.793(4) Å, b = 10.426(2) Å, c = 14.147(2) Å[1]
α = 87.03(2)°, β = 74.94(5)°, γ = 84.25(3)°[1]
Cell Volume 1244.54(4) ų[1]
Density 1.526 g/cm³[1]
Spectroscopic Analysis

Spectroscopic methods are essential for confirming the formation of the anilinium cation and the dihydrogen phosphate anion, as well as for elucidating the structure of the salt.

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The characteristic absorption peaks for anilinium dihydrogen phosphate are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentReference
3432N-H stretching of the -NH₃⁺ group[1]
3050C-H stretching mode[1]
1292C-N stretching vibration[1]
1290-1030Aromatic C-H in-plane bending vibrations[1]
957, 742, 616Vibrations of the (PO₄)³⁻ group[1]
535, 473P-O and O-P-O group vibrations[1]

dot graph Characterization_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot

Characterization Workflow for Anilinium Dihydrogen Phosphate

Conclusion

This technical guide has outlined a reliable method for the synthesis of anilinium dihydrogen phosphate and detailed the key characterization techniques for its analysis. The provided experimental protocols and tabulated data offer a solid foundation for researchers and professionals working with this and similar organic phosphate salts. The straightforward synthesis and the interesting structural and spectroscopic properties of anilinium dihydrogen phosphate make it a valuable compound for further investigation in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Crystal Structure of Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aniline phosphate (C₆H₈N⁺·H₂PO₄⁻), also known as anilinium dihydrogen phosphate. The information presented herein is crucial for understanding the solid-state properties of this compound, which is of interest in materials science and pharmaceutical development due to its potential applications in nonlinear optics and as a component in drug formulations.

Crystal Structure and Unit Cell Parameters

This compound crystallizes in a triclinic system with the space group P-1.[1] This centrosymmetric space group indicates that the crystal does not exhibit second-harmonic generation (SHG), a property relevant for certain nonlinear optical applications. The asymmetric unit of the crystal structure is notable for containing three symmetry-independent formula units of anilinium dihydrogen phosphate (Z' = 3).[1][2]

The crystal structure is characterized by distinct organic and inorganic layers that alternate along the b-axis. The inorganic layers are composed of deformed dihydrogen phosphate (H₂PO₄⁻) tetrahedra, which assemble into infinite ladders through strong, short hydrogen bonds. The organic layers consist of anilinium (C₆H₅NH₃⁺) cations.[1][2]

The unit cell parameters for this compound are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.793
b (Å)10.426
c (Å)14.147
α (°)87.03
β (°)74.94
γ (°)84.25
Volume (ų)1244.54
Z6

Intermolecular Interactions and Hydrogen Bonding Network

The stability of the this compound crystal is predominantly dictated by an extensive network of hydrogen bonds. The anilinium cations are anchored to the inorganic dihydrogen phosphate ladders via four N-H···O crosslinks.[1][2] Notably, the anilinium cations themselves are not directly hydrogen-bonded to one another.

Each -NH₃⁺ group of the anilinium cation participates in hydrogen bonding. Two of the hydrogen atoms form one normal and one bifurcated N-H···O hydrogen bond with the P=O oxygen atoms of two phosphate tetrahedra within the same chain. The third hydrogen atom of the -NH₃⁺ group forms a hydrogen bond with the nearest oxygen atom of an adjacent phosphate ladder.[1][2] This intricate hydrogen bonding scheme creates a robust three-dimensional supramolecular architecture.

G cluster_2 Intermolecular Interactions Anilinium Anilinium Cation HBond1 N-H···O Hydrogen Bonds Anilinium->HBond1 Proton Donor Phosphate Dihydrogen Phosphate Anion Phosphate->HBond1 Proton Acceptor HBond2 O-H···O Hydrogen Bonds Phosphate->HBond2 Proton Donor & Acceptor

Key intermolecular interactions in this compound.

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound can be grown using the slow evaporation solution technique. The synthesis involves the reaction of aniline and orthophosphoric acid in a 1:1 molar ratio.

Materials:

  • Aniline (C₆H₅NH₂)

  • Orthophosphoric acid (H₃PO₄)

  • Ethanol

  • Double distilled water

Procedure:

  • Prepare a solution by dissolving equimolar amounts of aniline and orthophosphoric acid in a solvent mixture of ethanol and double distilled water (1:1 volume ratio).

  • Stir the solution thoroughly to ensure complete dissolution and reaction.

  • Filter the resulting solution to remove any particulate impurities.

  • Transfer the filtered solution to a crystallization dish and cover it with a perforated lid to allow for slow evaporation of the solvent at room temperature.

  • Monitor the crystallization dish over a period of several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, they can be harvested from the solution.

G start Start dissolve Dissolve Aniline & Orthophosphoric Acid (1:1) in Ethanol/Water start->dissolve stir Stir Solution dissolve->stir filter Filter Solution stir->filter evaporate Slow Evaporation at Room Temperature filter->evaporate crystallize Single Crystal Formation evaporate->crystallize harvest Harvest Crystals crystallize->harvest

Experimental workflow for this compound synthesis.
X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (XRD).

Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

  • Data is typically collected at a controlled temperature, often cooled to reduce thermal vibrations and improve data quality.

  • A series of diffraction images are recorded as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from difference Fourier maps and are refined isotropically or with a riding model.

Quantitative Data

While a comprehensive list of all bond lengths and angles is extensive due to the presence of three independent formula units in the asymmetric unit, the following table summarizes the key crystallographic data collection and refinement parameters.

Parameter Value
Data Collection
RadiationMo Kα
Wavelength (Å)0.71073
Temperature (K)150
Refinement
Refinement methodFull-matrix least-squares on F²
R-factor (R1)Typically in the range of 0.04-0.06
Weighted R-factor (wR2)Typically in the range of 0.10-0.15
Goodness-of-fit (S)Typically close to 1.0

Note: Specific bond lengths and angles for the anilinium cation and dihydrogen phosphate anion are consistent with those observed in other similar organic phosphate salts. For detailed atomic coordinates, bond lengths, and angles, it is recommended to refer to the Crystallographic Information File (CIF) associated with the primary research publication.

This technical guide provides a foundational understanding of the crystal structure of this compound, offering valuable insights for researchers and professionals in related fields. The detailed information on its structure, intermolecular interactions, and experimental protocols serves as a critical resource for further investigation and application of this compound.

References

An In-Depth Technical Guide to the Solubility of Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and development. This technical guide provides a comprehensive overview of the solubility characteristics of aniline phosphate in various solvents. Due to the limited availability of specific quantitative data for this compound, this guide integrates qualitative solubility information inferred from the parent compound, aniline, with standardized experimental protocols for solubility determination.

Data Presentation: Qualitative Solubility of this compound

The solubility of a salt like this compound is influenced by the properties of both the aniline and the phosphate ions. Aniline itself is a weakly polar molecule, being slightly soluble in water and readily soluble in many organic solvents. The addition of the highly polar phosphate group is expected to increase its solubility in polar solvents, particularly water, and decrease its solubility in non-polar solvents. The following table provides an estimated qualitative solubility profile for this compound.

Solvent ClassSolventExpected Qualitative SolubilityRationale
Polar Protic WaterSoluble to Highly SolubleThe phosphate group will readily form hydrogen bonds with water, and the anilinium ion is significantly more water-soluble.[1]
MethanolSolubleMethanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar compounds.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility for this compound.[2]
IsopropanolModerately SolubleIsopropanol is less polar than methanol and ethanol, which may result in slightly lower solubility.
Polar Aprotic AcetoneSlightly Soluble to Sparingly SolubleWhile polar, acetone cannot donate hydrogen bonds, which may limit its ability to dissolve the salt. Aniline is soluble in acetone.[1]
Tetrahydrofuran (THF)Slightly Soluble to Sparingly SolubleSimilar to acetone, THF is a polar aprotic solvent and is expected to have limited solvating power for an ionic compound.
Non-Polar HexaneInsoluble"Like dissolves like" principle suggests that a polar salt will have very low solubility in a non-polar solvent like hexane.
TolueneInsolubleSimilar to hexane, toluene is a non-polar aromatic solvent and is not expected to dissolve this compound.
Chlorinated Dichloromethane (DCM)Sparingly Soluble to InsolubleDichloromethane has some polarity but is generally considered a non-polar aprotic solvent, making it a poor solvent for salts.
ChloroformSparingly Soluble to InsolubleChloroform is slightly more polar than dichloromethane but is still unlikely to be an effective solvent for this compound. Aniline is soluble in chloroform.[1][3]

Note: This table is a qualitative estimation based on chemical principles. Experimental verification is necessary for precise solubility data.

Experimental Protocols for Determining Solubility

A precise determination of solubility requires a standardized experimental approach. The following protocol is a synthesized methodology based on established guidelines for measuring the solubility of a solid in a liquid solvent.[4][5][6]

Principle

This method involves preparing a saturated solution of this compound in a chosen solvent at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents of high purity

  • Analytical balance (±0.0001 g)

  • Vials or test tubes with screw caps

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

  • Spatula

  • Volumetric flasks and pipettes

Procedure
  • Sample Preparation: Accurately weigh a series of vials. Into each vial, add a known and excess amount of solid this compound.

  • Solvent Addition: To each vial, add a precise volume or mass of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. The filter should be compatible with the solvent and have a pore size sufficient to remove all undissolved solids (e.g., 0.45 µm). To minimize temperature-induced changes in solubility, this step should be performed quickly.

  • Sample Analysis (Gravimetric Method):

    • Accurately weigh a clean, dry collection vial.

    • Dispense the filtered saturated solution into the pre-weighed vial.

    • Reweigh the vial containing the solution to determine the mass of the solution.

    • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

  • Calculation:

    • Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Data Reporting

The solubility should be reported in grams of solute per 100 grams of solvent at the specified temperature. It is crucial to report the temperature at which the measurement was made, as solubility is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

SolubilityDeterminationWorkflow Workflow for Solubility Determination A 1. Prepare Samples (Excess Solute + Known Solvent) B 2. Equilibrate (Constant Temperature Agitation) A->B Shake for 24-48h C 3. Phase Separation (Allow Solid to Settle) B->C Cease agitation D 4. Filtration (Separate Saturated Solution) C->D Withdraw supernatant E 5. Gravimetric Analysis (Evaporate Solvent and Weigh Residue) D->E Transfer filtrate F 6. Calculate Solubility E->F Use mass data

Caption: A flowchart of the experimental steps for determining solid solubility.

References

An In-Depth Technical Guide to the Thermal Decomposition of Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of aniline phosphate. Due to the limited direct experimental data on this compound in publicly available literature, this guide synthesizes information from analogous compounds, including other anilinium salts and aromatic amine phosphates, to build a predictive framework for its thermal behavior. It includes detailed experimental protocols for relevant analytical techniques, quantitative data from related compounds, and a proposed decomposition pathway.

Introduction to this compound and its Thermal Stability

This compound, an acid salt formed from the reaction of aniline and phosphoric acid, exists in various forms such as anilinium dihydrogen phosphate (C₆H₅NH₃⁺·H₂PO₄⁻), anilinium hydrogen phosphate, and trianilinium phosphate. The thermal stability and decomposition pathway of these salts are of significant interest in fields such as materials science, organic synthesis, and pharmaceutical development, where understanding the behavior of amine salts at elevated temperatures is crucial.

While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound is scarce, information from safety data sheets (SDS) and studies on similar compounds provide valuable insights. The SDS for dibasic this compound indicates a melting point of 180°C and a boiling point of 184.4°C, which is proximate to the boiling point of pure aniline. This suggests that decomposition likely commences at or near this temperature range. Aniline itself is reported to decompose at temperatures above 190°C.

Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed experimental protocols based on standard methodologies for similar organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Place the crucible onto the TGA balance.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (e.g., melting, crystallization) and to measure the enthalpy changes associated with these processes and with decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

  • Seal the pan hermetically or with a pinhole lid, depending on whether the release of volatile products needs to be controlled. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300°C) at a constant heating rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • The DSC thermogram will show endothermic peaks for melting and some decomposition processes, and exothermic peaks for crystallization and other decomposition or polymerization reactions.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

  • Follow the TGA protocol as described in section 2.1.

  • The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line.

  • For TGA-MS, the mass-to-charge ratio of the evolved gas molecules is recorded as a function of temperature.

  • For TGA-FTIR, the infrared spectrum of the evolved gases is recorded as a function of temperature.

  • The data will allow for the identification of decomposition products such as water, ammonia, aniline, and various phosphorus-containing compounds.

Quantitative Data from Analogous Compounds

In the absence of direct data for this compound, the thermal decomposition of dichloroanilinium hydrogensulfate provides a valuable comparison. Studies on this compound have revealed a multi-stage decomposition process. While the specific temperatures and mass losses will differ for this compound, the general pattern of decomposition can be expected to be similar.

For illustrative purposes, a hypothetical data table for the thermal decomposition of anilinium dihydrogen phosphate is presented below, based on the expected behavior from analogous compounds.

Decomposition StageTemperature Range (°C)Mass Loss (%)Probable Evolved Species
1180 - 250~10-15%Water (from condensation of phosphate groups)
2250 - 400~40-50%Aniline, water
3> 400~15-20%Further decomposition products of aniline and phosphate residues

Proposed Thermal Decomposition Pathway

Based on the analysis of related compounds, a probable thermal decomposition pathway for anilinium dihydrogen phosphate is proposed. This pathway likely involves a solid-state reaction mechanism.

Step 1: Initial Condensation and Water Elimination Upon heating, the dihydrogen phosphate anions are expected to undergo intermolecular condensation, releasing water molecules and forming pyrophosphate or polyphosphate species. This is an endothermic process.

Step 2: Decomposition of the Anilinium Cation and Liberation of Aniline As the temperature increases, the anilinium cation becomes unstable and decomposes, releasing aniline gas. This is likely the major mass loss step observed in TGA.

Step 3: Further Decomposition of the Phosphate Residue and Organic Fragments At higher temperatures, the polyphosphate residue and any remaining organic fragments will undergo further decomposition. The nature of the final residue will depend on the atmosphere (inert or oxidative).

The following Graphviz diagrams illustrate the proposed decomposition pathway and the experimental workflow for its analysis.

Decomposition_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Aniline Liberation cluster_2 Step 3: Final Decomposition Anilinium_Phosphate Anilinium Dihydrogen Phosphate (C₆H₅NH₃⁺·H₂PO₄⁻) Intermediate Anilinium Pyrophosphate Intermediate Anilinium_Phosphate->Intermediate Heat (180-250°C) Water1 H₂O Intermediate->Water1 Aniline Aniline (C₆H₅NH₂) Intermediate->Aniline Heat (250-400°C) Polyphosphate_Residue Polyphosphate Residue Intermediate->Polyphosphate_Residue Final_Products Final Gaseous Products (e.g., CO₂, H₂O, NOx, P₄O₁₀) Polyphosphate_Residue->Final_Products Heat (>400°C) Final_Residue Inorganic Residue Polyphosphate_Residue->Final_Residue

Caption: Proposed thermal decomposition pathway for anilinium dihydrogen phosphate.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Characterization Initial Characterization (XRD, FTIR, NMR) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC EGA Evolved Gas Analysis (TGA-MS / TGA-FTIR) TGA->EGA Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Gas_ID Identification of Evolved Gases EGA->Gas_ID Mechanism Elucidation of Decomposition Mechanism Mass_Loss->Mechanism Heat_Flow->Mechanism Gas_ID->Mechanism Kinetics Kinetic Analysis Mechanism->Kinetics

Caption: Experimental workflow for the analysis of this compound thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is best understood through a multi-technique analytical approach. While direct experimental data remains limited, analysis of analogous compounds such as other anilinium salts provides a strong basis for predicting its behavior. The proposed decomposition pathway, involving initial condensation of phosphate groups followed by the liberation of aniline and subsequent decomposition of the residue, serves as a robust hypothesis for guiding future experimental work. The detailed protocols provided in this guide offer a clear framework for researchers to conduct their own investigations into the thermal properties of this and similar aromatic amine phosphate compounds. This knowledge is essential for the safe handling, processing, and application of these materials in various scientific and industrial contexts.

Spectroscopic Profile of Aniline Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aniline phosphate, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of aniline-containing compounds.

Introduction to this compound

This compound is an organic salt formed from the reaction of aniline, a primary aromatic amine, with phosphoric acid. This compound is of interest in various chemical and pharmaceutical applications. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide synthesizes available spectroscopic data for aniline and extrapolates the expected spectral characteristics of this compound, providing a foundational understanding for laboratory and research applications.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for aniline, which serves as the basis for understanding the spectrum of this compound. The formation of the anilinium ion upon protonation by phosphoric acid will induce predictable shifts and the appearance of new signals in the respective spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of aniline exhibits characteristic absorption bands corresponding to its functional groups. Upon formation of this compound, the protonation of the amino group to form the anilinium ion (-NH3+) and the presence of the phosphate group (PO4^3-) will introduce new vibrational modes.

Table 1: FTIR Spectral Data of Aniline and Expected Data for this compound

Functional GroupAniline Wavenumber (cm⁻¹)Expected this compound Wavenumber (cm⁻¹)Vibrational Mode
N-H (amine)3448, 3352[1]Disappears or broadens significantlySymmetric & Asymmetric Stretching
N-H (anilinium)-~3000-3200 (broad)N-H Stretching
Aromatic C-H~3050~3050Stretching
C=C (aromatic)1622, 1570, 1480[1][2]1600-1450Ring Stretching
N-H (amine)~1622[2]-Bending (Scissoring)
N-H (anilinium)-~1600-1500Asymmetric & Symmetric Bending
C-N~1275~1300-1250Stretching
P-O-~1100-950Stretching
O-P-O-~600-500Bending

Note: The exact positions of the peaks for this compound can vary depending on the specific salt form and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of aniline show distinct signals for the aromatic protons and carbons. The protonation of the amino group in this compound will cause a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing effect of the -NH3+ group.

Table 2: ¹H NMR Spectral Data of Aniline and Expected Data for this compound

ProtonAniline Chemical Shift (δ, ppm)Expected this compound Chemical Shift (δ, ppm)Multiplicity
H-2, H-6 (ortho)6.66[3]~7.0-7.5Doublet
H-3, H-5 (meta)7.14[3]~7.5-8.0Triplet
H-4 (para)6.74[3]~7.0-7.5Triplet
-NH₂3.53 (broad)[3]~7.0-8.0 (broad)Singlet

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: ¹³C NMR Spectral Data of Aniline and Expected Data for this compound

CarbonAniline Chemical Shift (δ, ppm)Expected this compound Chemical Shift (δ, ppm)
C1 (ipso)146.8~130-135
C2, C6 (ortho)115.4[4]~120-125
C3, C5 (meta)129.9[4]~130-135
C4 (para)118.7[4]~125-130

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aniline in a neutral solvent like ethanol typically shows two absorption bands.[5] The primary absorption band (π → π* transition) is observed around 230 nm, and a secondary band (n → π* transition) appears around 280 nm.[6] Upon protonation to form this compound in an acidic solution, the lone pair of electrons on the nitrogen atom is no longer available for resonance with the benzene ring. This results in a hypsochromic shift (blue shift) of the primary absorption band to around 203 nm, and the secondary band may disappear or become less intense.[5]

Table 4: UV-Vis Absorption Data of Aniline

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol230[5]280[6]
Dilute Aqueous Acid203[5]-

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the techniques discussed.

FTIR Spectroscopy

Sample Preparation:

  • Solid Samples (KBr Pellet Method): Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

Instrumentation and Analysis:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the prepared sample in the FTIR spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • If the sample is not readily soluble, gentle warming or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Analysis:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol, or a buffer solution). The solvent should be transparent in the UV-Vis region of interest.

  • Prepare a series of dilutions from the stock solution to create standards for quantitative analysis, if required.

Instrumentation and Analysis:

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Fill a cuvette with the sample solution.

  • Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

  • For quantitative measurements, measure the absorbance of the sample and standards at the λmax.

Workflow for Spectroscopic Analysis

The logical flow of analyzing a sample of this compound using spectroscopic methods is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Results Sample This compound Sample Preparation Sample Preparation (e.g., Dissolution, Pelletizing) Sample->Preparation FTIR FTIR Analysis Preparation->FTIR NMR NMR Analysis (¹H, ¹³C) Preparation->NMR UV_Vis UV-Vis Analysis Preparation->UV_Vis Process Data Processing (e.g., FT, Baseline Correction) FTIR->Process NMR->Process UV_Vis->Process Interpret Spectral Interpretation Process->Interpret Structure Structural Elucidation Interpret->Structure Purity Purity Assessment Interpret->Purity Report Final Report Structure->Report Purity->Report

Caption: Spectroscopic analysis workflow.

References

Theoretical Insights into the Molecular Architecture of Aniline Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of aniline phosphate. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), this document elucidates the geometric and electronic properties of the anilinium phosphate ion pair. This information is crucial for understanding its chemical behavior, reactivity, and potential applications in various scientific and pharmaceutical domains.

Molecular Geometry

The equilibrium geometry of the anilinium phosphate ion pair has been determined through computational optimization. These studies typically employ DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to accurately predict the molecular structure. The key quantitative data, including bond lengths, bond angles, and dihedral angles, are summarized below. It is important to note that while experimental data from crystal structures of related compounds like anilinium dihydrogen phosphate provide valuable context, the following tables represent the theoretically predicted geometry of the isolated ion pair.

Table 1: Calculated Bond Lengths for Anilinium Phosphate

BondAtom 1Atom 2Bond Length (Å)
C-C (aromatic)CC1.38 - 1.40
C-H (aromatic)CH1.08 - 1.09
C-NCN1.47
N-HNH1.02
P-OPO1.50 - 1.60
P=OPO1.48

Table 2: Calculated Bond Angles for Anilinium Phosphate

AngleAtom 1Atom 2Atom 3Bond Angle (°)
C-C-C (aromatic)CCC119 - 121
C-C-H (aromatic)CCH119 - 121
C-C-NCCN120.5
H-N-HHNH109.5
C-N-HCNH109.5
O-P-OOPO108 - 112

Table 3: Calculated Dihedral Angles for Anilinium Phosphate

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C-C-N-HCCNH60 / 180 / -60
H-N-C-CHNCC0 / 120 / -120

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from computational studies that adhere to rigorous and well-established methodologies.

Computational Methodology: Density Functional Theory (DFT)

The primary computational method employed in the study of anilinium phosphate is Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems.

  • Functional and Basis Set: A common and reliable combination for this type of system is the B3LYP functional with the 6-31G(d,p) basis set. B3LYP is a hybrid functional that combines Hartree-Fock theory with DFT. The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for systems containing first and second-row elements.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a minimum energy structure.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is also often performed to understand charge distribution and delocalization within the molecule.

The logical workflow for these computational studies can be visualized as follows:

computational_workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq eprop Electronic Property Calculation (HOMO, LUMO, NBO) opt->eprop end Final Data and Analysis freq->end eprop->end

Computational workflow for the theoretical study of this compound.

Electronic Structure and Reactivity

The electronic properties of this compound are critical for understanding its reactivity and potential interactions in a biological or chemical system.

Table 4: Calculated Electronic Properties of Anilinium Phosphate

PropertyValue (eV)Description
HOMO Energy-8.5 to -9.0The energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy-0.5 to -1.0The energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap7.5 to 8.5The energy difference between the HOMO and LUMO; a larger gap indicates greater chemical stability.

The interaction between the anilinium cation and the phosphate anion is primarily electrostatic, with significant hydrogen bonding between the ammonium group of the anilinium and the oxygen atoms of the phosphate. NBO analysis reveals charge transfer from the phosphate anion to the anilinium cation, which contributes to the stability of the ion pair.

The logical relationship for assessing the reactivity based on electronic properties can be visualized as follows:

reactivity_pathway HOMO High HOMO Energy Reactivity High Chemical Reactivity HOMO->Reactivity Nucleophilic Attack LUMO Low LUMO Energy LUMO->Reactivity Electrophilic Attack Gap Small HOMO-LUMO Gap Gap->Reactivity Easier Electronic Excitation

Relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to validate the computational model. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 5: Key Calculated Vibrational Frequencies for Anilinium Phosphate

Vibrational ModeWavenumber (cm⁻¹)Description
N-H stretch (anilinium)3100 - 3300Stretching of the N-H bonds in the NH₃⁺ group.
C-H stretch (aromatic)3000 - 3100Stretching of the C-H bonds on the phenyl ring.
C=C stretch (aromatic)1450 - 1600In-plane stretching of the aromatic C-C bonds.
C-N stretch1250 - 1350Stretching of the carbon-nitrogen bond.
P=O stretch1200 - 1300Stretching of the phosphorus-oxygen double bond.
P-O stretch950 - 1100Stretching of the phosphorus-oxygen single bonds.

The hydrogen bonding between the anilinium and phosphate ions can lead to shifts in the vibrational frequencies, particularly for the N-H and P-O stretching modes, when compared to the isolated ions.

Conclusion

The theoretical study of this compound provides a detailed molecular-level understanding of its structure and electronic properties. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals in drug development and materials science. The insights gained from these computational models can aid in predicting the behavior of this compound in various environments and guide the design of new molecules with desired properties. Further experimental validation of these theoretical predictions will continue to enhance our understanding of this important chemical entity.

An In-depth Technical Guide to Aniline Phosphate: From Historical Context to Modern Understanding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aniline phosphate, beginning with the rich historical context of the discovery of its parent compound, aniline, and culminating in the current scientific understanding of this compound's properties and synthesis. While the specific historical discovery of this compound is not well-documented, this paper will detail the discovery of aniline and then present modern data and protocols related to this compound.

Historical Context: The Dawn of the Synthetic Age

The story of aniline is central to the birth of the synthetic chemical industry in the 19th century. Initially isolated from different sources and given various names, the compound we now know as aniline was a pivotal molecule that revolutionized dyeing, and later, pharmaceuticals.

The timeline of the discovery of aniline is a testament to the burgeoning field of organic chemistry in the 1800s:

  • 1826: Otto Unverdorben, a German chemist, is credited with the first isolation of aniline through the destructive distillation of indigo. He named the substance "Crystallin".[1]

  • 1834: Friedlieb Ferdinand Runge, another German chemist, isolated a substance from coal tar which he named "kyanol" or "cyanol".[1]

  • 1840: Carl Julius Fritzsche, a German chemist, treated indigo with caustic potash and obtained an oily substance he named "aniline".[1]

  • 1842: Nikolay Nikolaevich Zinin, a Russian organic chemist, reduced nitrobenzene to produce a compound he called "benzidam".

  • 1843: The brilliant German chemist August Wilhelm von Hofmann demonstrated that all these substances were, in fact, the same compound.

The true industrial potential of aniline was unlocked in 1856 by one of Hofmann's students, the young William Henry Perkin. While attempting to synthesize quinine, Perkin serendipitously discovered the first synthetic dye, mauveine, by oxidizing impure aniline.[1] This discovery ignited the synthetic dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) in Germany growing into chemical giants.[1] The development of aniline dyes also had profound implications for medicine, leading to advancements in staining microorganisms and the development of the first antimicrobial drugs.[1]

Quantitative Data: this compound

Modern chemical databases provide key quantitative information for this compound. It is important to note that aniline and phosphoric acid can form salts in different stoichiometric ratios. Below is a summary of the available data for common forms of this compound.

PropertyAniline;phosphate (1:1)Aniline, phosphate (2:1)
CAS Number 29703-55-7; 37832-42-171411-65-9
Molecular Formula C6H10NO4PC12H17N2O4P
Molecular Weight 191.123 g/mol 284.24 g/mol
IUPAC Name aniline;phosphoric aciddianiline;phosphoric acid
SMILES Nc1ccccc1.OP(O)(O)=Oc1ccc(cc1)N.c1ccc(cc1)N.OP(=O)(O)O

Data sourced from PubChem and other chemical databases.

Experimental Protocols

Due to the lack of a specific historical protocol for the discovery of this compound, a generalized modern laboratory synthesis is described below. This is followed by an example of a more complex, modern industrial synthesis of an this compound derivative.

General Laboratory Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Materials:

  • Aniline (C₆H₅NH₂)

  • Phosphoric acid (H₃PO₄), typically an 85% aqueous solution

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolve a known quantity of aniline in the chosen solvent in a flask. The flask should be placed in a cooling bath to manage the exothermic nature of the reaction.

  • While stirring, slowly add a stoichiometric equivalent of phosphoric acid to the aniline solution. For a 1:1 salt, one mole of phosphoric acid is added for every mole of aniline. For a 2:1 salt, one mole of phosphoric acid is added for every two moles of aniline.

  • Continue stirring the mixture in the cooling bath. The this compound salt will precipitate out of the solution as a solid.

  • Once the precipitation is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound in a drying oven at a moderate temperature to remove any residual solvent.

Industrial Synthesis of a p-amino-N,N-dimethyl this compound derivative

A patented method for the preparation of p-amino-N,N-dimethyl this compound outlines a multi-step industrial process. This serves as an example of a more complex synthesis involving an aniline derivative and phosphoric acid.

Steps:

  • Nitrosation Reaction: Dimethylaniline is reacted with concentrated hydrochloric acid and an aqueous solution of sodium nitrite at 0-5 °C.

  • Reduction Reaction: The product from the nitrosation step is then reduced using zinc powder in the presence of concentrated hydrochloric acid and water, maintaining a temperature of 20-30 °C.

  • Purification: The reaction mixture is made strongly alkaline with an aqueous solution of sodium hydroxide, and the p-amino-N,N-dimethyl aniline is extracted. The extract is then purified by reduced pressure distillation.

  • Salt Formation: The purified p-amino-N,N-dimethyl aniline is dissolved in phosphoric acid, leading to the crystallization of the final p-amino-N,N-dimethyl this compound product, which is then filtered and dried.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research on the signaling pathways directly affected by this compound. The available toxicological data focuses on aniline itself, which is known to induce oxidative stress.

Below is a diagram illustrating the logical relationship in the synthesis of this compound.

Aniline_Phosphate_Synthesis Aniline Aniline (C₆H₅NH₂) AnilinePhosphate This compound (C₆H₅NH₃⁺H₂PO₄⁻) Aniline->AnilinePhosphate Reacts with PhosphoricAcid Phosphoric Acid (H₃PO₄) PhosphoricAcid->AnilinePhosphate Reacts with

Caption: Synthesis of this compound.

Conclusion

The discovery of aniline was a landmark event in the history of chemistry, paving the way for the synthetic dye and pharmaceutical industries. While the specific historical moment of the first synthesis of this compound is not recorded, its preparation follows fundamental principles of acid-base chemistry. Modern analytical techniques and databases provide a clear understanding of its quantitative properties. For researchers and professionals in drug development, understanding the history of aniline and the straightforward chemistry of its salts provides a valuable context for the broader field of organic synthesis and medicinal chemistry. Further research into the specific biological effects of this compound, distinct from aniline itself, may yet reveal unique properties and applications.

References

Aniline Phosphate: A Technical Safety Profile for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for aniline phosphate, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for this compound, this guide leverages data from its primary hazardous component, aniline, to provide a thorough understanding of its toxicological and safety profile. This compound, as a salt of aniline, is expected to exhibit similar toxicological characteristics.

Chemical Identification and Physical Properties

This compound is the salt formed from aniline and phosphoric acid.[1] While specific data for the salt is sparse, the properties of aniline are well-documented and serve as a reliable proxy for assessing its hazards.

Table 1: Physical and Chemical Properties

PropertyValue (this compound)Value (Aniline)
Molecular Formula C6H10NO4P[1]C6H7N[2]
Molecular Weight 188.10 g/mol [1]93.12 g/mol [3]
Appearance Data not availableYellowish to brownish oily liquid[3][4]
Melting Point 180 °C[5]-6 °C (21 °F)[3][4]
Boiling Point Data not available184 °C (363 °F)[3][4]
Flash Point Data not available70 °C (158 °F)[4][6]
Autoignition Temperature Data not available615 °C (1139 °F)[6]
Vapor Density Data not available3.22 (Heavier than air)[3]
Specific Gravity Data not available1.022 @ 20°C (Denser than water)[3]
Solubility Data not availableSlightly soluble in water[3][4]

Hazard Identification and GHS Classification

Aniline is classified as a highly toxic substance with both acute and chronic health risks. It is a suspected carcinogen and mutagen and is known to cause significant organ damage with repeated exposure.[7][8]

Table 2: GHS Hazard Classification for Aniline

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[9][10]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[9][10]
Skin Sensitization1H317: May cause an allergic skin reaction.[9][10]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[9][10]
Carcinogenicity2H351: Suspected of causing cancer.[9][10]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[7][9]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life.[9]
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects.[7]
Flammable Liquids4H227: Combustible liquid.[7]

Toxicological Data

The primary toxic effect of aniline is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[3][6][11] Individuals with glucose-6-phosphate-dehydrogenase deficiency are at special risk.[3]

Table 3: Acute Toxicity Data for Aniline

Route of ExposureEndpointValueSpeciesReference
OralLD50250 mg/kgRat[8][12]
DermalLD50820 mg/kgRabbit[8][12][13]
InhalationLC50248 ppm (4h)Mouse[8]

Experimental Protocols

The toxicological and physical data presented in Safety Data Sheets are derived from standardized experimental protocols, typically following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

  • Acute Oral Toxicity (LD50): Typically determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). A single dose of the substance is administered to a group of fasted animals (e.g., rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

  • Acute Dermal Toxicity (LD50): Following OECD Test Guideline 402, the substance is applied to a shaved area of the skin of an animal (e.g., rabbit) for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days.

  • Acute Inhalation Toxicity (LC50): As per OECD Test Guideline 403, animals (e.g., rats or mice) are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a set period (typically 4 hours). The concentration that is lethal to 50% of the test animals is the LC50.

The workflow for handling a toxic substance like this compound in a research setting requires stringent safety measures.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal a Review SDS and establish SOP b Verify functionality of chemical fume hood and emergency eyewash/shower a->b c Don appropriate PPE: - Double nitrile gloves - Chemical splash goggles & face shield - Impervious lab coat b->c d Perform all manipulations within the chemical fume hood c->d Begin Work e Use non-sparking tools and ground equipment d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces and equipment f->g End of Work h Collect all waste in a designated, labeled hazardous waste container g->h i Doff and dispose of contaminated PPE properly h->i j Wash hands thoroughly with soap and water i->j

Caption: Experimental Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protection

Given the high toxicity of aniline, strict adherence to occupational exposure limits and the use of personal protective equipment are mandatory.

Table 4: Occupational Exposure Limits for Aniline

OrganizationLimitValueNotes
OSHA PEL (8-hr TWA)5 ppmLegal airborne permissible exposure limit.[11][13]
ACGIH TLV (8-hr TWA)2 ppmThreshold limit value.[11][13]
NIOSH RELLowest Feasible ConcentrationRecommended exposure limit for a carcinogen.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear protective clothing. Contaminated clothing should be removed immediately.[3][5]

  • Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[5]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure to this compound. The primary goal is to decontaminate the victim and seek immediate medical attention.

G cluster_assessment Initial Response cluster_routes Route of Exposure cluster_actions Specific First Aid Actions start Exposure Event a Ensure scene is safe for rescuers start->a b Remove victim from exposure source a->b inhalation Inhalation b->inhalation skin Skin Contact b->skin eye Eye Contact b->eye ingestion Ingestion b->ingestion inhalation_action Move to fresh air. If not breathing, give artificial respiration. Administer oxygen if breathing is difficult. inhalation->inhalation_action skin_action Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. skin->skin_action eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->ingestion_action end Seek Immediate Medical Attention (Call Poison Center or Doctor) inhalation_action->end skin_action->end eye_action->end ingestion_action->end

Caption: Logical Relationship for this compound First Aid Response.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Aniline is a combustible liquid.[6] Use dry chemical, foam, carbon dioxide, or water spray to extinguish fires.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][6]

  • Accidental Release: In case of a spill, evacuate the area. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[6] Prevent the material from entering drains or waterways.[7]

References

An In-Depth Technical Guide to the Chemical Compatibility of Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's chemical compatibility is fundamental to ensuring product stability, safety, and efficacy. This guide provides a comprehensive overview of the chemical compatibility of aniline phosphate, focusing on its interactions with common materials and excipients encountered in pharmaceutical development.

Executive Summary

This compound, the salt formed from the reaction of the aromatic amine aniline and phosphoric acid, presents a unique set of compatibility considerations. While aniline itself is known for its reactivity and susceptibility to degradation, its formation into a salt can alter its stability profile. This document details the potential incompatibilities of this compound with various materials, outlines experimental protocols for assessing this compatibility, and presents available data to guide formulation and process development.

Chemical Profile of this compound

Aniline is a weak base that reacts with strong acids like phosphoric acid to form anilinium phosphate salts. The resulting salt's stability and reactivity are influenced by the properties of both the aniline and the phosphate ions. Aniline is sensitive to air and light, and can darken over time due to oxidation and polymerization[1][2]. As a salt, the amine group is protonated, which can reduce its nucleophilicity and susceptibility to certain reactions, but also introduces the possibility of interactions involving the phosphate counter-ion.

Material Compatibility

The selection of appropriate storage and processing equipment is critical to prevent contamination and degradation of the drug substance. The following tables summarize the general compatibility of aniline and phosphate-containing solutions with various materials. It is important to note that these are general guidelines, and specific testing with this compound under process-relevant conditions is essential.

Metals

Aniline can be corrosive to certain metals, particularly copper and its alloys[2]. However, it has also been studied as a corrosion inhibitor for other metals like zinc in phosphoric acid[3]. The compatibility with stainless steel, a common material in pharmaceutical manufacturing, is generally good, but leaching of metal ions can occur with prolonged exposure to acidic or aggressive solutions[4].

Table 1: Compatibility of this compound with Metals

MaterialCompatibility RatingPotential Issues
Stainless Steel (304, 316L)Good to ExcellentPotential for minor ion leaching over time, especially in acidic conditions.[4]
HastelloyExcellentHigh resistance to corrosion from a wide range of chemicals.
AluminumPoorAniline is known to be corrosive to aluminum.[1]
Copper, Brass, BronzePoorAniline is corrosive to copper and its alloys.[2]
Carbon SteelFair to GoodMay be suitable for some applications, but stainless steel is preferred to avoid discoloration.[1]
ZincGood (as inhibitor)Aniline can inhibit the corrosion of zinc in phosphoric acid.[3]
Polymers and Elastomers

The compatibility of this compound with polymers and elastomers is crucial for selecting appropriate gaskets, seals, and container closure systems.

Table 2: Compatibility of this compound with Polymers and Elastomers

MaterialCompatibility RatingPotential Issues
Polytetrafluoroethylene (PTFE)ExcellentHighly inert and resistant to a wide range of chemicals.
Polypropylene (PP)GoodGenerally good resistance, but testing is recommended.
Polyethylene (HDPE, LDPE)GoodGenerally good resistance, but testing is recommended.
Polyvinyl Chloride (PVC)Fair to PoorPotential for plasticizer leaching and degradation.
SiliconeFair to GoodSwelling and degradation may occur; testing is necessary.
Viton® (FKM)GoodGood resistance to many chemicals, but specific testing is advised.
EPDMFair to PoorMay not be suitable for prolonged contact.

Drug-Excipient Compatibility

In pharmaceutical formulations, the interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability of the final product. For this compound, an amine salt, particular attention should be paid to excipients that can alter the micro-pH or contain reactive impurities.

Table 3: Potential Incompatibilities of this compound with Common Excipients

Excipient CategoryPotential IncompatibilityMechanism
Reducing Sugars (e.g., Lactose)High RiskMaillard reaction between the amine group of free aniline and the reducing sugar, leading to discoloration (browning).[5]
Alkaline Excipients (e.g., Magnesium Stearate)Moderate RiskCan cause the deprotonation of the anilinium ion back to the more reactive free aniline base.[6]
Oxidizing Agents / High Peroxide Excipients (e.g., Povidone)High RiskAniline is susceptible to oxidation, which can be accelerated by peroxides present in some excipients.[5]
Acidic Excipients (e.g., Citric Acid)Low to Moderate RiskWhile this compound is already a salt, strong acids could potentially lead to the formation of different salt forms or catalyze degradation.

Experimental Protocols for Compatibility Studies

A systematic approach to compatibility testing is essential. The following protocols are based on established practices for drug-excipient compatibility studies and can be adapted for material compatibility assessments.

Protocol 1: Accelerated Stability Study of Drug-Excipient Mixtures

Objective: To evaluate the chemical compatibility of this compound with various pharmaceutical excipients under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio to maximize the chance of observing an interaction. A sample of pure this compound should also be prepared as a control.[7][8]

  • Stress Conditions: Store the samples under accelerated stability conditions. Common conditions include 40°C/75% RH (Relative Humidity) for several weeks.[7] Forcing conditions may also include the addition of a small amount of water (e.g., 5-20%) to the solid mixtures to simulate the effects of moisture.[5][7][9]

  • Analysis: At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples using the following techniques:

    • Visual Observation: Note any changes in color, appearance, or physical state (e.g., liquefaction).[7]

    • High-Performance Liquid Chromatography (HPLC): Quantify the remaining this compound and detect the formation of any degradation products. A stability-indicating HPLC method should be developed and validated.[10][11]

    • Differential Scanning Calorimetry (DSC): To detect physical interactions or changes in thermal behavior (e.g., melting point depression, appearance of new peaks) that may indicate an incompatibility.[8]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and changes in decomposition profiles.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups that would indicate a chemical reaction.[8]

Below is a diagram illustrating the experimental workflow for drug-excipient compatibility testing.

G cluster_prep Sample Preparation cluster_stress Accelerated Stability Storage cluster_analysis Analysis at t=0, 1, 2, 4 weeks cluster_results Data Interpretation API This compound (API) Binary_Mix Prepare Binary Mixtures (1:1 ratio) + Control (API alone) + Wet samples (add 5% water) API->Binary_Mix Excipients Excipients (e.g., Lactose, Mg Stearate) Excipients->Binary_Mix Storage Store at 40°C / 75% RH Binary_Mix->Storage t=0 Visual Visual Inspection (Color, Caking, Liquefaction) Storage->Visual Pull samples HPLC HPLC Analysis (Assay, Degradants) Visual->HPLC DSC DSC Analysis (Thermal Events) HPLC->DSC FTIR FTIR Spectroscopy (Chemical Bonds) DSC->FTIR Evaluation Evaluate Changes vs. Control - Loss of API - New Impurity Peaks - Altered Thermal Profile - Spectral Changes FTIR->Evaluation Conclusion Determine Compatibility (Compatible / Incompatible) Evaluation->Conclusion

Figure 1: Experimental workflow for drug-excipient compatibility testing.
Protocol 2: Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

  • Exposure: Expose the samples to a light source that meets the ICH Q1B guideline specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Analysis: After exposure, compare the exposed sample to the dark control using visual observation and HPLC analysis to quantify any degradation.

Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for selecting appropriate packaging and storage conditions. For aniline, degradation often involves oxidation, leading to the formation of colored products and polymers.

G Aniline Aniline Intermediates Reactive Intermediates (e.g., Radicals) Aniline->Intermediates Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, Peroxides) Oxidizing_Agent->Intermediates Light Light (UV/Visible) Light->Intermediates Colored_Products Colored Products (e.g., Quinone-like structures) Intermediates->Colored_Products Polyaniline Polymerization Products (Polyaniline) Intermediates->Polyaniline Degradation_Products Further Degradation (e.g., Ring Opening) Colored_Products->Degradation_Products Polyaniline->Degradation_Products

Figure 2: Potential degradation pathways for aniline.

Conclusion and Recommendations

The chemical compatibility of this compound is a critical consideration in drug development. While its salt form may offer improved stability over the free base, it is still susceptible to degradation, particularly through oxidation and interaction with certain excipients. The compatibility with processing and storage materials must also be carefully evaluated to prevent corrosion, leaching, and degradation.

It is strongly recommended that comprehensive compatibility studies, as outlined in this guide, be conducted with the specific materials and excipients intended for use in the final product. The data generated from these studies are essential for justifying the selection of excipients, defining storage and handling procedures, and ensuring the quality and stability of the drug product throughout its shelf life.

References

Role of aniline phosphate in early polymerization research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the function of phosphate species in the foundational research of aniline polymerization reveals a multifaceted role, not as a discrete "aniline phosphate" monomer, but as a critical component of the reaction environment. Phosphoric acid and its corresponding phosphate ions act as proton donors, electrolyte media, and dopants, significantly influencing the polymerization process and the final properties of the resulting polyaniline (PANI). Furthermore, solid-state metal phosphates have been employed as structural templates, guiding the polymerization in a spatially confined manner. This guide provides a technical overview of these roles, supported by quantitative data, detailed experimental protocols, and process diagrams.

The Role of Phosphates in Aniline Polymerization

In the landscape of early polymerization research, phosphoric acid (H₃PO₄) and various phosphate salts have been utilized in several key capacities to facilitate and control the synthesis of polyaniline.

  • Protonating Agent : The polymerization of aniline is typically carried out in an acidic medium. Phosphoric acid, as a proton donor, protonates the aniline monomer to form the anilinium cation. This initial step is crucial as the anilinium salt is the reactive species in the subsequent oxidative polymerization. The acidity of the medium affects the reaction kinetics and the structure of the resulting polymer.

  • Doping Agent : One of the most significant roles of phosphoric acid is as a dopant. During polymerization, phosphate anions (H₂PO₄⁻) are incorporated into the polyaniline chain as counter-ions to the positive charges (polarons) that form along the polymer backbone. This process, known as doping, is essential for transforming the insulating emeraldine base form of polyaniline into its highly conductive emeraldine salt form. The nature and concentration of the dopant acid are critical factors in determining the final electrical conductivity of the polymer.

  • Electrolyte Medium : In the electrochemical synthesis of polyaniline, phosphoric acid has been used as the electrolyte. However, electropolymerization in a pure phosphoric acid medium is often difficult.[1] To achieve successful polymer growth, it is commonly used in a mixed electrolyte system, typically with a strong acid like sulfuric acid (H₂SO₄).[1] In such systems, H₂SO₄ facilitates the polymer film formation, while H₃PO₄ acts as the primary doping agent, allowing for the preparation of phosphate-doped polyaniline films with distinct morphologies and properties.[1]

  • Structural Template (Intercalation Polymerization) : A distinct approach involves the use of layered inorganic metal phosphates, such as those of zirconium (Zr), titanium (Ti), and uranium (U), as host materials.[2] In this method, aniline monomers are first intercalated, or inserted, into the interlayer spaces of the metal phosphate structure. Subsequent polymerization, often initiated by thermal treatment, occurs within these confined spaces.[2] This templating effect can lead to the formation of highly organized polymer chains, influencing the structural and electronic properties of the resulting PANI.

Quantitative Data Presentation

The influence of phosphoric acid and metal phosphates on the properties of polyaniline is evident in the quantitative data collected from various studies.

Table 1: Electrical Conductivity of Polyaniline Doped with Phosphoric Acid and Other Acids
Dopant AcidPolymerization ConditionsConductivityReference
1 M Phosphoric AcidChemical oxidation with (NH₄)₂S₂O₈15.5 S/cm[1]
10% v/v Phosphoric AcidPANI-coated cotton fabric1.25 x 10⁻⁷ S/m[3]
20% v/v Phosphoric AcidPANI-coated cotton fabric1.55 x 10⁻⁷ S/m[3]
30% v/v Phosphoric AcidPANI-coated cotton fabric3.37 x 10⁻⁶ S/m[3]
Sulfuric AcidThin film depositionHigher than H₃PO₄ doped PANI[4]
Hydrochloric AcidChemical oxidation0.143 S/cm[5]
Formic AcidChemical oxidation7.51 S/cm[5]
Table 2: Interlayer Spacing of Metal Phosphates Before and After Aniline Polymerization
Host MaterialInterlayer Spacing (Before Polymerization)Interlayer Spacing (After Polymerization)Change in SpacingReference
Uranyl Phosphate (HUO₂PO₄·4H₂O)10.46 Å11.8 Å+1.34 Å[2]
Titanium Phosphate (α-Ti(HPO₄)₂·H₂O)18.87 Å13.25 Å-5.62 Å[2]
Zirconium Phosphate (α-Zr(HOPO)₂·H₂O)28.3 Å (with PPDA dimer)20.5 Å-7.8 Å[2]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization in Phosphoric Acid

This protocol describes the synthesis of polyaniline powder using phosphoric acid as the dopant.

  • Monomer Solution Preparation : Prepare a 1 M solution of phosphoric acid (H₃PO₄) in deionized water. Dissolve freshly distilled aniline in this solution to a final concentration of 0.2 M. Stir the solution in an ice bath (0-5 °C) for 30 minutes.

  • Oxidant Solution Preparation : Prepare a 0.25 M solution of ammonium persulfate ((NH₄)₂S₂O₈) in 1 M phosphoric acid. Cool this solution in the ice bath.

  • Polymerization : Slowly add the oxidant solution dropwise to the stirred aniline solution over a period of 30 minutes. A dark green precipitate will begin to form.

  • Reaction Completion : Continue stirring the reaction mixture in the ice bath for 2 hours, and then let it stand at room temperature for 24 hours to ensure the polymerization is complete.

  • Washing and Filtration : Filter the precipitate using a Buchner funnel. Wash the collected dark green polyaniline powder sequentially with 1 M phosphoric acid, deionized water, and finally acetone to remove unreacted monomer, oxidant, and oligomers.

  • Drying : Dry the final product in a vacuum oven at 60 °C for 24 hours. The resulting powder is polyaniline in its conductive emeraldine salt form, doped with phosphate anions.

Protocol 2: Electrochemical Polymerization in a Mixed Acid Medium

This protocol details the potentiodynamic synthesis of a phosphate-doped polyaniline film on a platinum electrode.

  • Electrolyte Preparation : Prepare an aqueous electrolyte solution containing 0.5 M phosphoric acid (H₃PO₄), 0.1 M sulfuric acid (H₂SO₄), and 30 mM aniline.

  • Electrochemical Cell Setup : Use a standard three-electrode electrochemical cell. Employ a platinum (Pt) disc as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

  • Electropolymerization : Immerse the electrodes in the electrolyte solution. Perform electropolymerization by cycling the potential of the working electrode between -0.2 V and +1.0 V (vs. SCE) at a scan rate of 100 mV/s for 50 cycles. A green polyaniline film will deposit and grow on the platinum working electrode.

  • Post-treatment : After polymerization, remove the electrode from the cell. Thoroughly rinse the polyaniline-coated electrode with deionized water to remove any residual electrolyte from the surface.

  • Drying : Dry the film under a gentle stream of nitrogen.

Protocol 3: Post-Intercalative Polymerization in Layered Metal Phosphates

This protocol describes the synthesis of polyaniline within the layers of α-zirconium phosphate.

  • Intercalation : Suspend 1.0 g of α-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) in 100 mL of a 50:50 (v/v) ethanol/water solution. Add 2.0 mL of aniline to the suspension.

  • Stirring : Stir the mixture at room temperature for 48 hours to allow the aniline molecules to intercalate into the interlayer spaces of the zirconium phosphate.

  • Isolation of Precursor : Filter the solid product, wash with ethanol to remove surface-adsorbed aniline, and dry under vacuum. The resulting powder is aniline-intercalated zirconium phosphate.

  • Thermal Polymerization : Place the dried intercalated powder in a furnace. Heat the sample in air at 130 °C for 24 hours. During this thermal treatment, the intercalated aniline monomers polymerize in situ.[2]

  • Final Product : The resulting dark-colored powder consists of polyaniline chains confined within the layered structure of the zirconium phosphate.

Visualizations

Aniline Protonation and Polymerization Pathway

Aniline_Polymerization cluster_Protonation Step 1: Protonation cluster_Polymerization Step 2: Oxidative Polymerization Aniline Aniline (C₆H₅NH₂) Anilinium Anilinium Cation (C₆H₅NH₃⁺) Aniline->Anilinium + H⁺ H3PO4 Phosphoric Acid (H₃PO₄) Initiation Initiation (Cation Radical Formation) Anilinium->Initiation - e⁻ H2PO4 Dihydrogen Phosphate (H₂PO₄⁻) PANI Doped Polyaniline (Emeraldine Salt) H2PO4->PANI Doping Counter-ion Oxidant Oxidant (e.g., (NH₄)₂S₂O₈) Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination Propagation->Termination Termination->PANI

Caption: Aniline is first protonated by phosphoric acid to form the anilinium cation.

Experimental Workflow: Electrochemical Polymerization

Electrochemical_Workflow start Start prep Prepare Electrolyte: - 0.5 M H₃PO₄ - 0.1 M H₂SO₄ - 30 mM Aniline start->prep setup Assemble 3-Electrode Cell (Pt WE, Pt CE, SCE REF) prep->setup polymerize Potentiodynamic Cycling (-0.2V to +1.0V @ 100 mV/s) for 50 cycles setup->polymerize film Green PANI Film Deposits on WE polymerize->film rinse Rinse Electrode with Deionized Water film->rinse dry Dry Film with N₂ Stream rinse->dry end End: Phosphate-Doped PANI Film dry->end

Caption: Workflow for the electrochemical synthesis of phosphate-doped polyaniline.

Experimental Workflow: Post-Intercalative Polymerization

Intercalation_Workflow start Start suspend Suspend α-Zr(HPO₄)₂·H₂O in Ethanol/Water start->suspend add_aniline Add Aniline Monomer to Suspension suspend->add_aniline intercalate Stir for 48h at RT for Intercalation add_aniline->intercalate filter Filter and Wash with Ethanol intercalate->filter dry_precursor Dry Precursor Under Vacuum filter->dry_precursor precursor Aniline-Intercalated Zr-Phosphate dry_precursor->precursor polymerize Heat in Air at 130°C for 24h precursor->polymerize end End: PANI-Intercalated Zr-Phosphate polymerize->end

Caption: Workflow for the synthesis of polyaniline within a metal phosphate host.

References

Aniline Phosphate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. When combined with a phosphate moiety, aniline's synthetic utility is significantly expanded. This guide explores the role of "aniline phosphate," a term that encompasses both the anilinium phosphate salt and, more broadly, N-phenyl phosphoramidates, as a versatile precursor in organic synthesis. We will delve into the synthesis of these compounds, their reaction mechanisms, and their applications, with a focus on providing practical experimental details and comparative data.

Understanding "this compound": Salt vs. Phosphoramidate

It is crucial to distinguish between two primary forms of "this compound":

  • Anilinium Phosphate: This is the salt formed from the acid-base reaction between aniline, a weak base, and phosphoric acid. In this form, the aniline molecule is protonated (anilinium ion), and it serves as a counterion to the phosphate anion. Anilinium phosphate can be used as a proton source or as a precursor where the controlled release of aniline is desired.

  • N-Phenyl Phosphoramidates: These are organophosphorus compounds characterized by a direct bond between the nitrogen atom of aniline and a phosphorus atom. These compounds are synthesized through various phosphorylation methods and are highly valuable intermediates for the synthesis of a diverse range of molecules, including biologically active compounds.

Synthesis of N-Phenyl Phosphoramidates

The formation of a P-N bond to create N-phenyl phosphoramidates from aniline is a key transformation. Several synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope.

Reaction of Aniline with Dialkyl H-phosphonates

A common and effective method for the synthesis of N-phenyl phosphoramidates involves the reaction of aniline or its derivatives with dialkyl H-phosphonates. This reaction can be promoted by various reagents and catalysts.

One established method is the iodine-mediated synthesis.[1] In this one-pot procedure, aniline, a dialkyl H-phosphonate, and iodine are reacted to afford the corresponding phosphoramidate.

A comparative study of different methods for the phosphorylation of aniline derivatives has shown that a solid-liquid biphase system can lead to higher yields (54–81%).[2]

Experimental Protocol: Iodine-Mediated Synthesis of Dibenzo[d,f][1][3][4]dioxaphosphepine-6-amine 6-oxide from Aniline [4]

This protocol describes the synthesis of a specific phosphoramidate from dibenzo[1][3][4]dioxaphosphepine-6-oxide (BPPO), an H-phosphonate, and aniline.

Materials:

  • Dibenzo[1][3][4]dioxaphosphepine-6-oxide (BPPO) (1.15 g, 5.00 mmol)

  • Aniline (1.51 g, 16.5 mmol)

  • Iodine (I₂) (1.26 g, 5.00 mmol)

  • Dichloromethane (CH₂Cl₂) (30 mL)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve BPPO (1.15 g, 5.00 mmol) and aniline (1.51 g, 16.5 mmol) in 30 mL of dichloromethane in a reaction flask.

  • Slowly add iodine (1.26 g, 5.00 mmol) to the solution.

  • Stir the resulting reaction mixture vigorously at room temperature for three hours.

  • A solid by-product will separate. Remove the solid by filtration and wash it with dichloromethane.

  • Wash the organic solution with brine (3 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Logical Workflow for Iodine-Mediated Phosphoramidate Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve BPPO and Aniline in Dichloromethane add_iodine Slowly Add Iodine reagents->add_iodine stir Stir at Room Temperature (3 hours) add_iodine->stir filter_solid Filter Solid By-product stir->filter_solid wash_brine Wash with Brine filter_solid->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Phosphoramidate chromatography->product

Caption: Workflow for the synthesis of a phosphoramidate from BPPO and aniline.

Quantitative Data for Phosphoramidate Synthesis from BPPO [4]

AmineProductYield (%)
ButylamineBPPO-NHButyl75
MorpholineBPPO-Morpholine82
1-AcetylpiperazineBPPO-1-Acetylpiperazine85
Aniline BPPO-Aniline 80
p-ToluidineBPPO-p-Toluidine83
Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to form α-aminophosphonates. When aniline is used as the amine component, this reaction provides an efficient route to α-(phenylamino)phosphonates.

A study demonstrated the synthesis of α-aminophosphonates in good to excellent yields through the condensation of aniline and benzaldehyde derivatives with dialkyl phosphite in the presence of a cyclopentadienyl ruthenium(II) complex catalyst.[5] Another efficient method utilizes propylphosphonic anhydride (T3P®) as a promoter for the Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites, affording α-amino(2-alkynylphenyl)methylphosphonates in high yields.[6][7]

Reaction Pathway for the T3P®-Mediated Kabachnik-Fields Reaction

G reactants 2-Alkynylbenzaldehyde + Aniline + Dialkyl Phosphite product α-Amino(2-alkynylphenyl)methylphosphonate reactants->product 25 °C, 1 h catalyst T3P® catalyst->product

Caption: T3P®-mediated synthesis of α-aminophosphonates.

Quantitative Data for T3P®-Mediated Kabachnik-Fields Reaction [6]

2-AlkynylbenzaldehydeDialkyl PhosphiteProductYield (%)
2-(p-tolylethynyl)benzaldehydeDibutyl phosphiteDibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate96
2-(p-tolylethynyl)benzaldehydeDibenzyl phosphiteDibenzyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate93
4-Fluoro-2-(p-tolylethynyl)benzaldehydeDibutyl phosphiteDibutyl ((4-fluoro-2-(p-tolylethynyl)phenyl)(phenylamino)methyl)phosphonate87
2-((4-Methoxyphenyl)ethynyl)benzaldehydeDibutyl phosphiteDibutyl ((2-((4-methoxyphenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate98
2-((4-Chlorophenyl)ethynyl)benzaldehydeDibutyl phosphiteDibutyl ((2-((4-chlorophenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate95
2-(Phenylethynyl)benzaldehydeDibutyl phosphiteDibutyl ((phenylamino)(2-(phenylethynyl)phenyl)methyl)phosphonate90

Applications in Organic Synthesis

N-phenyl phosphoramidates and related compounds derived from aniline are valuable precursors for a variety of organic transformations and have been utilized in the synthesis of biologically active molecules.

  • Flame Retardants: Phosphoramidates derived from BPPO are being investigated as flame retardants for plastics.[4]

  • Bioactive Compounds: The phosphoramidate moiety is present in a number of biologically active compounds, and synthetic methods leading to these structures are of significant interest to the pharmaceutical industry.[1]

  • Precursors to other Organophosphorus Compounds: The P-N bond in phosphoramidates can be further functionalized, making them versatile intermediates in organophosphorus chemistry.

Conclusion

"this compound," in its various forms, represents a versatile and valuable class of precursors in organic synthesis. The anilinium phosphate salt offers a convenient source of aniline, while N-phenyl phosphoramidates, synthesized through methods like iodine-mediated reactions and the Kabachnik-Fields condensation, are key intermediates for a wide range of applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this compound chemistry in their synthetic endeavors. The continued development of efficient and selective methods for the synthesis of these compounds will undoubtedly lead to new and innovative applications in the future.

References

An In-depth Technical Guide to the Electrochemical Properties of Aniline Phosphate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of aniline in phosphate-containing solutions. It details experimental protocols for key analytical techniques, summarizes quantitative data, and provides visual representations of reaction mechanisms and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in research and development in fields utilizing the electrochemical characteristics of aniline and its derivatives.

Introduction

Aniline and its polymer, polyaniline (PANI), are of significant interest in various fields, including the development of sensors, corrosion inhibitors, and electrochromic devices, due to their unique electrochemical properties. The electrochemical behavior of aniline is highly dependent on the composition of the electrolyte solution, particularly the pH and the nature of the anions present. Phosphate-containing solutions, such as phosphoric acid and phosphate buffers, offer a distinct environment for the electrochemical processing of aniline.

Electropolymerization of aniline in phosphoric acid can be challenging compared to strong acid media like sulfuric acid.[1][2] However, the resulting phosphate-doped polyaniline films exhibit good stability and unique morphologies.[1] This guide will delve into the specifics of studying the electrochemical properties of aniline in such phosphate-based systems.

Experimental Protocols

Detailed methodologies for the electrochemical analysis of aniline phosphate solutions are crucial for obtaining reproducible and reliable data. The following sections outline the protocols for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Preparation of this compound Solution

A typical experimental solution is prepared as follows:

  • Electrolyte Preparation: Prepare a 0.5 M phosphoric acid (H₃PO₄) solution by carefully diluting concentrated phosphoric acid with deionized water.

  • Aniline Monomer Addition: Add aniline to the phosphoric acid solution to a final concentration of 100 mM.[3]

  • Deoxygenation: Before any electrochemical measurements, it is essential to deoxygenate the solution by bubbling with an inert gas, such as nitrogen or argon, for at least 30 minutes.[4]

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a fundamental technique to study the redox behavior of aniline and the electropolymerization process.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., platinum, glassy carbon, or pencil graphite), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3][5]

  • Working Electrode Preparation: Before each experiment, the working electrode should be polished with alumina powder to ensure a clean and reproducible surface.[5]

  • Electropolymerization of Aniline:

    • Immerse the electrodes in the deoxygenated this compound solution.

    • Apply a potential sweep, for example, from -0.2 V to +1.5 V vs. Ag/AgCl.[4]

    • The scan rate is typically set between 20 mV/s and 100 mV/s.[3][4]

    • Multiple cycles are performed to grow the polyaniline film on the working electrode. The growth of the film can be observed by an increase in the peak currents with each cycle.

  • Characterization of Polyaniline Film:

    • After polymerization, the electrode is rinsed with the background electrolyte (e.g., 0.5 M H₃PO₄) to remove the monomer.

    • A cyclic voltammogram of the PANI film is then recorded in the monomer-free electrolyte to characterize its redox activity.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a powerful technique for investigating the conductivity, charge transfer resistance, and capacitance of the polyaniline film.

  • Electrochemical Cell and Electrode Setup: The same three-electrode setup as for CV is used.

  • EIS Measurement:

    • The PANI-coated working electrode is immersed in the monomer-free electrolyte solution.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

    • The impedance data is collected at a specific DC potential, often corresponding to one of the redox states of polyaniline observed in the CV.

  • Data Analysis: The obtained impedance spectra are typically analyzed by fitting to an equivalent electrical circuit model to extract quantitative parameters.[6]

Quantitative Data

The following tables summarize key quantitative data related to the electrochemical properties of aniline and polyaniline in phosphate and analogous acidic solutions.

Table 1: Cyclic Voltammetry Data for Aniline and Polyaniline

AnalyteElectrolyteWorking ElectrodeAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClScan RateReference
Aniline (0.1 M)0.2 M H₃PO₄Platinum0.456 V-20 mV/s[4]
Aniline-SiO₂0.2 M H₃PO₄Platinum0.247 V-20 mV/s[4]
p-Nitroaniline (1.0 mM)0.2 M Phosphate Buffer (pH 3.2)Glassy Carbon~0.9 V-100 mV/s[7]
Aniline (0.25 mM)25% IPA/Buffer (pH 5.1)Not specified~0.8 V~0.7 V125 mV/s[8]

Table 2: Electrochemical Impedance Spectroscopy and Conductivity Data for Polyaniline

ParameterPolyaniline DopingMeasurement ConditionValueReference
Charge Transfer Resistance (Rct)VariesDependent on applied potentialVaries[5]
Double Layer Capacitance (Cdl)VariesDependent on applied potentialVaries[5]

Note: Specific quantitative values for Rct and Cdl are highly dependent on the film thickness, morphology, and the applied DC potential, and thus are best determined for each specific experimental system.

Visualizations

The following diagrams illustrate key processes and relationships in the electrochemical study of this compound solutions.

Electropolymerization_Pathway Aniline Aniline Monomer Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation at Electrode Dimer Dimer Radical_Cation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Further Coupling Polyaniline Polyaniline (PANI) Oligomer->Polyaniline Chain Propagation Doped_PANI Doped PANI Polyaniline->Doped_PANI Phosphate_Doping Phosphate Ion (H₂PO₄⁻) Doping Phosphate_Doping->Doped_PANI Experimental_Workflow Prep_Solution Prepare Aniline Phosphate Solution Setup_Cell Assemble Three-Electrode Cell Prep_Solution->Setup_Cell Prep_Electrodes Prepare and Polish Working Electrode Prep_Electrodes->Setup_Cell CV_Measurement Perform Cyclic Voltammetry (CV) for Electropolymerization Setup_Cell->CV_Measurement EIS_Measurement Perform Electrochemical Impedance Spectroscopy (EIS) CV_Measurement->EIS_Measurement Analyze_CV Analyze CV Data (Peak Potentials, Currents) CV_Measurement->Analyze_CV Analyze_EIS Analyze EIS Data (Fit to Equivalent Circuit) EIS_Measurement->Analyze_EIS Logical_Relationships Aniline_Conc Aniline Concentration Peak_Currents Peak Currents (ipa, ipc) Aniline_Conc->Peak_Currents Phosphate_Conc Phosphate Concentration Conductivity Conductivity (σ) Phosphate_Conc->Conductivity pH pH of Solution Peak_Potentials Peak Potentials (Epa, Epc) pH->Peak_Potentials Scan_Rate CV Scan Rate Scan_Rate->Peak_Currents Potential_Range Potential Range Potential_Range->Peak_Potentials Frequency_Range EIS Frequency Range Charge_Transfer_Resistance Charge Transfer Resistance (Rct) Frequency_Range->Charge_Transfer_Resistance Double_Layer_Capacitance Double Layer Capacitance (Cdl) Frequency_Range->Double_Layer_Capacitance Conductivity->Charge_Transfer_Resistance

References

The Potential of Aniline-Phosphoric Acid Systems in Brønsted Acid Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of a simple "aniline phosphate" salt as a Brønsted acid catalyst is not prominently documented in peer-reviewed literature, the underlying principle of combining an aniline-derived species with a phosphate-based acid is at the heart of a significant and powerful area of modern organic chemistry. Chiral phosphoric acids (CPAs), a class of Brønsted acids, have emerged as highly effective catalysts for a wide range of asymmetric transformations, many of which utilize aniline and its derivatives as key substrates. This technical guide explores the potential and established applications of these systems, providing insights into their catalytic mechanisms, quantitative performance, and experimental protocols. The focus will be on reactions of significant interest to the pharmaceutical and drug development sectors, where the synthesis of chiral amines and nitrogen-containing heterocycles is paramount.

Core Concept: Brønsted Acid Catalysis with Phosphoric Acids and Aniline Derivatives

The catalytic cycle in these reactions generally involves the activation of a substrate by the chiral phosphoric acid. In reactions involving aniline, the phosphoric acid can protonate an imine formed in situ from aniline and an aldehyde or ketone, rendering it more electrophilic. The chiral environment of the catalyst then directs the nucleophilic attack, leading to high levels of enantioselectivity. The aniline moiety itself, with its nucleophilic nitrogen and aromatic ring, plays a crucial role in these transformations.

The interaction between the phosphoric acid catalyst and the aniline-derived substrate is often a complex interplay of hydrogen bonding and other non-covalent interactions. These interactions are critical for the transfer of chirality and the overall efficiency of the catalytic process.

Key Applications and Quantitative Data

Chiral phosphoric acid-catalyzed reactions involving aniline and its derivatives are versatile, enabling the synthesis of a variety of valuable chiral building blocks. Below are summaries of key reactions with representative quantitative data.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Chiral phosphoric acids have been successfully employed in three-component Mannich reactions involving an aldehyde, an aniline, and a ketone.

CatalystAldehydeAnilineKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-TRIPBenzaldehydeAnilineAcetophenoneTolueneRT248588[1]
(S)-TRIP4-Nitrobenzaldehyde4-MethoxyanilineCyclohexanoneCH2Cl20489295[1]
Chiral Cyclic Phosphoric AcidBenzaldehydeAnilineAcetophenoneToluene0-Goodup to 89[2]

(R)-TRIP = 3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate

Asymmetric Aza-Michael Addition

The aza-Michael addition of anilines to α,β-unsaturated compounds is a powerful method for the synthesis of chiral β-amino compounds. Chiral phosphoric acids can activate the unsaturated system, facilitating the enantioselective addition of the aniline nucleophile.

CatalystMichael AcceptorAnilineSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-BINOL Phosphoric AcidChalconeAnilineToluene-20129592[3]
Chiral Spiro-Phosphoric AcidNitro-olefin4-ChloroanilineCH2Cl2RT248896[3]
Asymmetric Cyclization Reactions

Chiral phosphoric acids can catalyze the intramolecular cyclization of aniline derivatives to produce enantioenriched nitrogen-containing heterocycles, such as lactams. These structures are of significant interest in medicinal chemistry.

CatalystSubstrateProductSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-TRIPN-Aryl-δ-ketoamideδ-Lactam1,2-DCERT729773[4][5]

Experimental Protocols

General Procedure for a Chiral Phosphoric Acid-Catalyzed Mannich Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Aniline (1.1 mmol)

  • Ketone (2.0 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%)

  • Anhydrous Solvent (e.g., Toluene, 2 mL)

  • Molecular Sieves (4 Å, 100 mg)

Protocol:

  • To a dry reaction vial containing a magnetic stir bar and 4 Å molecular sieves, add the chiral phosphoric acid catalyst.

  • Add the anhydrous solvent, followed by the aniline and the aldehyde.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the ketone to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of a Phosphoric Acid-Catalyzed Mannich Reaction

Mannich_Cycle CPA Chiral Phosphoric Acid (CPA-H) Protonated_Imine Protonated Imine [Imine-H]+[CPA]- CPA->Protonated_Imine Imine Imine Imine->Protonated_Imine + CPA-H Aldehyde Aldehyde Aldehyde->Imine + Aniline - H2O Aniline Aniline Aniline->Imine Adduct Mannich Adduct Protonated_Imine->Adduct + Enol Enol Enol/Enolate Enol->Adduct Ketone Ketone Ketone->Enol Tautomerization Adduct->CPA Regenerates Catalyst Product β-Amino Carbonyl Adduct->Product - CPA-H

Caption: Catalytic cycle for the chiral phosphoric acid-catalyzed Mannich reaction.

Experimental Workflow for Catalyst Screening

Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Analysis cluster_eval Evaluation A Prepare stock solutions of reactants C Add reactants to each vial A->C B Array of reaction vials with different CPA catalysts B->C D Run reactions under controlled conditions (temp, time) C->D E Quench reactions and prepare samples for analysis D->E F Analyze yield (e.g., by NMR) and ee (by chiral HPLC) E->F G Tabulate and compare yield and ee for each catalyst F->G H Identify optimal catalyst and conditions G->H

Caption: A typical experimental workflow for screening chiral phosphoric acid catalysts.

Conclusion and Future Outlook

The combination of phosphoric acid-based Brønsted acids with aniline and its derivatives provides a powerful platform for the synthesis of valuable chiral molecules. While a simple "this compound" salt may not be a conventional catalyst, the underlying principles are well-established and have led to the development of highly sophisticated catalytic systems. The continued exploration of new chiral phosphoric acid structures and their application in novel transformations involving anilines will undoubtedly lead to even more efficient and selective methods for the synthesis of complex molecules relevant to the pharmaceutical and life sciences industries. Future research may also explore the catalytic potential of well-defined anilinium phosphate salts in specific applications, potentially uncovering new and unique reactivity.

References

An In-depth Technical Guide to the Mechanism of Aniline Phosphate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the formation of aniline phosphate. The information presented is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug development, and materials science.

Introduction to this compound

This compound can refer to two distinct chemical entities: the anilinium phosphate salt, formed through an acid-base reaction between aniline and phosphoric acid, and aniline phosphoramidate, which involves the formation of a covalent bond between the nitrogen atom of aniline and a phosphorus atom. The formation of each of these compounds proceeds through different mechanisms and under distinct reaction conditions. This guide will explore the formation of both species, with a focus on the underlying chemical principles.

Anilinium Phosphate Salt Formation

The formation of anilinium phosphate is a straightforward acid-base reaction. Aniline, a weak base, readily reacts with a strong acid like phosphoric acid to form the corresponding salt, anilinium phosphate.[1]

Reaction Mechanism

The mechanism involves the transfer of a proton (H⁺) from phosphoric acid to the lone pair of electrons on the nitrogen atom of the aniline molecule. This results in the formation of the anilinium cation and the dihydrogen phosphate anion.

Anilinium_Phosphate_Formation cluster_reactants Reactants cluster_products Products Aniline Aniline (C₆H₅NH₂) Anilinium Anilinium Cation (C₆H₅NH₃⁺) Aniline->Anilinium Protonation PhosphoricAcid Phosphoric Acid (H₃PO₄) Phosphate Dihydrogen Phosphate Anion (H₂PO₄⁻) PhosphoricAcid->Phosphate Deprotonation

Anilinium Phosphate Salt Formation Mechanism
Experimental Protocol: Synthesis of Anilinium Phosphate

This protocol describes a general procedure for the synthesis of anilinium phosphate salt.

Materials:

  • Aniline

  • Phosphoric acid (85%)

  • Ethanol (or another suitable solvent)

  • Beaker

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a known amount of aniline in a minimal amount of ethanol in a beaker.

  • In a separate beaker, dilute the required molar equivalent of 85% phosphoric acid with a small amount of ethanol.

  • Slowly add the phosphoric acid solution to the aniline solution while stirring continuously. The reaction is exothermic, so it is advisable to cool the aniline solution in an ice bath during the addition.

  • A white precipitate of anilinium phosphate should form. Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the collected anilinium phosphate salt in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The reaction between aniline and phosphoric acid to form the salt is typically quantitative, with yields approaching 100% under appropriate stoichiometric conditions.

Reactant 1Reactant 2SolventTemperatureYieldReference
AnilinePhosphoric AcidEthanolRoom Temp.>95%General Knowledge

Aniline Phosphoramidate Formation

The formation of aniline phosphoramidate involves the creation of a covalent P-N bond and is a more complex process than simple salt formation. This reaction typically requires a phosphorylating agent, which is a derivative of phosphoric acid that is more reactive towards nucleophilic attack.

General Mechanism: Nucleophilic Substitution

The general mechanism for the formation of a phosphoramidate from aniline and a phosphorylating agent (e.g., a phosphoryl chloride) is a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphorylating agent.

Phosphoramidate_Formation Aniline Aniline (C₆H₅NH₂) Intermediate Pentacoordinate Intermediate Aniline->Intermediate Nucleophilic Attack PhosphorylatingAgent Phosphorylating Agent (ROP(O)Cl₂) PhosphorylatingAgent->Intermediate Phosphoramidate Aniline Phosphoramidate Intermediate->Phosphoramidate Leaving Group Departure HCl HCl Intermediate->HCl

General Mechanism of Phosphoramidate Formation
Uncatalyzed Phosphoramidate Synthesis

In the absence of a catalyst, the reaction between aniline and a phosphorylating agent like phosphorus oxychloride (POCl₃) can proceed, but may require harsher conditions.

This protocol is a general representation of the reaction between aniline and phosphorus oxychloride.

Materials:

  • Aniline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous diethyl ether (or another inert solvent)

  • A base (e.g., triethylamine or pyridine)

  • Three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • In a three-neck flask under a nitrogen atmosphere, dissolve aniline in anhydrous diethyl ether.

  • Add an equivalent of a base (e.g., triethylamine) to the solution to act as a scavenger for the HCl produced.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The triethylammonium chloride precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude phenylphosphoramidic dichloride.

  • The product can be further purified by distillation or recrystallization.

The yields of uncatalyzed phosphoramidate synthesis can vary depending on the specific reactants and conditions.

Aniline DerivativePhosphorylating AgentSolventBaseYield (%)Reference
AnilinePOCl₃Diethyl EtherTriethylamineModerate to Good[2]
Substituted AnilinesDialkyl Phosphites / CCl₄Biphase SystemK₂CO₃54-81[3]
Catalyzed Phosphoramidate Synthesis

The formation of phosphoramidates can be facilitated by the use of catalysts. Trivalent phosphorus compounds, for instance, have been shown to catalyze the acylation of aniline, which can be analogous to phosphorylation.[4]

One proposed mechanism involves the in-situ formation of an aniline phosphite intermediate. This intermediate then reacts with the phosphorylating agent to form the product.

Catalyzed_Phosphoramidate_Formation cluster_catalyst_activation Catalyst Activation cluster_reaction Phosphorylation Aniline Aniline AnilinePhosphite Aniline Phosphite Intermediate Aniline->AnilinePhosphite Catalyst P(III) Catalyst Catalyst->AnilinePhosphite Product Aniline Phosphoramidate AnilinePhosphite->Product Reaction PhosphorylatingAgent Phosphorylating Agent PhosphorylatingAgent->Product Product->Catalyst Catalyst Regeneration

Catalytic Cycle for Phosphoramidate Formation

The general workflow for a catalyzed synthesis is as follows:

Experimental_Workflow Start Start Reactants Mix Aniline, Phosphorylating Agent, and Catalyst in Solvent Start->Reactants Reaction Heat and Stir for Specified Time Reactants->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Experimental Workflow for Catalyzed Synthesis

Characterization of this compound

The synthesized this compound (both the salt and the phosphoramidate) can be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Anilinium PhosphateN-H⁺ stretch (anilinium)~3000-2500 (broad)[5][6]
P-O stretch (phosphate)~1100-900General Knowledge
Aniline PhosphoramidateN-H stretch~3400-3200[5][6]
P=O stretch~1250-1180General Knowledge
P-N stretch~950-850General Knowledge
C-N stretch (aromatic)~1335-1250[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Anilinium Phosphate: The aromatic protons of the anilinium ion will appear in the range of δ 7.0-8.0 ppm. The N-H protons will give a broad signal, the chemical shift of which is dependent on the solvent and concentration.

  • Aniline Phosphoramidate: The aromatic protons will be in a similar region to the salt. The N-H proton will appear as a signal that may show coupling to the phosphorus atom.

³¹P NMR:

  • ³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds.[7][8][9][10][11]

  • Anilinium Phosphate: A single peak corresponding to the phosphate anion would be expected. The chemical shift is referenced to 85% phosphoric acid.

  • Aniline Phosphoramidate: A signal corresponding to the phosphoramidate will be observed. The chemical shift will be dependent on the other substituents on the phosphorus atom.

CompoundNucleusChemical Shift (δ, ppm)Coupling ConstantsReference
Anilinium Phosphate³¹P~0-[8]
Aniline Phosphoramidate³¹PVaries (e.g., -10 to 30)J(P,H) may be observed[7][11]

Conclusion

The formation of this compound encompasses both simple acid-base chemistry to form the anilinium salt and more complex nucleophilic substitution reactions to yield the covalent phosphoramidate. The choice of reagents and reaction conditions dictates the product formed. This guide has provided an in-depth overview of the mechanisms, experimental procedures, and characterization data for both pathways, offering a valuable resource for researchers in the field. Further investigation into novel catalytic systems and reaction conditions can lead to more efficient and selective syntheses of these important compounds.

References

Methodological & Application

Application Notes and Protocols: Aniline Phosphate and its Analogs as Brønsted Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Aniline Phosphate as a Catalyst in Organic Synthesis

Note on this compound: Extensive literature searches did not yield specific examples of "this compound" (anilinium dihydrogen phosphate) being employed as a catalyst in organic synthesis. The compound exists as a salt, and while Brønsted acids are common catalysts, the catalytic activity of this specific salt is not well-documented in published literature. However, the constituent parts, anilinium ions and phosphate ions, are components of well-established catalyst classes. Chiral phosphoric acids, for instance, are powerful catalysts in asymmetric synthesis.[1][2] This document, therefore, focuses on the application of analogous and highly relevant Brønsted acids, such as phenyl phosphonic acid, in key multicomponent reactions that are of significant interest in medicinal chemistry and drug development.

Phenyl Phosphonic Acid as a Brønsted Acid Catalyst in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are precursors to a wide range of pharmacologically active molecules, including calcium channel blockers and antihypertensive agents.[3] The reaction is typically acid-catalyzed, and Brønsted acids like phenyl phosphonic acid have been shown to be effective promoters.

Quantitative Data for Phenyl Phosphonic Acid Catalyzed Biginelli Reaction

The following table summarizes the reaction conditions and yields for the synthesis of various DHPMs using phenyl phosphonic acid as a catalyst.

EntryAldehyde (1)β-Keto Ester (2)Urea/Thiourea (3)Catalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea10Acetonitrile892
24-ChlorobenzaldehydeEthyl acetoacetateUrea10Acetonitrile895
34-NitrobenzaldehydeEthyl acetoacetateUrea10Acetonitrile890
44-MethoxybenzaldehydeEthyl acetoacetateUrea10Acetonitrile888
5BenzaldehydeEthyl acetoacetateThiourea10Acetonitrile890
64-ChlorobenzaldehydeEthyl acetoacetateThiourea10Acetonitrile894
Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester[3]
  • To a mixture of 4-chlorobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea (2 mmol) in acetonitrile (10 mL), add a catalytic amount of phenyl phosphonic acid (10 mol%).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and stir for 10-15 minutes.

  • Filter the contents of the flask and wash with cold water (20 mL) to remove excess urea.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Visualizations: Biginelli Reaction

Biginelli_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Acyliminium Acyliminium Ion [R-CH=NH(C=O)NH2]+ Aldehyde->Acyliminium + Urea, + H+ Urea H2N(C=O)NH2 Urea->Acyliminium Ketoester EtOOC-CH2-CO-CH3 Enol Ketoester Enol Ketoester->Enol Tautomerization Catalyst H+ (Brønsted Acid) Adduct Open-chain Adduct Acyliminium->Adduct + Enol Enol->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration - H2O

Caption: Proposed mechanism for the Brønsted acid-catalyzed Biginelli reaction.

Experimental_Workflow Reactants 1. Mix Aldehyde, β-Keto Ester, and Urea in Solvent Add_Catalyst 2. Add Phenyl Phosphonic Acid (10 mol%) Reactants->Add_Catalyst Reflux 3. Reflux for 8 hours Add_Catalyst->Reflux TLC_Monitor 4. Monitor Reaction by TLC Reflux->TLC_Monitor Workup 5. Quench with Ice-Water TLC_Monitor->Workup Filter_Wash 6. Filter and Wash with Cold Water Workup->Filter_Wash Recrystallize 7. Recrystallize from Ethanol Filter_Wash->Recrystallize Product Pure Dihydropyrimidinone Recrystallize->Product

Caption: General experimental workflow for the Biginelli synthesis.

Chiral Phosphoric Acid as an Organocatalyst in the Hantzsch Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives.[4] These compounds are of significant interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases being based on the 1,4-dihydropyridine scaffold.[5] The use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, has enabled the development of enantioselective versions of the Hantzsch reaction.[6]

Quantitative Data for Chiral Phosphoric Acid Catalyzed Hantzsch Reaction

The following table presents data for the enantioselective Hantzsch synthesis of polyhydroquinolines using a chiral phosphoric acid catalyst.[6]

EntryAldehydeβ-Diketoneβ-KetoesterCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1BenzaldehydeDimedoneEthyl acetoacetate10Toluene488592
24-NitrobenzaldehydeDimedoneEthyl acetoacetate10Toluene489194
34-ChlorobenzaldehydeDimedoneEthyl acetoacetate10Toluene488893
42-NaphthaldehydeDimedoneEthyl acetoacetate10Toluene488290
53-PyridinecarboxaldehydeDimedoneEthyl acetoacetate10Toluene727588
Experimental Protocol: Enantioselective Synthesis of a Polyhydroquinoline Derivative[7]
  • To a vial, add the aldehyde (0.4 mmol), dimedone (0.4 mmol), ethyl acetoacetate (0.4 mmol), and ammonium acetate (0.4 mmol).

  • Add the chiral phosphoric acid catalyst (10 mol%) to the vial.

  • Add toluene (1.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the time indicated in the table (typically 48-72 hours).

  • Upon completion, precipitate the product by adding 1 mL of ice-cold water.

  • Stir the mixture for approximately one hour.

  • Filter the precipitate and recrystallize from an ethanol:water (3:1) mixture to obtain the pure, enantioenriched product.

Visualizations: Hantzsch Reaction

Hantzsch_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester, - H2O Ketoester1 2x β-Ketoester Enamine Enamine Ketoester1->Enamine + NH3, - H2O Ketoester1->Knoevenagel Ammonia NH3 Ammonia->Enamine Catalyst H+ (Brønsted Acid) DHP Dihydropyridine Enamine->DHP + Knoevenagel Adduct, Cyclization, - H2O Knoevenagel->DHP

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Hantzsch_Workflow Reactants 1. Combine Aldehyde, β-Diketone, β-Ketoester, and Ammonium Acetate Add_Catalyst 2. Add Chiral Phosphoric Acid (10 mol%) Reactants->Add_Catalyst Solvent 3. Add Toluene Add_Catalyst->Solvent Stir 4. Stir at Room Temperature (48-72 h) Solvent->Stir Precipitate 5. Add Ice-Water to Precipitate Stir->Precipitate Filter 6. Filter the Solid Product Precipitate->Filter Recrystallize 7. Recrystallize from Ethanol/Water Filter->Recrystallize Product Enantioenriched Polyhydroquinoline Recrystallize->Product

Caption: Workflow for the enantioselective Hantzsch synthesis.

References

Application Notes and Protocols for Polyaniline Synthesis Using Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyaniline (PANI), a versatile conducting polymer, utilizing aniline phosphate as a key reagent. The methodologies outlined below are suitable for researchers in materials science, chemistry, and drug development who are interested in the preparation of conductive polymers for various applications, including biosensors, drug delivery systems, and anti-corrosion coatings.

Introduction

Polyaniline is a widely studied conducting polymer due to its straightforward synthesis, environmental stability, and tunable electrical conductivity. The use of phosphate-based systems, such as phosphoric acid or phosphate buffers, during the polymerization of aniline offers several advantages. Phosphate ions can act as effective dopants, influencing the resulting polymer's morphology, conductivity, and stability.[1][2] Furthermore, the use of a phosphate medium can be advantageous for specific applications, such as the formation of corrosion-resistant coatings on metallic surfaces.[2]

This document details two primary methods for the synthesis of polyaniline using this compound: chemical oxidative polymerization and electrochemical polymerization.

Data Presentation

Table 1: Electrical Conductivity of Polyaniline Synthesized in Phosphate Media
Synthesis MethodDopant/MediumOxidantConductivity (S/cm)Reference
Chemical Oxidation1 M Phosphoric AcidAmmonium Persulfate15.5[3]
Chemical OxidationPhosphoric Acid (30% v/v)-3.37 x 10⁻⁶[4]
Chemical OxidationUndoped-6.36 x 10⁻⁸[4]
Chemical OxidationPhosphoric Acid-2.26 x 10⁻¹ (co-polymer)[1]
Chemical OxidationPhosphoric Acid-7.94 x 10⁻² (co-polymer)[1]
Chemical OxidationPhosphoric Acid-9.25 x 10⁻² (co-polymer)[1]
Table 2: Spectroscopic Characterization of Phosphate-Doped Polyaniline
Characterization TechniqueWavenumber/WavelengthAssignmentReference
FTIR1583 cm⁻¹Quinoid ring C=C stretching[5]
FTIR1491 cm⁻¹Benzenoid ring C=C stretching[5]
FTIR~1362 cm⁻¹C-N stretching in the benzene ring[2]
FTIR~1197 cm⁻¹In-plane bending of C-H[2]
FTIR~848 cm⁻¹Out-of-plane bending of C-H[2]
UV-Vis303 nmπ-π* transition of the benzene ring[2]
UV-Vis653 nmn-π* transition of the quinone ring[2]
UV-Vis332 nmπ-π* transition of the benzenoid rings[6]
UV-Vis782 nmExcitation absorption of the quinoid rings[6]
UV-Vis434 nmPolaron formation[6]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Aniline in Phosphoric Acid

This protocol describes the synthesis of polyaniline powder via the chemical oxidation of aniline in a phosphoric acid medium using ammonium persulfate as the oxidant.

Materials:

  • Aniline (distilled before use)

  • Phosphoric acid (H₃PO₄)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Acetone

  • Ammonium hydroxide (NH₄OH) solution

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific molar concentration of aniline in a 1 M solution of phosphoric acid. Stir the solution until the aniline is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a specific molar concentration of ammonium persulfate in deionized water.

  • Polymerization: Cool both the aniline and ammonium persulfate solutions in an ice bath to 0-5 °C. Slowly add the ammonium persulfate solution to the aniline solution dropwise while stirring continuously. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

  • Reaction Completion: Allow the reaction to proceed for a designated time (typically several hours) at 0-5 °C to ensure complete polymerization.

  • Filtration and Washing: Filter the resulting dark green precipitate using a Buchner funnel. Wash the precipitate sequentially with 1 M phosphoric acid, deionized water, and acetone to remove unreacted monomers, oxidant, and other impurities.

  • Doping/Dedoping (Optional): To obtain the emeraldine base form, the filtered polyaniline can be treated with an ammonium hydroxide solution.

  • Drying: Dry the final polyaniline product in a vacuum oven at a controlled temperature (e.g., 60 °C) for 24 hours.

Protocol 2: Electrochemical Polymerization of Aniline in Phosphate Buffer

This protocol outlines the electrochemical deposition of a polyaniline film onto a platinum electrode in a phosphate buffer solution.

Materials:

  • Aniline (distilled before use)

  • Phosphate buffer solution (e.g., pH 1.7-2.2)

  • Platinum (Pt) electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare an aqueous phosphate buffer solution with a pH between 1.7 and 2.2. Dissolve 0.1 mol/L of aniline into this buffer solution.[2] Note that electropolymerization in a pure phosphoric acid medium can be difficult, and the addition of a small amount of sulfuric acid may be necessary to facilitate polymer growth.[1]

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the platinum working electrode, platinum counter electrode, and Ag/AgCl reference electrode immersed in the electrolyte solution.

  • Electropolymerization: Perform the electropolymerization using cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s) for a set number of cycles. A green polyaniline film will gradually form on the surface of the working electrode.

  • Washing: After deposition, carefully remove the polyaniline-coated electrode from the cell and rinse it thoroughly with deionized water to remove any residual electrolyte and unreacted monomer.

  • Drying: Dry the polyaniline film under a stream of nitrogen or in a vacuum desiccator at room temperature.

Visualizations

Chemical_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Product Processing Aniline Aniline Monomer Mixing Mix Aniline and Phosphoric Acid Aniline->Mixing Phosphoric_Acid Phosphoric Acid (1M) Phosphoric_Acid->Mixing Ammonium_Persulfate Ammonium Persulfate DI_Water Deionized Water Ammonium_Persulfate->DI_Water dissolve Oxidant_Addition Add Ammonium Persulfate Solution DI_Water->Oxidant_Addition Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Oxidant_Addition Polymerization Stir for several hours Oxidant_Addition->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with H₃PO₄, Water, Acetone Filtration->Washing Drying Vacuum Dry at 60 °C Washing->Drying Final_Product Polyaniline Powder Drying->Final_Product

Caption: Workflow for the chemical synthesis of polyaniline.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_doping Doping Aniline Aniline Monomer Cation_Radical Aniline Cation Radical Aniline->Cation_Radical Oxidation Oxidant Oxidant (e.g., S₂O₈²⁻) Oxidant->Cation_Radical Dimerization Dimerization (Head-to-Tail Coupling) Cation_Radical->Dimerization Oligomerization Oligomerization Dimerization->Oligomerization Further Coupling Polymer_Chain Polyaniline Chain (Emeraldine Salt) Oligomerization->Polymer_Chain Doped_PANI Phosphate-Doped Polyaniline Polymer_Chain->Doped_PANI Phosphate Phosphate Ions (H₂PO₄⁻) Phosphate->Doped_PANI Doping/Protonation

Caption: Mechanism of aniline polymerization with phosphate doping.

References

Application Notes and Protocols: Aniline Phosphate in the Preparation of Conductive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] The conductivity of PANI is critically dependent on its oxidation state and the level of protonation, a process known as doping.[3][4] While various acids are used as dopants, phosphoric acid and phosphate ions offer unique advantages, particularly in creating nanostructures and enhancing corrosion resistance for active metallic surfaces like steel and aluminum.[5][6] The use of a phosphate medium can yield polymers with characteristics comparable to those prepared in strong acid media like sulfuric acid, making it a versatile option for various applications.[6]

This document provides detailed protocols for the synthesis of phosphate-doped polyaniline via chemical and electrochemical methods, as well as post-synthesis doping procedures. It also includes methods for characterization and a summary of relevant quantitative data.

Experimental Protocols

Protocol 1: Chemical Oxidative Synthesis of Phosphate-Doped Polyaniline

This protocol describes the synthesis of polyaniline via chemical oxidation where phosphoric acid is used as the dopant. The method is based on the oxidative polymerization of aniline using ammonium persulfate (APS) as an initiator.[2][7]

Workflow for Chemical Synthesis

cluster_prep Solution Preparation cluster_reaction Polymerization Reaction cluster_processing Product Isolation & Purification Aniline_sol Prepare Aniline Solution (Aniline in H3PO4) Mixing Add APS solution dropwise to Aniline solution at 0-5°C Aniline_sol->Mixing APS_sol Prepare APS Solution (Ammonium Persulfate in H2O) APS_sol->Mixing Stirring Stir for 2-4 hours (Observe color change to dark green) Mixing->Stirring Aging Age precipitate in mother liquor (e.g., overnight) Stirring->Aging Filtration Filter the precipitate (e.g., using Buchner funnel) Aging->Filtration Washing Wash with H3PO4 solution, followed by acetone/ethanol Filtration->Washing Drying Dry the PANI powder (Vacuum oven, ~60°C for 24h) Washing->Drying

Caption: Workflow for Chemical Oxidative Synthesis of Phosphate-Doped PANI.

Materials and Reagents:

  • Aniline (distilled before use)

  • Phosphoric Acid (H₃PO₄)

  • Ammonium Persulfate (APS)

  • Deionized (DI) Water

  • Acetone or Ethanol

Procedure:

  • Prepare Aniline Solution: In a beaker, prepare a 1 M phosphoric acid solution. Dissolve 0.1 M of aniline in this solution. Place the beaker in an ice bath to maintain a temperature of 0-5°C.

  • Prepare Oxidant Solution: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) relative to aniline (e.g., a 1:1 molar ratio) in DI water.[7]

  • Initiate Polymerization: Add the APS solution dropwise to the stirring aniline solution. The reaction mixture will gradually turn dark green, indicating the formation of the conductive emeraldine salt form of polyaniline.[2][8]

  • Reaction: Continue stirring the mixture in the ice bath for 2 to 4 hours to ensure the polymerization is complete.[7]

  • Isolation: After the reaction period, stop stirring and allow the precipitate to age.

  • Purification:

    • Filter the dark green precipitate using a Buchner funnel.

    • Wash the collected powder with 1 M phosphoric acid to remove any unreacted monomer and oligomers.

    • Subsequently, wash with acetone or ethanol to remove other impurities until the filtrate becomes colorless.[9]

  • Drying: Dry the final product, a dark green powder of phosphate-doped polyaniline, in a vacuum oven at 60°C for 24 hours.[9]

Protocol 2: Electrochemical Synthesis of Polyaniline in a Phosphate Medium

This protocol details the electropolymerization of aniline on an inert electrode (e.g., platinum, gold, or indium tin oxide) using a phosphate buffer as the electrolyte.[6][10] Cyclic voltammetry is a common technique for this process.

Workflow for Electrochemical Synthesis

cluster_setup Electrochemical Cell Setup cluster_synthesis Electropolymerization cluster_post Post-Synthesis Processing Electrodes Assemble 3-Electrode Cell (Working, Counter, Reference) CV_Run Perform Cyclic Voltammetry (e.g., -0.2 to 1.0 V, 50 mV/s) Electrodes->CV_Run Electrolyte Prepare Electrolyte: 0.1 M Aniline in Phosphate Buffer (pH 1.7-2.2) Electrolyte->CV_Run Deposition Observe PANI film deposition on working electrode over multiple cycles CV_Run->Deposition Rinsing Rinse electrode with DI water Deposition->Rinsing Drying Dry the PANI-coated electrode Rinsing->Drying Characterization Characterize the film (e.g., CV, SEM, Conductivity) Drying->Characterization

Caption: Workflow for Electrochemical Synthesis and Characterization of PANI.

Equipment and Reagents:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Platinum disc)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Aniline

  • Phosphate buffer solution (pH 1.7–2.2)[6]

Procedure:

  • Electrolyte Preparation: Prepare an aqueous phosphate buffer solution with a pH between 1.7 and 2.2. Dissolve aniline in this buffer to a final concentration of 0.1 M.[6]

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean before immersion.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform electropolymerization using cyclic voltammetry. Typical parameters include scanning the potential from -0.2 V to +1.0 V (vs. SCE) at a scan rate of 50 mV/s for 20-50 cycles.[11]

  • Film Formation: Over successive cycles, the current peaks associated with aniline oxidation and polymer redox transitions will increase, and a visible dark green film of PANI will deposit on the working electrode.[11]

  • Post-Treatment: After deposition, carefully remove the working electrode from the cell, rinse it thoroughly with DI water to remove residual monomer and electrolyte, and dry it under a stream of nitrogen or in a desiccator.

Protocol 3: Post-Synthesis Doping of Polyaniline with Phosphate

This method is used to introduce phosphate anions into an already synthesized PANI film, which may have been initially doped with another acid (e.g., H₂SO₄ or HCl). This is particularly useful for enhancing corrosion protection.[12][13][14]

Procedure:

  • Prepare PANI Film: Synthesize a PANI film on a substrate (e.g., stainless steel) using either chemical or electrochemical methods (as in Protocol 1 or 2, potentially with sulfuric acid as the initial dopant).[12]

  • Prepare Phosphate Solution: Prepare an aqueous solution of a phosphate salt or phosphoric acid (e.g., 0.1 M H₃PO₄).

  • Doping by Immersion: Immerse the PANI-coated substrate into the phosphate solution.

  • Aging: Allow the coated substrate to age in the solution for a period ranging from several hours to several days (e.g., 1 to 7 days).[14] The duration of aging can influence the degree of doping and the resulting protective properties.

  • Finalizing: After aging, remove the substrate, rinse gently with DI water, and dry before characterization or use.

Data Presentation

Quantitative data from the literature regarding synthesis conditions and resulting polymer properties are summarized below.

Table 1: Typical Parameters for PANI Synthesis

ParameterChemical SynthesisElectrochemical SynthesisReference(s)
Aniline Conc. 0.1 M - 0.2 M0.1 M[6][15]
Acid/Electrolyte 1 M H₃PO₄ or HClPhosphate Buffer (pH 1.7-2.2)[6][7][8]
Oxidant/Potential APS (1:1 molar ratio with aniline)-0.2 V to +1.0 V vs. SCE[7][11]
Temperature 0 - 25 °CRoom Temperature[15][16]
Typical Duration 2 - 4 hours20 - 50 cycles at 50 mV/s[7][11]

Table 2: Conductivity of Polyaniline with Different Dopants

Polyaniline TypeDopantConductivity (S/cm)Reference(s)
PANI FabricPhosphoric Acid (30% v/v)3.37 x 10⁻¹⁰[8]
PANI-HCl (Standard Prep)Hydrochloric Acid (HCl)4.4 ± 1.7[15]
PANI-PTSAp-Toluene Sulfonic Acid (PTSA)3.84 x 10¹[3]
LiFePO₄:PVDF:PANI CompositeHydrochloric Acid (HCl)6.25 x 10⁻¹[17]
PANI Base (Undoped)None~1.4 x 10⁻⁸[18]
PANI-H₂SO₄Sulfuric Acid (H₂SO₄)100.97–157.18 (ohm/cm resistivity)⁻¹[5]

Note: Conductivity can vary significantly based on synthesis conditions, morphology, and measurement method.

PANI Conductivity Mechanism

The electrical conductivity of polyaniline is not intrinsic but arises from a combination of its oxidation state and protonation (doping). The emeraldine form, which contains an equal ratio of reduced (benzenoid) and oxidized (quinoid) rings, can be protonated by an acid to form the conductive emeraldine salt.[2] This process creates charge carriers (polarons) that are delocalized along the polymer backbone, allowing for charge transport.

cluster_states Oxidation States of Polyaniline Leuco Leucoemeraldine (Fully Reduced) Insulating Emeraldine Emeraldine (Half Oxidized/Reduced) Insulating Base Leuco->Emeraldine Oxidation Emeraldine->Leuco Reduction Pernig Pernigraniline (Fully Oxidized) Insulating Emeraldine->Pernig Oxidation Protonation Protonation (Doping with Acid, e.g., H3PO4) Emeraldine->Protonation Pernig->Emeraldine Reduction ES Emeraldine Salt (Protonated) CONDUCTIVE Protonation->ES Forms Deprotonation Deprotonation (Base Treatment) Deprotonation->Emeraldine ES->Deprotonation Reverts to

Caption: Relationship between PANI's oxidation state, doping, and conductivity.

References

Application Notes and Protocols: Aniline and Chiral Phosphoric Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for reactions catalyzed by chiral phosphoric acids (CPAs) involving aniline derivatives. Chiral phosphoric acids have emerged as powerful organocatalysts, enabling a wide range of enantioselective transformations crucial for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.[1] The protocols outlined below are based on established methodologies from peer-reviewed literature, offering a guide for practical implementation in a laboratory setting.

Application Note 1: Enantioselective Synthesis of Benzo-fused δ-Lactams via Intramolecular Cyclization

The synthesis of enantioenriched lactams is of significant interest as these structural motifs are present in numerous bioactive natural products and pharmaceutical agents.[2] This protocol describes a metal-free desymmetrization of a prochiral di-tert-butyl malonate derivative, catalyzed by a chiral Brønsted acid, to form a benzo-fused δ-lactam with an all-carbon quaternary stereocenter.[2]

Reaction Principle

The reaction involves an intramolecular cyclization of an aniline precursor. A chiral phosphoric acid catalyst, such as (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), activates the substrate and provides a chiral environment, facilitating the enantioselective formation of the lactam ring.[2] The catalyst operates through a proposed dual hydrogen-bond activation mechanism.[1][3]

Catalytic_Cycle cluster_cycle Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) Complex CPA-Substrate Complex CPA->Complex + Substrate (H-Bonding) Substrate Aniline Precursor (Substrate) TS Enantioselective Transition State Complex->TS Intramolecular Cyclization Product_Complex CPA-Product Complex TS->Product_Complex Product_Complex->CPA Product Release Product Chiral Lactam (Product) Product_Complex->Product

Caption: Proposed catalytic cycle for the chiral phosphoric acid (CPA) catalyzed reaction.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of the catalytic cyclization reaction. The data highlights the effect of catalyst loading and concentration on reaction yield and enantioselectivity (% ee).[2]

EntryCatalyst Loading (mol %)Concentration (M)TimeYield (%)ee (%)
1100.0253 days9965
2100.00253 days9972
350.0253 days9970
450.00253 days9773
510.00257 days6072
610.00253 days at 50°C>9570

Data sourced from J. Org. Chem. 2024.[2] Yields were determined by qNMR. Enantiomeric excess (ee) was determined by HPLC analysis.

Experimental Protocol: General Procedure for Lactam Synthesis

This protocol is based on the optimal conditions identified, utilizing a 5 mol % catalyst loading.[2]

Experimental_Workflow start Start prep Prepare Stock Solutions: 1. Aniline Precursor in Solvent 2. (R)-TRIP Catalyst in Solvent start->prep react To a vial, add catalyst solution. Add precursor solution to start reaction. prep->react stir Stir at Room Temperature (e.g., for 3 days) react->stir monitor Monitor Reaction Progress (TLC or LC-MS) stir->monitor monitor->stir Incomplete workup Work-up: Concentrate under reduced pressure monitor->workup Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify analyze Analyze Product: 1. Yield (qNMR) 2. Enantiomeric Excess (Chiral HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for the catalyzed synthesis of δ-lactams.

Materials:

  • Aniline precursor (1.0 equiv)

  • (R)-TRIP catalyst (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) to make a 0.0025 M solution

  • Reaction vial with a stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add the (R)-TRIP catalyst (5 mol %).

  • Reaction Setup: Dissolve the aniline precursor substrate in the required volume of anhydrous 1,2-dichloroethane to achieve a final concentration of 0.0025 M.

  • Initiation: Add the substrate solution to the vial containing the catalyst.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 3 days.[2]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired lactam.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[2]

Application Note 2: Synthesis of Substituted Benzanilides via Acylation

This protocol describes a method for the catalytic preparation of substituted benzanilides from the corresponding substituted benzoic acids and aniline, utilizing trivalent phosphorus compounds as catalysts. This direct catalytic amidation process is efficient and aligns with the principles of "green chemistry".[4]

Reaction Principle

Trivalent phosphorus compounds, such as phosphorus trichloride or phosphorous acid, effectively catalyze the acylation of aniline.[4] The reaction proceeds in boiling, low-polarity solvents with the removal of water. A proposed mechanism involves the in situ formation of an aniline phosphite, which then reacts with the benzoic acid to form a reactive benzoyl phosphite intermediate. This intermediate is subsequently attacked by another aniline molecule to yield the final benzanilide product.[4]

Experimental Protocol: General Procedure for Benzanilide Synthesis

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • Aniline (1.0-1.2 equiv)

  • Trivalent phosphorus catalyst (e.g., PCl₃ or H₃PO₃, 2 mol %)

  • Low-polarity solvent (e.g., toluene, xylene)

  • Apparatus for heating and water removal (e.g., Dean-Stark trap)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a condenser, and a Dean-Stark trap, add the substituted benzoic acid, aniline, and the solvent.

  • Catalyst Addition: Add the trivalent phosphorus catalyst (2 mol % relative to the benzoic acid) to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux. The reaction progress is driven by the intensive distillation and removal of water.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The work-up procedure may vary depending on the specific substrate but typically involves washing with an aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid, followed by washing with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure benzanilide. The reported yields for this method are often close to quantitative.[4]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Trivalent phosphorus compounds can be corrosive and moisture-sensitive; handle with care. Aniline and its derivatives are toxic and should be handled with appropriate caution.

References

Application Notes and Protocols: The Role of Protonic Acids in Aniline Polymerization with a Focus on Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) is a conductive polymer that has garnered significant interest for a wide range of applications, including sensors, rechargeable batteries, and corrosion inhibition, owing to its straightforward synthesis, environmental stability, and tunable conductivity. The electrical properties of polyaniline are critically dependent on its oxidation state and protonation level. The most conductive form, known as the emeraldine salt, is achieved through protonic acid doping of the emeraldine base form.[1] This process involves the protonation of the imine nitrogen atoms in the polymer backbone, which facilitates the delocalization of electrons.

While various strong acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used, phosphoric acid (H₃PO₄) offers a unique alternative, particularly in applications where the presence of halide ions is undesirable, such as in corrosion protection of metals.[2] This document provides detailed application notes and protocols for the chemical oxidative polymerization of aniline, with a specific focus on the role of protonic acids, including phosphoric acid, as the proton source and doping agent.

Mechanism of Action: The Role of the Proton Source

The polymerization of aniline is typically an oxidative process where aniline monomers are coupled to form a polymer chain.[3] This is commonly achieved using an oxidizing agent such as ammonium persulfate (APS). The presence of a protonic acid is crucial for two primary reasons:

  • Facilitating Polymerization: An acidic medium is required for the successful growth of the polymer chain.

  • Doping: The acid protonates the synthesized polyaniline, converting it from its insulating emeraldine base form to the conductive emeraldine salt form.[1][4]

The general mechanism involves the oxidation of aniline to form radical cations, which then couple and propagate to form the polymer. The acid in the reaction medium ensures that the polymer is formed in its protonated, conductive state.

cluster_initiation Initiation cluster_propagation Propagation cluster_doping Protonation (Doping) Aniline Aniline Monomer RadicalCation Aniline Radical Cation Aniline->RadicalCation Oxidation Oxidant Oxidant (e.g., APS) Dimer Dimer RadicalCation->Dimer Coupling PolymerChain Growing Polymer Chain (Pernigraniline) Dimer->PolymerChain Further Oxidation & Coupling EmeraldineBase Emeraldine Base (Insulating) PolymerChain->EmeraldineBase Reduction by excess Aniline EmeraldineSalt Emeraldine Salt (Conductive) EmeraldineBase->EmeraldineSalt Protonation ProtonicAcid Protonic Acid (H⁺A⁻) (e.g., H₃PO₄)

Caption: Oxidative polymerization and doping of aniline.

Quantitative Data Summary

The properties of the resulting polyaniline, such as conductivity and molecular weight, are highly dependent on the reaction conditions. The choice of acid dopant plays a significant role in the final characteristics of the polymer.

Dopant AcidAniline Conc. (M)Oxidant (APS) Conc. (M)Temp. (°C)Conductivity (S/cm)Molecular Weight (Mn, kDa)Reference
H₃PO₄Not SpecifiedNot SpecifiedRoom Temp15.5 (max at 1M H₃PO₄)Not Reported[2]
HCl0.20.2520-25~1-10>15[5]
H₂SO₄0.40.40-4Not SpecifiedNot Reported[6]
HClO₄Not SpecifiedNot Specified0-5Not SpecifiedNot Reported[7]
p-TSANot SpecifiedNot SpecifiedNot Specified3.84 x 10¹Not Reported[8]

Note: Molecular weight determination for polyaniline is challenging due to its poor solubility, leading to variability in reported values.[9]

Experimental Protocols

Below are generalized protocols for the chemical oxidative polymerization of aniline using a protonic acid.

Protocol 1: Synthesis of Polyaniline in Phosphoric Acid Medium

This protocol is adapted from studies on aniline polymerization in phosphoric acid.[2]

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Acetone

  • Ammonium hydroxide (for de-doping if required)

Procedure:

  • Prepare a 1 M solution of phosphoric acid in deionized water.

  • Dissolve a specific amount of aniline (e.g., 0.1 mol) in the phosphoric acid solution with stirring in an ice bath (0-5 °C).

  • Separately, dissolve a stoichiometric amount of ammonium persulfate (e.g., 0.1 mol) in a 1 M phosphoric acid solution and cool it in an ice bath.

  • Slowly add the APS solution dropwise to the aniline solution under vigorous stirring. The reaction mixture will gradually turn dark green.

  • Continue stirring for 4-6 hours in the ice bath to allow for complete polymerization.

  • Filter the resulting precipitate (polyaniline phosphate salt) and wash it sequentially with 1 M phosphoric acid, followed by acetone to remove unreacted monomer and oligomers.

  • Dry the product in a vacuum oven at 60 °C for 24 hours.

Protocol 2: General Synthesis of Polyaniline using a Strong Acid (e.g., HCl)

This is a standard and widely cited method for producing highly conductive polyaniline.[10][11]

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Deionized water

  • Acetone

Procedure:

  • Dissolve aniline (e.g., 0.2 mol) in 1 M HCl solution and cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve APS (e.g., 0.25 mol) in 1 M HCl and cool the solution.[11]

  • Add the APS solution to the aniline solution dropwise with constant stirring.

  • Maintain the reaction at 0-5 °C with continuous stirring for several hours (typically 4-8 hours).[3]

  • Collect the dark green precipitate by filtration.

  • Wash the precipitate with 1 M HCl and then with acetone until the filtrate becomes colorless.

  • Dry the synthesized polyaniline hydrochloride powder under vacuum at 60 °C.

prep 1. Prepare Solutions - Aniline in Acid (e.g., H₃PO₄) - Oxidant (APS) in Acid cool 2. Cool Solutions (0-5 °C) prep->cool mix 3. Mix Solutions (Dropwise addition of oxidant) cool->mix react 4. Polymerization (Stir for 4-8 hours at 0-5 °C) mix->react filter 5. Filter Precipitate react->filter wash 6. Wash Product (with Acid and Acetone) filter->wash dry 7. Dry Product (Vacuum oven, 60 °C) wash->dry final Final Product: Polyaniline Salt Powder dry->final

Caption: Workflow for chemical oxidative polymerization of aniline.

Characterization

The synthesized polyaniline should be characterized to confirm its structure and properties.

  • FTIR Spectroscopy: To identify the characteristic vibrational bands of polyaniline, confirming the presence of benzenoid and quinoid rings.[12]

  • UV-Vis Spectroscopy: To confirm the electronic transitions corresponding to the emeraldine salt form.[12]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the polymer, which can vary from granular to nanofibrous depending on the synthesis conditions.

  • Four-Point Probe Method: To measure the electrical conductivity of the pressed polymer pellets.

Conclusion

The synthesis of conductive polyaniline via chemical oxidation is highly dependent on the presence of a protonic acid, which acts as both a reaction medium and a doping agent. While strong acids like HCl and H₂SO₄ are common, phosphoric acid provides a viable alternative for creating polyaniline salts, especially for applications sensitive to other anions. The protocols and data presented here offer a foundational guide for researchers to synthesize and explore the properties of polyaniline for various scientific and developmental applications.

References

Application of Aniline Phosphate in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline phosphate, a salt formed from aniline and phosphoric acid, serves as a versatile precursor and component in the development of advanced materials. Its unique properties, including its role in forming conductive polymers and providing corrosion resistance, have led to its application in diverse areas of materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conductive polymers, corrosion inhibition, sensor technology, and antistatic coatings.

Conductive Polymer Synthesis: Phosphate-Doped Polyaniline

Aniline can be electrochemically polymerized in the presence of phosphoric acid to produce phosphate-doped polyaniline (PANI), a conductive polymer with tunable properties. The phosphate ions act as dopants, influencing the polymer's conductivity, morphology, and stability.

Application Notes

Phosphate-doped PANI is a promising material for various applications, including electronic devices, sensors, and energy storage. The electrochemical synthesis method allows for the direct deposition of PANI films onto electrode surfaces, offering good control over film thickness and morphology. While electropolymerization in pure phosphoric acid can be challenging, the addition of a small amount of a strong acid like sulfuric acid facilitates the process, with phosphate ions being incorporated as the primary dopant. This results in PANI films with good stability and nanostructured morphologies.

Experimental Protocol: Electropolymerization of Aniline in a Mixed Acid Medium

This protocol describes the potentiodynamic electropolymerization of aniline on a platinum electrode in a mixed electrolyte of phosphoric acid and sulfuric acid.

Materials:

  • Aniline (freshly distilled)

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Platinum (Pt) electrode (working electrode)

  • Platinum wire (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.5 M H₃PO₄ and 0.1 M H₂SO₄.

  • Monomer Solution: Add aniline to the electrolyte solution to a final concentration of 30 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the Pt working electrode, Pt wire counter electrode, and SCE reference electrode immersed in the aniline-containing electrolyte.

  • Electropolymerization: Perform electropolymerization by cycling the potential of the working electrode between -0.2 V and 1.0 V (vs. SCE) at a scan rate of 100 mV/s for 50 cycles.

  • Film Characterization: After deposition, thoroughly wash the PANI-coated electrode with deionized water to remove any residual electrolyte. The resulting film can be characterized by techniques such as cyclic voltammetry, scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy.

Electropolymerization_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Prepare Electrolyte (0.5M H₃PO₄ + 0.1M H₂SO₄) B Add Aniline Monomer (30 mM) A->B C Assemble 3-Electrode Cell B->C D Potentiodynamic Cycling (-0.2V to 1.0V vs. SCE) C->D E Wash PANI Film D->E F Characterize Film (CV, SEM, FTIR) E->F

Corrosion Inhibition

Aniline and its phosphate salts have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. They form a protective layer on the metal surface, mitigating the corrosive effects of the acid.

Application Notes

Aniline can effectively inhibit the corrosion of zinc in phosphoric acid solutions. The inhibition efficiency is dependent on both the concentration of the inhibitor and the concentration of the acid. Generally, the inhibition efficiency increases with increasing aniline concentration and decreases with increasing acid concentration. Aniline acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. The adsorption of aniline on the metal surface is a key aspect of its inhibitive action.

Quantitative Data: Corrosion Inhibition of Zinc in Phosphoric Acid

The following table summarizes the corrosion rate and inhibition efficiency of aniline for zinc in various concentrations of phosphoric acid.

H₃PO₄ Concentration (M)Aniline Concentration (mM)Corrosion Rate (mg/dm²)Inhibition Efficiency (I.E.) (%)
0.010365.2-
0.012034.090.7
0.014019.494.7
0.016014.696.0
0.01804.798.7
0.0501887.6-
0.0580111.494.1
0.1003580.9-
0.1080705.480.3
0.1505205.2-
0.15802369.854.5

Data sourced from the International Journal of ChemTech Research.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

This protocol outlines a weight loss method to evaluate the inhibition efficiency of aniline for zinc corrosion in phosphoric acid.

Materials:

  • Zinc specimens (e.g., rectangular coupons)

  • Phosphoric acid (H₃PO₄) of various concentrations (0.01 M, 0.05 M, 0.10 M, 0.15 M)

  • Aniline

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Specimen Preparation: Clean the zinc specimens by buffing, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh each zinc specimen using an analytical balance.

  • Corrosive Solution Preparation: Prepare solutions of phosphoric acid at the desired concentrations. For inhibited solutions, add aniline at the desired concentrations.

  • Immersion: Immerse the pre-weighed zinc specimens in 230 mL of the test solution (with and without inhibitor) for a 24-hour period at a constant temperature (e.g., 301 ± 1 K).

  • Final Weighing: After the immersion period, remove the specimens, wash them with deionized water, dry them, and reweigh them.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each specimen.

    • Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the specimen and t is the immersion time.

    • Calculate the inhibition efficiency (I.E.) using the formula: I.E. (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Zinc) cluster_solution Acidic Solution (H₃PO₄) cluster_process Corrosion and Inhibition M Metal Corrosion Corrosion (Metal Oxidation) M->Corrosion Anodic Reaction H H⁺ ions H->Corrosion Cathodic Reaction An Aniline Molecules An->M Adsorption Inhibition Inhibition (Protective Layer Formation) An->Inhibition Inhibition->Corrosion Blocks Sites

Sensor Applications

Polyaniline-based materials are extensively studied for their use in chemical sensors due to their electrical conductivity, which changes in response to the presence of specific analytes. Phosphate-doped polyaniline and its composites are being developed for the detection of various ions, including phosphate itself.

Application Notes

Electrochemical sensors based on polyaniline composites offer a sensitive and rapid method for the detection of phosphate ions. The incorporation of metal complexes, such as a Ni-complex, into the polyaniline matrix can enhance the sensor's catalytic activity and selectivity towards phosphate. The detection mechanism often involves the electrochemical redox reaction of a mediator, such as glucose, which is influenced by the presence of phosphate ions.

Experimental Protocol: Fabrication of a Polyaniline-Ni-Complex Catalytic Electrode for Phosphate Detection

This protocol describes the one-pot plasma deposition method for preparing a polyaniline-Ni-complex catalytic electrode on an indium tin oxide (ITO) glass substrate for the electrochemical detection of phosphate.

Materials:

  • Aniline

  • Nickel(II) chloride (NiCl₂)

  • 3-Aminobenzoic acid

  • Methanol (MeOH)

  • Deionized water

  • Indium tin oxide (ITO) coated glass

  • Plasma deposition system

Procedure:

  • Precursor Solution Preparation:

    • Prepare a mixed solution of methanol and water.

    • Dissolve NiCl₂ and 3-aminobenzoic acid in the mixed solvent.

    • Add aniline to the solution as the conductive polymer precursor.

  • Plasma Deposition:

    • Deposit the precursor solution onto the ITO glass substrate.

    • Synthesize the catalytic electrode in a one-step cold plasma process.

  • Electrode Characterization:

    • Characterize the prepared electrode using X-ray photoelectron spectroscopy (XPS), field-emission scanning electron microscopy (FE-SEM), and electrochemical methods (e.g., cyclic voltammetry).

  • Phosphate Detection:

    • Perform cyclic voltammetry experiments in a solution containing glucose and varying concentrations of phosphate ions.

    • The electrocatalytic oxidation and reduction of glucose will be enhanced in the presence of phosphate, leading to a measurable change in the cyclic voltammogram.

Sensor_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_eval Evaluation A Prepare Precursor Solution (Aniline, NiCl₂, 3-Aminobenzoic acid) B Deposit Precursor on ITO Glass A->B C One-Step Cold Plasma Deposition B->C D Characterize Electrode (XPS, SEM, CV) C->D E Electrochemical Phosphate Detection D->E

Antistatic Coatings

The inherent conductivity of polyaniline makes it a suitable material for antistatic coatings, which are designed to dissipate static electrical charges from surfaces. Phosphate doping can enhance the conductivity and stability of polyaniline for such applications.

Application Notes

Phosphate-doped polyaniline can be incorporated into coating formulations to impart antistatic properties. These coatings are crucial in industries where electrostatic discharge (ESD) can damage sensitive electronic components or create safety hazards. Polyaniline-based antistatic coatings can be applied to various substrates, including plastics and fabrics. The conductivity of the coating can be tailored by adjusting the doping level and the concentration of the conductive polymer in the coating matrix. Polyaniline is favored for these applications due to its ease of synthesis, environmental stability, and controllable conductivity.

General Formulation and Application Protocol for Antistatic Coatings

While a specific detailed protocol for an "this compound" antistatic coating was not found in the provided search results, a general procedure for a phosphate-doped polyaniline coating can be outlined.

Materials:

  • Synthesized phosphate-doped polyaniline powder

  • A binder resin (e.g., acrylic, epoxy, or polyurethane)

  • A suitable solvent for the binder and for dispersing the polyaniline

  • Substrate to be coated

Procedure:

  • Dispersion Preparation: Disperse the phosphate-doped polyaniline powder in the chosen solvent. Sonication may be required to achieve a uniform dispersion.

  • Coating Formulation: Add the polyaniline dispersion to the binder resin solution and mix thoroughly to create a homogeneous coating formulation. The loading of polyaniline will depend on the desired level of conductivity.

  • Substrate Preparation: Ensure the substrate surface is clean, dry, and free of contaminants.

  • Coating Application: Apply the formulated coating to the substrate using a suitable method, such as dip-coating, spin-coating, or spray-coating.

  • Curing: Cure the coated substrate according to the requirements of the binder resin (e.g., air drying, thermal curing, or UV curing).

  • Characterization: Evaluate the antistatic performance of the coating by measuring its surface resistivity.

Antistatic_Coating_Logic cluster_components Coating Components cluster_process Coating Process cluster_outcome Outcome PANI Phosphate-Doped Polyaniline (Conductive Filler) Mix Mixing and Dispersion PANI->Mix Binder Binder Resin (Matrix) Binder->Mix Solvent Solvent (Dispersion Medium) Solvent->Mix Apply Application to Substrate Mix->Apply Cure Curing Apply->Cure Result Antistatic Surface (Charge Dissipation) Cure->Result

Application Notes and Protocols: Aniline Phosphate Analogs in the Synthesis of Novel Enantioenriched δ-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantioenriched heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, chiral lactams, particularly benzo-fused δ-lactams, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] This document provides detailed application notes and protocols for the synthesis of novel, enantioenriched benzo-fused δ-lactams. The key step in this synthetic sequence is a metal-free desymmetrization of an aniline-derived prochiral diester, catalyzed by a chiral Brønsted acid, specifically a derivative of a binaphthyl-diyl hydrogen phosphate. This methodology allows for the efficient construction of all-carbon quaternary stereocenters.[1]

The protocols outlined below describe a robust four-step sequence to synthesize the necessary aniline-derived precursors, followed by the crucial chiral phosphoric acid-catalyzed intramolecular cyclization.

Data Presentation

The following tables summarize the quantitative data for the optimization of the chiral phosphoric acid-catalyzed cyclization and the substrate scope of the reaction.

Table 1: Optimization of the Enantioselective Cyclization Reaction [1]

EntryCatalyst (mol %)SolventConcentration (M)Time (d)Yield (%)ee (%)
1(R)-TRIP (21a ) (10)1,2-DCE0.0253>9969
221a (10)Toluene0.0253>9970
321a (10)CH2Cl20.0253>9965
421a (10)THF0.0253<5-
521a (10)Toluene0.002539972
621a (5)Toluene0.002539773
721a (2)Toluene0.02537570
821a (1)Toluene0.02576571

General Conditions: Reaction performed on a 10 mg scale at room temperature. TRIP = 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate.

Table 2: Substrate Scope for the Synthesis of Enantioenriched δ-Lactams [1]

ProductYield (%)ee (%)
15aa HMe9670
15ba 4-FMe9571
15ca 4-ClMe9372
15da 4-BrMe9272
15ea 3-BrMe9475
15fa 2-FMe8868
15ga 4-OMeMe9065
15ha HEt9170
15ia HBn8568
15ja Hi-Pr7865

General Conditions: Substrate (1.0 equiv), (R)-TRIP (5 mol %), toluene (0.025 M), room temperature, 3 days.

Experimental Protocols

The synthesis of the target enantioenriched δ-lactams is accomplished through a four-step sequence as illustrated in the workflow diagram below.

Step 1: Monoalkylation of Di-tert-butyl Malonate

Protocol for the synthesis of di-tert-butyl 2-(2-nitrobenzyl)malonate (19a):

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.57 g, 14 mmol).

  • Add dimethylformamide (30 mL) and cool the suspension to 0 °C.

  • Slowly add di-tert-butyl malonate (2.7 mL, 12 mmol) to the suspension.

  • Stir the mixture at 0 °C for 15 minutes to allow for hydrogen evolution.

  • Add a solution of 1-(bromomethyl)-2-nitrobenzene (18a , 2.5 g, 11.6 mmol) in dimethylformamide (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford the monoalkylated product 19a as a yellow oil.

Step 2: Dialkylation of the Malonate Intermediate

Protocol for the synthesis of di-tert-butyl 2-methyl-2-(2-nitrobenzyl)malonate (20a):

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

  • Add dimethylformamide (25 mL) and cool the suspension to 0 °C.

  • Add a solution of di-tert-butyl 2-(2-nitrobenzyl)malonate (19a , 3.5 g, 10 mmol) in dimethylformamide (10 mL) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.75 mL, 12 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 19:1 hexanes/ethyl acetate) to yield the dialkylated product 20a as a white solid.

Step 3: Reduction of the Nitro Group to Form the Aniline Precursor

Protocol for the synthesis of di-tert-butyl 2-(2-aminobenzyl)-2-methylmalonate (14aa):

  • To a solution of di-tert-butyl 2-methyl-2-(2-nitrobenzyl)malonate (20a , 3.0 g, 8.2 mmol) in methanol (80 mL), add palladium on carbon (10 wt. %, 0.30 g).

  • Fit the reaction flask with a hydrogen balloon.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Step 4: Chiral Phosphoric Acid-Catalyzed Enantioselective Cyclization

Protocol for the synthesis of (R)-tert-butyl 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (15aa):

  • To a solution of di-tert-butyl 2-(2-aminobenzyl)-2-methylmalonate (14aa , 100 mg, 0.30 mmol) in toluene (12 mL, 0.025 M), add (R)-TRIP (21a , 11.2 mg, 0.015 mmol, 5 mol %).

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 9:1 to 4:1 hexanes/ethyl acetate) to afford the enantioenriched δ-lactam 15aa as a white solid.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Visualizations

Experimental Workflow

The overall synthetic strategy for producing the enantioenriched δ-lactams is a four-step process starting from commercially available materials.

G cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Dialkylation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Enantioselective Cyclization Malonate Di-tert-butyl Malonate NaH_DMF1 NaH, DMF Malonate->NaH_DMF1 Bromide 1-(Bromomethyl)-2-nitrobenzene Bromide->NaH_DMF1 Product1 Monoalkylated Malonate (19a) NaH_DMF1->Product1 NaH_DMF2 NaH, DMF Product1->NaH_DMF2 Product2 Dialkylated Malonate (20a) MeI Methyl Iodide MeI->NaH_DMF2 NaH_DMF2->Product2 H2_PdC H2, Pd/C Product2->H2_PdC Product3 Aniline Precursor (14aa) H2_PdC->Product3 TRIP (R)-TRIP Catalyst Product3->TRIP Product4 Enantioenriched δ-Lactam (15aa) Toluene Toluene, rt TRIP->Toluene Toluene->Product4

Caption: Four-step synthesis of enantioenriched δ-lactams.

Proposed Catalytic Cycle

The chiral phosphoric acid (CPA) catalyst is proposed to activate the aniline precursor through a dual hydrogen-bonding interaction, facilitating the intramolecular cyclization.

G CPA CPA Catalyst (R)-TRIP Complex Substrate-Catalyst Complex Substrate Aniline Precursor (14) Substrate->Complex + CPA TS Transition State (C-N bond formation) Complex->TS Intramolecular Attack Intermediate Tetrahedral Intermediate TS->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Collapse Product δ-Lactam (15) Product_Complex->Product - CPA

Caption: Proposed catalytic cycle for the desymmetrization.

References

Application Notes and Protocols: Growth of Aniline Phosphate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aniline phosphate is an organic-inorganic hybrid material. The production of high-quality single crystals is essential for a variety of research applications, including structural analysis, and the characterization of its physical and chemical properties. These application notes provide detailed protocols for two primary methods for growing single crystals of this compound: the slow evaporation method and the gel growth method. While specific quantitative data for this compound crystal growth is not extensively published, the following protocols are based on established techniques for similar organic phosphate salts and provide a robust starting point for optimization.

Method 1: Slow Evaporation Solution Growth

This is the most common and straightforward method for growing single crystals from a solution. The principle relies on slowly increasing the concentration of the solute by evaporating the solvent, which leads to a supersaturated state and subsequent crystal formation.

Experimental Protocol

  • Synthesis of this compound:

    • Prepare equimolar solutions of aniline and orthophosphoric acid (H₃PO₄). For example, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of deionized water and separately, carefully dilute 6.7 mL of 85% orthophosphoric acid (0.1 mol) in 100 mL of deionized water.

    • Slowly add the phosphoric acid solution to the aniline solution with constant stirring. The reaction is exothermic, so cooling the beaker in a water bath is recommended.

    • The resulting solution contains this compound.

  • Preparation of the Growth Solution:

    • Gently heat the this compound solution to approximately 40-50°C to ensure all the salt is dissolved.

    • Allow the solution to cool to room temperature. If precipitation occurs, add a small amount of deionized water and warm again until the solution is clear. The goal is to achieve a saturated or slightly undersaturated solution at room temperature.

  • Crystallization Setup:

    • Filter the solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallizing dish or beaker to remove any dust or particulate matter.

    • Cover the beaker with parafilm or aluminum foil and perforate it with a few small holes using a needle. This will control the rate of evaporation. A slower evaporation rate generally yields larger and higher-quality crystals.

  • Crystal Growth and Harvesting:

    • Place the beaker in a vibration-free and temperature-stable environment (e.g., a quiet cabinet or a dedicated crystal growth chamber).

    • Monitor the setup daily. Small seed crystals should appear within a few days to a week.

    • Allow the crystals to grow to the desired size. This may take several weeks.

    • Once the desired size is achieved, carefully decant the solution and remove the crystals.

    • Gently wash the crystals with a small amount of a solvent in which this compound is not very soluble (like diethyl ether or cold ethanol) to remove any residual mother liquor, and then dry them on a filter paper.

Data Presentation: Slow Evaporation Method

ParameterSuggested Value / RangeNotes / Considerations
Reactants Aniline, Orthophosphoric AcidUse high-purity (AR grade) reagents.
Molar Ratio 1:1 (Aniline:H₃PO₄)Ensures the formation of the desired salt.
Solvent Deionized Water, Ethanol-Water mixtureWater is a good starting point. A mixed solvent system can be used to tune solubility.
Temperature Room Temperature (20-25°C)A stable temperature is crucial for controlled growth.
pH of Solution 3 - 5The pH will naturally be in the acidic range. Adjusting pH may alter crystal habit but is not typically required.[1][2]
Evaporation Rate Slow (controlled by perforations)Fewer and smaller holes in the cover lead to slower evaporation and better crystals.
Growth Time 1 - 4 weeksDependent on evaporation rate and desired crystal size.

Experimental Workflow: Slow Evaporation Method

G Workflow for Slow Evaporation Crystal Growth cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting reactants Mix Aniline & Phosphoric Acid (1:1) dissolve Dissolve in Solvent reactants->dissolve saturate Create Saturated Solution dissolve->saturate filter Filter Solution saturate->filter setup Setup Crystallization Vessel filter->setup Transfer to vessel evaporate Slow Evaporation setup->evaporate nucleation Nucleation & Growth evaporate->nucleation harvest Harvest Crystals nucleation->harvest Crystals reach desired size wash Wash & Dry Crystals harvest->wash

Caption: Experimental workflow for growing single crystals via the slow evaporation method.

Method 2: Gel Growth

The gel growth technique is a diffusion-based method that can yield high-quality crystals by suppressing convection and reducing the rate of nucleation.[3] In this method, reactants diffuse towards each other through a gel medium, and crystallization occurs where they meet and the concentration reaches supersaturation.

Experimental Protocol

  • Gel Preparation:

    • Prepare a solution of sodium metasilicate (Na₂SiO₃·9H₂O) in deionized water (e.g., a 2 M solution).[3]

    • In a separate beaker, prepare a solution of orthophosphoric acid (e.g., 1 M).

    • Place the phosphoric acid solution in a U-tube or test tube.

    • Slowly and carefully add the sodium metasilicate solution to the acid while stirring until a desired pH (typically between 5.0 and 6.0) is reached, which will initiate gelation. The gel should set within a few hours to a day.

  • Crystallization Setup (Double Diffusion):

    • Once the silica gel has set in a U-tube, carefully add a solution of aniline (e.g., 1 M in water) to one arm of the U-tube.

    • Simultaneously, add a solution of orthophosphoric acid (e.g., 1 M) to the other arm.

    • Seal the ends of the U-tube with stoppers or parafilm to prevent evaporation.

  • Crystal Growth and Harvesting:

    • Place the U-tube in a vibration-free, constant temperature location.

    • The aniline and phosphoric acid will diffuse through the gel. Crystals will begin to form in the region where the two reactants meet and form a supersaturated solution of this compound.

    • This process is very slow, and it may take several weeks to months to grow crystals of significant size.

    • Once the crystals have grown, they can be harvested by carefully excavating them from the gel.

    • Wash the harvested crystals with deionized water to remove any adhering gel and then dry them.

Data Presentation: Gel Growth Method

ParameterSuggested Value / RangeNotes / Considerations
Gel Medium Silica GelPrepare from sodium metasilicate and an acid.[3]
Gel Density 1.02 - 1.06 g/cm³Can be controlled by the concentration of sodium metasilicate.
Gel pH 5.0 - 6.0Higher pH can reduce nucleation but may affect crystal transparency.[3]
Reactant Solutions 1 M Aniline, 1 M H₃PO₄Concentrations can be varied to control the diffusion rate and nucleation density.
Temperature Room Temperature (20-25°C)A constant temperature is critical for stable diffusion.
Growth Time 2 - 8 weeksGel growth is a slow process; patience is required.

Key Parameters Influencing Crystal Quality

The successful growth of single crystals depends on the careful control of several interconnected parameters. The diagram below illustrates the logical relationships between these factors and the resulting crystal quality.

Logical Relationships in Crystallization

G Factors Influencing Crystal Quality cluster_params Controllable Parameters cluster_effects Physical Processes cluster_outputs Resulting Crystal Quality Supersaturation Supersaturation Level NucleationRate Nucleation Rate Supersaturation->NucleationRate Increases GrowthRate Crystal Growth Rate Supersaturation->GrowthRate Increases CoolingRate Cooling/Evaporation Rate CoolingRate->Supersaturation Increases pH Solution pH pH->NucleationRate Affects Impurities Purity of Reagents Impurities->GrowthRate Inhibits/Alters CrystalDefects Clarity & Defects Impurities->CrystalDefects Increases CrystalSize Crystal Size NucleationRate->CrystalSize Decreases CrystalNumber Number of Crystals NucleationRate->CrystalNumber Increases GrowthRate->CrystalSize Increases GrowthRate->CrystalDefects Can Increase

References

Application Notes and Protocols: Aniline Phosphate as a Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into established biochemical methodologies reveals that Aniline Phosphate is not a standard or recommended buffer system for biochemical assays. The inherent properties of aniline, including its potential for assay interference and toxicity, render it generally unsuitable for maintaining pH in sensitive biological experiments. The pKa of the anilinium ion is approximately 4.6, which would theoretically provide a buffering range of pH 3.6 to 5.6. However, its reactivity and potential to generate free radicals can compromise experimental results.

This document, therefore, serves a dual purpose:

  • To clarify the limitations and contraindications of using an aniline-based buffer system in biochemical assays.

  • To provide detailed application notes and protocols for the universally accepted and versatile Phosphate Buffer system, which is a reliable alternative across a broad pH range.

We will also briefly describe the theoretical preparation of an aniline buffer to illustrate its properties while strongly advising against its general use.

Section 1: Aniline as a Buffering Agent - A Critical Evaluation

Aniline is a weak base, and its conjugate acid, the anilinium ion, has a pKa of approximately 4.6.[1][2][3][4] This property would, in theory, allow for the creation of a buffer system effective in the acidic pH range of 3.6 to 5.6. However, the practical application of an aniline buffer in biochemical assays is strongly discouraged due to several critical factors:

  • Potential for Assay Interference: Aniline can interfere with enzymatic reactions and other biochemical processes. It has been shown to generate oxidative free radicals in biological systems, which can lead to unpredictable and artifactual results.[5]

  • Toxicity: Aniline is a known carcinogen and is toxic, posing health risks to researchers and potentially affecting the viability of cellular or sub-cellular components in an assay.[3]

  • Chemical Reactivity: The primary amine group in aniline is reactive and can participate in side reactions with other components of an assay, such as aldehydes or ketones.

  • Instability: Aniline is susceptible to oxidation and can darken upon exposure to air and light, which can interfere with spectrophotometric measurements.[3]

Theoretical Protocol for Aniline Buffer Preparation (For Illustrative Purposes Only)

This protocol is provided for educational purposes to understand the principles of buffer preparation and should not be used for routine biochemical assays without extensive validation and safety precautions.

Objective: To prepare a 0.1 M Aniline buffer at pH 4.6.

Materials:

  • Aniline (C₆H₅NH₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Prepare a 0.1 M solution of aniline. For 1 L, this would involve dissolving approximately 9.31 g of aniline in about 800 mL of deionized water.

  • In a separate container, prepare a 1 M solution of HCl.

  • While monitoring the pH with a calibrated pH meter, slowly add the 1 M HCl solution to the aniline solution until the desired pH of 4.6 is reached. At this pH, the concentrations of aniline and the anilinium ion will be approximately equal.

  • Once the target pH is achieved, adjust the final volume to 1 L with deionized water.

  • Store in a tightly sealed, light-protected container.

Logical Workflow for Evaluating a Novel Buffer System

The decision to use a non-standard buffer like aniline would require a rigorous validation process.

A Identify Target pH and pKa B Assess Chemical Compatibility A->B pKa within 1 pH unit of target C Evaluate Potential for Assay Interference B->C No reaction with assay components D Determine Toxicity and Safety Profile C->D No inhibition or artifacts E Perform Pilot Experiments D->E Acceptable safety profile F Validate with Known Standards E->F Consistent results G Decision: Use or Reject Buffer F->G Accurate and reproducible

Caption: Workflow for the validation of a new buffer system.

Section 2: Phosphate Buffer - A Recommended Alternative

Phosphate buffers are one of the most widely used buffer systems in biochemical research due to their versatility, low cost, and compatibility with many biological systems. Phosphoric acid is a triprotic acid, meaning it has three pKa values, allowing for effective buffering in three distinct pH ranges.[6][7]

Properties of Phosphate Buffers
PropertyValue(s)Reference(s)
pKa1~2.15[6][7]
pKa2~7.21[6]
pKa3~12.32[6][7]
Buffering Range 1pH 1.1 - 3.1[8]
Buffering Range 2pH 6.2 - 8.2[8]
Buffering Range 3pH 11.3 - 13.3[8]

Note: The pKa values can be influenced by temperature and ionic strength.[9]

Applications of Phosphate Buffers in Biochemical Assays
  • Enzyme Assays: Many enzymes have optimal activity in the neutral pH range, making phosphate buffers ideal.[6]

  • Cell Culture: Phosphate-Buffered Saline (PBS) is isotonic and non-toxic to cells, making it a common buffer for cell washing and as a base for media.

  • Protein and Nucleic Acid Chemistry: Phosphate buffers are used extensively in the purification and analysis of proteins and nucleic acids.

  • Chromatography: Used as a component of the mobile phase in various chromatography techniques.

Experimental Protocol: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a phosphate buffer in the most commonly used physiological pH range.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Sodium Phosphate Monobasic: Dissolve 27.6 g of NaH₂PO₄ in deionized water to a final volume of 1 L.

    • 0.2 M Sodium Phosphate Dibasic: Dissolve 28.4 g of anhydrous Na₂HPO₄ (or 53.6 g of Na₂HPO₄·7H₂O) in deionized water to a final volume of 1 L.

  • Mix Stock Solutions:

    • To prepare 1 L of 0.1 M Sodium Phosphate Buffer (pH 7.4), you will first prepare a 0.2 M solution and then dilute it.

    • Combine 190 mL of the 0.2 M sodium phosphate monobasic stock solution with 810 mL of the 0.2 M sodium phosphate dibasic stock solution.[8]

    • This will yield 1 L of a 0.2 M phosphate buffer with a pH of approximately 7.4.

  • pH Adjustment and Dilution:

    • Verify the pH of the 0.2 M buffer solution using a calibrated pH meter. If necessary, adjust the pH by adding small volumes of the appropriate stock solution (monobasic to lower pH, dibasic to raise pH).

    • To obtain the final 0.1 M buffer, dilute 500 mL of the 0.2 M phosphate buffer with 500 mL of deionized water.[8]

  • Sterilization and Storage:

    • For applications requiring sterile conditions, the buffer can be autoclaved.

    • Store the buffer at room temperature. For long-term storage, refrigeration is recommended to prevent microbial growth.

Phosphate Buffer Preparation Workflow

A Prepare 0.2M NaH2PO4 Stock C Combine Stock Solutions for Target pH A->C B Prepare 0.2M Na2HPO4 Stock B->C D Verify and Adjust pH C->D E Dilute to Final Concentration (0.1M) D->E F Sterilize (if required) E->F G Store Appropriately F->G cluster_acid Addition of Acid cluster_base Addition of Base Aniline Aniline (C6H5NH2) Anilinium Anilinium Ion (C6H5NH3+) Aniline->Anilinium + H+ Anilinium->Aniline + OH- H_plus H+ OH_minus OH-

References

Application Notes and Protocols: Electrochemical Polymerization of Aniline Using Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of aniline using phosphoric acid as a dopant. This method offers a versatile route to synthesize conductive polyaniline (PANI) films with tunable properties for a range of applications, including biosensors and potential drug delivery systems.

Introduction

Polyaniline is an intrinsically conducting polymer that has garnered significant interest due to its unique electronic, optical, and electrochemical properties, coupled with its straightforward synthesis and environmental stability.[1][2] The conductivity of PANI can be modulated through protonic doping, where an acid is used to protonate the imine nitrogen atoms in the polymer backbone. Phosphoric acid is an attractive dopant due to its non-volatile nature and its potential to impart specific functionalities to the resulting PANI film.

Electrochemical polymerization is a powerful technique for PANI synthesis, allowing for precise control over film thickness, morphology, and doping level.[3] While the direct electropolymerization of aniline in phosphoric acid alone can be challenging, a common and effective approach involves the use of a mixed electrolyte system, typically with sulfuric acid, where phosphoric acid acts as the primary dopant.[4]

Data Presentation

The following tables summarize key quantitative data obtained from the electrochemical synthesis of polyaniline using phosphoric acid.

Table 1: Conductivity of Polyaniline Doped with Phosphoric Acid

Dopant Concentration (% v/v in solution)Conductivity (S/m)Reference
Undoped PANI6.36 x 10⁻⁸ ± 2.38 x 10⁻⁸[1]
10% Phosphoric Acid1.25 x 10⁻⁷ ± 2.81 x 10⁻⁸[1]
20% Phosphoric AcidNot Specified[1]
30% Phosphoric Acid3.37 x 10⁻⁶ ± 8.89 x 10⁻⁷[1]

Table 2: Electrochemical Performance of Phosphoric Acid Doped Polyaniline

ParameterValueReference
Specific Capacitance244-305 F/g[5]
Aniline Oxidation Potential~0.8 V vs. SCE

Experimental Protocols

This section provides detailed methodologies for the electrochemical polymerization of aniline using a mixed acid electrolyte system and subsequent application in a glucose biosensor.

Protocol for Electrochemical Polymerization of Aniline

This protocol describes the synthesis of a phosphoric acid-doped polyaniline film on a platinum electrode using cyclic voltammetry.

Materials:

  • Aniline (freshly distilled)

  • Phosphoric acid (H₃PO₄)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Platinum (Pt) disc electrode (working electrode)

  • Platinum wire (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the platinum disc electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.

    • Finally, rinse the electrode with deionized water and dry it under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M phosphoric acid and 0.1 M sulfuric acid aqueous solution.

    • Add 30 mM of freshly distilled aniline to the mixed acid solution.

    • Deoxygenate the solution by purging with nitrogen gas for at least 15 minutes prior to the experiment.

  • Electrochemical Polymerization:

    • Assemble the three-electrode system in the electrochemical cell containing the prepared electrolyte.

    • Perform cyclic voltammetry by cycling the potential between -0.2 V and 1.0 V (vs. SCE) at a scan rate of 100 mV/s for 50 cycles.

    • A gradual increase in the peak currents of the redox waves in the cyclic voltammogram indicates the growth of the polyaniline film on the electrode surface.

  • Post-Synthesis Treatment:

    • After polymerization, carefully remove the PANI-coated electrode from the cell.

    • Rinse the electrode thoroughly with deionized water to remove any unreacted monomer and excess acid.

    • Dry the electrode in a desiccator at room temperature.

Protocol for Fabrication of a Glucose Biosensor

This protocol outlines the immobilization of glucose oxidase (GOx) onto the phosphoric acid-doped PANI film for the detection of glucose.

Materials:

  • PANI-coated platinum electrode (prepared as in Protocol 3.1)

  • Glucose oxidase (GOx) from Aspergillus niger

  • Phosphate buffer saline (PBS, pH 7.4)

  • Glutaraldehyde solution (2.5% in PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Glucose solutions of varying concentrations

Procedure:

  • Enzyme Immobilization:

    • Immerse the PANI-coated electrode in a 2.5% glutaraldehyde solution for 1 hour at room temperature to activate the surface for enzyme cross-linking.

    • Rinse the electrode gently with PBS to remove excess glutaraldehyde.

    • Drop-cast a solution of glucose oxidase (e.g., 10 mg/mL in PBS) onto the activated PANI surface and allow it to incubate in a humid chamber for 2 hours at 4°C.

    • To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 1% BSA solution for 30 minutes.

    • Rinse the electrode with PBS to remove any unbound enzyme and BSA.

    • Store the fabricated biosensor at 4°C when not in use.

  • Electrochemical Detection of Glucose:

    • Perform electrochemical measurements (e.g., cyclic voltammetry or amperometry) in a PBS solution (pH 7.4).

    • Record the baseline electrochemical signal of the biosensor.

    • Add known concentrations of glucose to the PBS solution and record the change in the electrochemical signal (e.g., an increase in the oxidation current).

    • The change in the signal is proportional to the glucose concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and application of phosphoric acid-doped polyaniline.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application electrode_prep Electrode Preparation electropolymerization Electrochemical Polymerization electrode_prep->electropolymerization electrolyte_prep Electrolyte Preparation electrolyte_prep->electropolymerization ftir FTIR electropolymerization->ftir uv_vis UV-Vis electropolymerization->uv_vis conductivity Conductivity Measurement electropolymerization->conductivity cv_char Cyclic Voltammetry electropolymerization->cv_char biosensor Glucose Biosensor electropolymerization->biosensor drug_delivery Drug Delivery (Potential) electropolymerization->drug_delivery

Caption: Experimental workflow from preparation to application.

Signaling Pathway for Glucose Biosensor

The diagram below illustrates the proposed signaling pathway for the detection of glucose using a PANI-GOx based biosensor.

signaling_pathway cluster_solution Solution Phase cluster_electrode Electrode Surface glucose Glucose gluconic_acid Gluconic Acid glucose->gluconic_acid gox_fad GOx(FAD) (Oxidized) glucose->gox_fad Enzymatic Oxidation o2 O₂ gox_fadh2 GOx(FADH₂) (Reduced) o2->gox_fadh2 Regeneration h2o2 H₂O₂ pani_reduced PANI(red) Leucoemeraldine h2o2->pani_reduced Chemical Oxidation gox_fadh2->h2o2 gox_fadh2->gox_fad gox_fad->gox_fadh2 pani_oxidized PANI(ox) Emeraldine pani_reduced->pani_oxidized electrode Electrode pani_oxidized->electrode Electron Transfer electrode->pani_reduced Electrochemical Reduction

Caption: Glucose detection signaling pathway.

The mechanism of glucose detection involves the enzymatic oxidation of glucose by glucose oxidase (GOx), which produces hydrogen peroxide (H₂O₂).[6] The H₂O₂ then chemically oxidizes the reduced form of polyaniline (leucoemeraldine) to its conductive emeraldine salt form. This change in the oxidation state of PANI is detected as an electrical signal at the electrode.

Logical Relationship of Polymerization Parameters

The following diagram illustrates the relationship between key experimental parameters and the properties of the resulting polyaniline film.

logical_relationship cluster_params Experimental Parameters cluster_props PANI Film Properties aniline_conc Aniline Concentration thickness Film Thickness aniline_conc->thickness acid_conc Acid Concentration conductivity Conductivity acid_conc->conductivity electroactivity Electroactivity acid_conc->electroactivity scan_rate Scan Rate morphology Morphology scan_rate->morphology scan_rate->thickness potential_window Potential Window potential_window->morphology potential_window->electroactivity conductivity->electroactivity morphology->conductivity thickness->conductivity

Caption: Polymerization parameters and their influence.

References

Aniline Phosphate: Application Notes and Protocols for Metallic Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline phosphate is emerging as a significant corrosion inhibitor for various metals, demonstrating efficacy in diverse and challenging environments. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound for metallic protection. The information is compiled from various studies on aniline and phosphate-based inhibitors, offering a comprehensive overview of their synergistic potential.

Aniline and its derivatives are known to inhibit corrosion by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons and the π-electrons of the benzene ring.[1] This adsorption forms a protective layer that impedes the corrosive process. Phosphate-based inhibitors, on the other hand, contribute to the formation of a stable, insoluble phosphate layer on the metal surface, acting as a physical barrier against corrosive agents.[2][3] The combination in this compound is thought to provide a robust, mixed-type inhibition mechanism.

Data Presentation

The following tables summarize the quantitative data from studies on aniline and related phosphate-based inhibitors, showcasing their effectiveness in various conditions.

Table 1: Inhibition Efficiency of Aniline on Zinc in Acidic Media

Acid ConcentrationInhibitor ConcentrationInhibition Efficiency (%)Reference
0.01 M H₃PO₄20 mM90.7[4]
0.01 M H₃PO₄40 mM94.7[4]
0.01 M H₃PO₄60 mM96.0[4]
0.01 M H₃PO₄80 mM98.7[4]
0.05 M H₃PO₄80 mM94.1[4]
0.10 M H₃PO₄80 mM80.3[4]
0.15 M H₃PO₄80 mM54.5[4]
0.01 N HNO₃ + 0.01 N H₃PO₄1.0%89.06[5]
0.05 N HNO₃ + 0.05 N H₃PO₄1.0%91.25[5]
0.10 N HNO₃ + 0.10 N H₃PO₄1.0%97.55[5]

Table 2: Electrochemical Parameters for Aniline as a Corrosion Inhibitor for Zinc

Corrosive MediumInhibitor ConcentrationCorrosion Potential (Ecorr) (mV)Corrosion Current Density (Icorr) (µA/cm²)Tafel Slopes (βa, βc) (mV/dec)Inhibition Efficiency (%)Reference
0.01 N HNO₃ + 0.01 N H₃PO₄0%-935400.0101.6 (βa)-[5]
0.01 N HNO₃ + 0.01 N H₃PO₄1.0%-83293.590.55 (βa)89.06[5]

Table 3: Performance of Phosphate-Based Inhibitors on Mild Steel

InhibitorConcentrationCorrosion MediumInhibition Efficiency (%)Reference
Na₂MnP₂O₇10⁻³ M3 wt.% NaCl88.3[6]
K₂MnP₂O₇10⁻³ M3 wt.% NaCl87.0[6]
Li₂MnP₂O₇10⁻³ M3 wt.% NaCl86.7[6]
LiMnPO₄10⁻³ M1M HCl91.6[7][8]
Ammonium Phosphate Monobasic2%SCP + 3.5 wt.% NaCl90.0[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound for use as a corrosion inhibitor.

Materials:

  • Aniline (distilled prior to use)[9]

  • Orthophosphoric acid (H₃PO₄)

  • Ethanol

  • Beakers, magnetic stirrer, and pH meter

Procedure:

  • In a beaker, dissolve a known molar quantity of aniline in ethanol.

  • Slowly add an equimolar amount of orthophosphoric acid to the aniline solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when the pH stabilizes, indicating the formation of the this compound salt.

  • The resulting solution can be used directly, or the solvent can be evaporated to obtain solid this compound crystals.

Protocol 2: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency of this compound using the weight loss method.[5]

Materials:

  • Metal coupons (e.g., zinc, mild steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • This compound inhibitor

  • Analytical balance

  • Abrasive paper, acetone, and distilled water

Procedure:

  • Prepare the metal coupons by abrading with different grades of abrasive paper, followed by degreasing with acetone and washing with distilled water.

  • Dry the coupons and weigh them accurately using an analytical balance.

  • Prepare the corrosive solutions: one blank and several with varying concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with distilled water, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Protocol 3: Electrochemical Measurements

Objective: To evaluate the corrosion inhibition mechanism and efficiency of this compound using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).[7][8][9]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Metal specimen

    • Counter Electrode (CE): Platinum or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

Procedure:

  • Preparation: Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it.

  • Open Circuit Potential (OCP): Immerse the three electrodes in the test solution (with and without inhibitor) and allow the system to stabilize by monitoring the OCP for about 30-60 minutes.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_inhibition Inhibition Mechanism Aniline_Phosphate This compound (C₆H₅NH₃⁺ H₂PO₄⁻) Adsorption Adsorption of Anilinium Cation and Phosphate Anion Aniline_Phosphate->Adsorption Dissociation & Adsorption Metal Metal (M) Metal->Adsorption Film_Formation Formation of Protective Metal-Phosphate Layer Adsorption->Film_Formation Interaction with Metal Ions Corrosion_Inhibition Corrosion Inhibition Adsorption->Corrosion_Inhibition Blocking Active Sites Film_Formation->Corrosion_Inhibition Barrier Effect

Caption: Proposed corrosion inhibition mechanism of this compound.

G cluster_prep Sample Preparation cluster_exposure Corrosion Test cluster_analysis Data Analysis start Start: Metal Coupon abrade Abrade Surface start->abrade degrease Degrease with Acetone abrade->degrease weigh Weigh Accurately degrease->weigh immerse_blank Immerse in Blank Solution weigh->immerse_blank immerse_inhibitor Immerse in Inhibitor Solution weigh->immerse_inhibitor reweigh Clean, Dry & Reweigh immerse_blank->reweigh immerse_inhibitor->reweigh calc_cr Calculate Corrosion Rate (CR) reweigh->calc_cr calc_ie Calculate Inhibition Efficiency (IE%) calc_cr->calc_ie end End calc_ie->end

Caption: Experimental workflow for the weight loss method.

G cluster_setup Electrochemical Cell Setup cluster_measurement Electrochemical Measurements cluster_data Data Analysis prepare_we Prepare Working Electrode (WE) assemble_cell Assemble 3-Electrode Cell (WE, CE, RE) prepare_we->assemble_cell add_solution Add Test Solution assemble_cell->add_solution stabilize_ocp Stabilize Open Circuit Potential (OCP) add_solution->stabilize_ocp run_pdp Run Potentiodynamic Polarization (PDP) stabilize_ocp->run_pdp run_eis Run Electrochemical Impedance Spectroscopy (EIS) stabilize_ocp->run_eis analyze_pdp Analyze Tafel Plots (Ecorr, Icorr) run_pdp->analyze_pdp analyze_eis Analyze Nyquist/Bode Plots (Rct, Cdl) run_eis->analyze_eis calc_ie Calculate Inhibition Efficiency (IE%) analyze_pdp->calc_ie analyze_eis->calc_ie

Caption: Workflow for electrochemical corrosion studies.

References

Application Notes and Protocols for the Synthesis of Amine and Phosphate Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of biomedical applications, including drug delivery and diagnostics.[1] The incorporation of specific functional groups, such as amines and phosphates, into the MOF structure can impart desirable properties for drug development. Amine groups can serve as handles for further functionalization or interact with biological targets, while phosphate groups can enhance biocompatibility and play a role in targeted delivery or pH-responsive drug release.

While the direct synthesis of MOFs using aniline phosphate as a primary building block is not a widely documented method in the current literature, several robust strategies exist to incorporate aniline-like functionalities and phosphate groups into MOF structures. These methods provide a versatile toolkit for designing and fabricating functionalized MOFs for advanced applications.

This document provides detailed application notes and protocols for three primary strategies:

  • Direct Synthesis of Amine-Functionalized MOFs: Utilizing organic linkers bearing amine groups.

  • Post-Synthetic Modification (PSM): Introducing functional groups to a pre-synthesized MOF.

  • In-situ Polymerization: Forming polyaniline within the pores of an existing MOF to create a composite material.

Strategy 1: Direct Synthesis of Amine-Functionalized MOFs

This approach involves the de novo synthesis of a MOF using an organic linker that already contains an amine functionality. A common example is the synthesis of NH₂-UiO-66, a highly stable zirconium-based MOF, using 2-amino-1,4-benzenedicarboxylic acid as the linker. The presence of the amine group provides a basic site and a point for further chemical modification.[2][3]

Experimental Protocol: Synthesis of NH₂-UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-amino-1,4-benzenedicarboxylic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Chloroform

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

  • Oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • In a 20 mL glass vial, dissolve 250 mg of ZrCl₄ and 230 mg of H₂BDC-NH₂ in 30 mL of DMF.

  • Add 0.75 mL of concentrated HCl to the solution.

  • Sonicate the mixture for approximately 15-20 minutes until a clear solution is obtained.

  • Transfer the solution to a 23 mL Teflon-lined autoclave and seal it.

  • Heat the autoclave in an oven at 120°C for 24 hours.

  • After cooling to room temperature, a pale-yellow crystalline product will have formed.

  • Separate the product by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the collected solid with fresh DMF three times, followed by washing with methanol three times to remove unreacted starting materials and solvent molecules from the pores.

  • To "activate" the MOF (i.e., remove guest molecules from the pores), immerse the solid in chloroform for 3 days, replacing the chloroform with a fresh portion each day.

  • Decant the chloroform and dry the solid under vacuum at 150°C for 12 hours to obtain the activated NH₂-UiO-66.

Quantitative Data for NH₂-UiO-66 Synthesis
ParameterValue
Metal PrecursorZirconium(IV) chloride (ZrCl₄)
Organic Linker2-amino-1,4-benzenedicarboxylic acid
SolventN,N-Dimethylformamide (DMF)
ModulatorHydrochloric acid (HCl)
Reaction Temperature120°C
Reaction Time24 hours
Typical BET Surface Area~1000 - 1200 m²/g
Typical Pore Volume~0.5 cm³/g
Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the amine functional groups and the coordination of the carboxylate groups to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution of the activated MOF.

Experimental Workflow for Direct Synthesis of NH₂-UiO-66

G cluster_prep Solution Preparation ZrCl4 ZrCl₄ mix Mix & Sonicate ZrCl4->mix H2BDCNH2 H₂BDC-NH₂ H2BDCNH2->mix DMF DMF DMF->mix HCl HCl HCl->mix reaction Solvothermal Reaction (120°C, 24h) mix->reaction wash Washing & Solvent Exchange reaction->wash activate Activation (Vacuum, 150°C) wash->activate product NH₂-UiO-66 Product activate->product

Caption: Workflow for the solvothermal synthesis of NH₂-UiO-66.

Strategy 2: Post-Synthetic Modification (PSM) of MOFs

PSM is a powerful technique to functionalize MOFs after their initial synthesis.[1][4] This allows for the incorporation of functional groups that might not be stable under the conditions of MOF synthesis. For example, a pre-synthesized amine-functionalized MOF, such as NH₂-UiO-66, can be chemically modified to introduce other functionalities. While direct phosphorylation of the aniline group on a MOF is complex, a common PSM reaction is the acylation of the amine group, which can be adapted to introduce phosphate-containing moieties.

General Protocol: Acylation of an Amine-Functionalized MOF

Materials:

  • Activated amine-functionalized MOF (e.g., NH₂-UiO-66)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Acylating agent (e.g., an acid anhydride or acyl chloride)

  • Non-nucleophilic base (e.g., triethylamine, optional)

Procedure:

  • Suspend the activated amine-functionalized MOF in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acylating agent (and base, if needed) to the suspension. The molar excess of the acylating agent will depend on the desired degree of functionalization.

  • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

  • After the reaction, collect the solid product by centrifugation.

  • Thoroughly wash the product with the reaction solvent and then with a more volatile solvent (e.g., acetone or methanol) to remove any unreacted reagents and byproducts.

  • Dry the functionalized MOF under vacuum.

Illustrative PSM Workflow

G start_mof Amine-Functionalized MOF (e.g., NH₂-UiO-66) reaction Reaction under Inert Atmosphere start_mof->reaction reagent Functionalizing Reagent (e.g., Acyl Chloride) reagent->reaction solvent Anhydrous Solvent solvent->reaction washing Washing & Purification reaction->washing final_mof Functionalized MOF washing->final_mof

Caption: General workflow for post-synthetic modification of a MOF.

Strategy 3: In-situ Polymerization of Aniline in MOFs

This method involves the polymerization of aniline within the pores of a pre-existing MOF, resulting in a Polyaniline@MOF composite material.[5] This approach combines the porosity and crystalline structure of the MOF with the conductive or other functional properties of the polymer. The MOF acts as a template, potentially leading to nanostructured polymer chains.

Experimental Protocol: Synthesis of Polyaniline@MIL-101

Materials:

  • MIL-101 (a chromium-based MOF, can be synthesized or purchased)

  • Aniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Acetone

Procedure:

  • Activate the MIL-101 by heating under vacuum to ensure the pores are empty.

  • Disperse a known amount of activated MIL-101 in a 1 M HCl solution.

  • Add freshly distilled aniline to the suspension and stir for 30 minutes to allow the aniline monomer to diffuse into the MOF pores.

  • Separately, dissolve ammonium persulfate in 1 M HCl.

  • Slowly add the ammonium persulfate solution to the MOF/aniline suspension while stirring in an ice bath (0-5°C).

  • Continue the polymerization reaction for 4-6 hours at this temperature.

  • Collect the resulting dark green/black solid by filtration or centrifugation.

  • Wash the product extensively with 1 M HCl, deionized water, methanol, and acetone to remove any unreacted aniline, oxidant, and oligomers on the external surface of the MOF crystals.

  • Dry the Polyaniline@MIL-101 composite under vacuum at 60°C.

Quantitative Data for In-situ Polymerization
ParameterValue
MOF TemplateMIL-101
MonomerAniline
OxidantAmmonium persulfate
Medium1 M Hydrochloric acid
Polymerization Temperature0-5°C
Polymerization Time4-6 hours

Logical Diagram for In-situ Polymerization

G mof Activated MOF infusion Aniline Infusion into MOF Pores mof->infusion aniline Aniline Monomer aniline->infusion oxidant Oxidant Solution polymerization Oxidative Polymerization (0-5°C) oxidant->polymerization infusion->polymerization purification Washing & Drying polymerization->purification composite Polyaniline@MOF Composite purification->composite

Caption: Process for in-situ polymerization of aniline within a MOF.

Conclusion and Outlook

The functionalization of MOFs with amine and phosphate groups offers significant potential for advancing drug delivery systems and other biomedical applications. While direct synthesis with this compound is not established, the protocols provided for direct synthesis of amine-functionalized MOFs, post-synthetic modification, and in-situ polymerization of aniline offer versatile and well-documented pathways to achieve the desired chemical functionalities. Researchers can select and optimize these strategies based on the specific requirements of their application, such as desired loading capacity, release kinetics, and biological targeting. The continued development of novel linkers and modification techniques will undoubtedly expand the toolbox for creating highly sophisticated and effective MOF-based technologies.

References

Application Notes and Protocols for Aniline-Based Biosensors in Phosphate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Aniline Phosphate in the Development of Biosensors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The application of aniline in biosensor technology is predominantly realized through its conductive polymer form, polyaniline (PANI). While "this compound" is not a specific reagent commonly used for biosensor development, the intersection of polyaniline and phosphate-containing analytes is a significant area of research. This document focuses on the use of polyaniline-based electrochemical biosensors for the detection of organophosphates, a class of phosphate-containing compounds widely used as pesticides. These biosensors offer a sensitive and rapid means of detecting neurotoxic agents that pose environmental and health risks.[1][2]

The typical mechanism for detecting organophosphates involves the immobilization of the enzyme acetylcholinesterase (AChE) onto a PANI-modified electrode.[1][3] Organophosphates inhibit the enzymatic activity of AChE. This inhibition can be quantified electrochemically by measuring the decrease in the signal generated from the enzymatic hydrolysis of a substrate like acetylthiocholine. The excellent electrochemical properties, environmental stability, and ease of synthesis make polyaniline an ideal matrix for enzyme immobilization and signal transduction in these biosensors.[4][5]

Application: Detection of Organophosphate Pesticides

Polyaniline-based biosensors have been successfully developed for the amperometric and voltammetric detection of various organophosphate pesticides, including diazinon, fenthion, and carbofuran.[1][2][3] These biosensors exhibit low detection limits and high sensitivity, making them suitable for environmental monitoring and food safety applications.[2]

Quantitative Data Presentation

The performance of polyaniline-based biosensors for organophosphate pesticide detection is summarized in the table below. The data is compiled from various studies employing acetylcholinesterase immobilization on PANI-modified electrodes.

AnalyteBiosensor ConfigurationDetection MethodLinear RangeLimit of Detection (LOD)SensitivityReference
DiazinonAu/MBT/PANI/AChE/PVAcVoltammetryNot Specified0.147 ppb (in acetone-saline phosphate buffer)Not Specified[1][3]
FenthionAu/MBT/PANI/AChE/PVAcVoltammetryNot Specified0.172 ppb (in acetone-saline phosphate buffer)Not Specified[1][3]
DiazinonAu/MBT/PANI/AChE/PVAcVoltammetryNot Specified0.180 ppb (in ethanol-saline phosphate buffer)Not Specified[1][3]
FenthionAu/MBT/PANI/AChE/PVAcVoltammetryNot Specified0.194 ppb (in ethanol-saline phosphate buffer)Not Specified[1][3]
DiazinonAu/MBT/POMA-PSSA/AChEDPV/SWVNot Specified0.07 ppb4.2 mA/ppb (average)[2]
CarbofuranAu/MBT/POMA-PSSA/AChEDPV/SWVNot Specified0.06 ppb4.2 mA/ppb (average)[2]
DiazinonAu/MBT/PDMA-PSSA/AChEDPV/SWVNot Specified0.14 ppb4.2 mA/ppb (average)[2]
CarbofuranAu/MBT/PDMA-PSSA/AChEDPV/SWVNot Specified0.11 ppb4.2 mA/ppb (average)[2]

MBT: Mercaptobenzothiazole, PANI: Polyaniline, AChE: Acetylcholinesterase, PVAc: Polyvinyl acetate, POMA: Poly(o-methoxyaniline), PDMA: Poly(2,5-dimethoxyaniline), PSSA: Polystyrene sulfonic acid, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry.

Experimental Protocols

Protocol 1: Fabrication of a Polyaniline-Modified Electrode for Biosensing

This protocol describes the electrochemical polymerization of aniline onto a glassy carbon electrode (GCE) to create a PANI-modified electrode suitable for enzyme immobilization.

Materials:

  • Glassy carbon electrode (GCE)

  • Aniline monomer

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.4

  • 0.1 M H₂SO₄

  • Glutaraldehyde solution (1%)

  • Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Electrode Pre-treatment: Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonicating in ethanol and water.

  • Electrochemical Activation: Activate the cleaned GCE by cycling in 0.1 M H₂SO₄ using cyclic voltammetry. The potential range is typically set from -0.2 V to +1.6 V at a scan rate of 100 mV/s.[6]

  • Electropolymerization of Aniline:

    • Prepare a solution of 0.05 M aniline in 0.1 M PBS.[6]

    • Immerse the activated GCE into the aniline solution.

    • Perform electropolymerization by cycling the potential between 0.0 V and +1.0 V at a scan rate of 100 mV/s for 10 cycles.[6] A growing redox peak in the cyclic voltammogram indicates the deposition of PANI on the electrode surface.[6]

  • Post-Polymerization Treatment:

    • Rinse the PANI-modified GCE (GCE/PANI) with deionized water to remove any unreacted monomer.

    • Immediately immerse the electrode in a 1% glutaraldehyde solution for 15 minutes.[6] Glutaraldehyde acts as a cross-linker for subsequent enzyme immobilization.

    • Rinse the electrode again with PBS (pH 7.4) to remove excess glutaraldehyde.

GCE_Modification_Workflow cluster_0 Electrode Preparation cluster_1 PANI Deposition cluster_2 Functionalization GCE GCE Polished_GCE Polished_GCE GCE->Polished_GCE Polishing Activated_GCE Activated_GCE Polished_GCE->Activated_GCE Activation in H₂SO₄ PANI_GCE PANI_GCE Activated_GCE->PANI_GCE Electropolymerization in Aniline/PBS Functionalized_Electrode Functionalized_Electrode PANI_GCE->Functionalized_Electrode Glutaraldehyde Treatment Ready_for_Immobilization Ready_for_Immobilization Functionalized_Electrode->Ready_for_Immobilization

Caption: Workflow for the fabrication of a PANI-modified electrode.

Protocol 2: Immobilization of Acetylcholinesterase (AChE) and Electrochemical Detection of Organophosphates

This protocol outlines the immobilization of AChE onto the PANI-modified electrode and the subsequent electrochemical detection of organophosphates based on enzyme inhibition.

Materials:

  • GCE/PANI electrode (from Protocol 1)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine (ATCh) solution

  • Phosphate buffer (0.05 M, pH 7.2) containing 0.1 M KCl[1][3]

  • Organophosphate pesticide standards (e.g., diazinon, fenthion)

  • Electrochemical workstation

Procedure:

  • Enzyme Immobilization:

    • Prepare a solution of AChE in phosphate buffer.

    • Drop-cast a small volume of the AChE solution onto the surface of the glutaraldehyde-activated GCE/PANI electrode.

    • Allow the electrode to dry at 4°C for several hours to ensure enzyme immobilization.

    • Gently rinse the electrode with phosphate buffer to remove any loosely bound enzyme.

  • Electrochemical Measurement of AChE Activity:

    • Place the AChE-immobilized electrode in the electrochemical cell containing the phosphate buffer.

    • Add a known concentration of the substrate, acetylthiocholine (ATCh), to the buffer.

    • Measure the electrochemical response (e.g., current) using a suitable technique like cyclic voltammetry or differential pulse voltammetry. The oxidation of thiocholine, the product of the enzymatic reaction, generates an electrochemical signal.

  • Inhibition by Organophosphates and Detection:

    • Incubate the AChE-immobilized electrode in a solution containing the organophosphate pesticide for a fixed period.

    • After incubation, rinse the electrode with phosphate buffer.

    • Repeat the electrochemical measurement of AChE activity in the presence of ATCh as described in step 2.

    • The decrease in the electrochemical signal is proportional to the concentration of the organophosphate pesticide due to the inhibition of AChE activity.

  • Calibration:

    • Perform the inhibition measurements with a series of standard solutions of the organophosphate pesticide to construct a calibration curve (percentage of inhibition vs. pesticide concentration).

Signaling Pathway and Detection Principle

The detection of organophosphates using an AChE-PANI biosensor is based on the inhibition of the enzyme-catalyzed hydrolysis of acetylthiocholine.

AChE_Inhibition_Pathway cluster_Enzymatic_Reaction Normal Enzymatic Reaction cluster_Inhibition Inhibition by Organophosphate ATCh Acetylthiocholine AChE AChE ATCh->AChE Thiocholine Thiocholine Signal Electrochemical Signal Thiocholine->Signal Electrochemical Oxidation AChE->Thiocholine Hydrolysis AChE_Inhibited Inhibited AChE OP Organophosphate Pesticide OP->AChE_Inhibited No_Reaction AChE_Inhibited->No_Reaction No or Reduced Hydrolysis Reduced_Signal Reduced Signal No_Reaction->Reduced_Signal Reduced Electrochemical Oxidation

Caption: Principle of organophosphate detection via AChE inhibition.

References

Application Note: Aniline Phosphate in Pharmaceutical Co-Crystal Formation

Author: BenchChem Technical Support Team. Date: November 2025

Enhancing Physicochemical Properties of Active Pharmaceutical Ingredients (APIs)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pharmaceutical co-crystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a neutral coformer.[1][2][3] The formation of co-crystals is a well-established strategy in crystal engineering to modify and improve the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the pharmacological activity of the API.[1][4][5][6] This application note explores the use of aniline and phosphoric acid as model compounds to form a hypothetical "aniline phosphate" co-crystal, detailing the screening, synthesis, and characterization protocols. While aniline itself is not typically an API, this model system serves to illustrate the principles of co-crystallization between a basic compound and an acidic coformer.

Principle of Co-Crystal Formation:

Co-crystals are formed through non-covalent interactions, most commonly hydrogen bonding, between the API and the coformer.[2][3][7] The selection of a suitable coformer is crucial and is often guided by the presence of complementary functional groups that can form robust supramolecular synthons. In our model system, the amine group of aniline can act as a hydrogen bond donor, while the phosphate group of phosphoric acid can act as a hydrogen bond acceptor, making them suitable candidates for co-crystal formation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the successful formation of an Aniline-Phosphoric Acid co-crystal, illustrating the potential improvements in key physicochemical properties.

Table 1: Solubility and Dissolution Rate Comparison

CompoundAqueous Solubility (mg/mL) at 25°CDissolution Rate in pH 6.8 Buffer (mg/cm²/min)
Aniline (API)360.5
Aniline-Phosphoric Acid Co-crystal1502.5

Table 2: Thermal and Stability Profile

CompoundMelting Point (°C)Stability after 3 months at 40°C/75% RH
Aniline (API)-6No change
Aniline-Phosphoric Acid Co-crystal125No degradation or form conversion

Experimental Protocols

Co-crystal Screening Protocol: Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a rapid and efficient method for screening potential co-crystal formers.[8][9][10]

Materials:

  • Aniline (API)

  • Phosphoric Acid (Coformer)

  • Mortar and pestle (agate or porcelain)

  • Small amount of a suitable solvent (e.g., ethanol, acetonitrile)

  • Spatula

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Weigh equimolar amounts of aniline and phosphoric acid.

  • Transfer the powders to the mortar.

  • Add a few drops (typically 10-20 µL) of the grinding solvent. The mixture should be a paste, not a slurry.

  • Grind the mixture using the pestle for 15-20 minutes.

  • Scrape the resulting solid from the mortar using a spatula.

  • Analyze the solid using PXRD to identify the formation of a new crystalline phase. A successful co-crystal formation is indicated by a PXRD pattern that is distinct from the patterns of the individual starting materials.

Co-crystal Synthesis Protocol: Slurry Crystallization

Slurry crystallization is a common method for producing larger quantities of co-crystals.[8]

Materials:

  • Aniline (API)

  • Phosphoric Acid (Coformer)

  • A suitable solvent in which the API has low solubility

  • Magnetic stirrer and stir bar

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Add an excess of the solid API (aniline) to the chosen solvent in the crystallization vessel.

  • Add the coformer (phosphoric acid) in an equimolar ratio to the API.

  • Stir the slurry at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-72 hours).

  • Periodically sample the solid phase and analyze it by PXRD to monitor the conversion to the co-crystal phase.

  • Once the conversion is complete, filter the solid co-crystal from the slurry.

  • Wash the isolated solid with a small amount of the solvent to remove any residual starting materials.

  • Dry the co-crystal product under vacuum.

Characterization Protocols

a) Powder X-ray Diffraction (PXRD): PXRD is the primary tool for identifying the formation of a new crystalline phase.[11] The PXRD pattern of a co-crystal will have a unique set of diffraction peaks that are different from the peaks of the individual components.

b) Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the co-crystal. A single, sharp endotherm at a temperature different from the melting points of the API and coformer is indicative of a new, pure crystalline form.[1]

c) Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide evidence of the hydrogen bonding interactions between the API and the coformer. Shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding (e.g., N-H stretches in aniline and O-H stretches in phosphoric acid) can confirm the formation of the co-crystal.

d) Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology (shape and size) of the co-crystal particles. The co-crystals will often exhibit a different crystal habit compared to the starting materials.

Visualizations

CoCrystal_Workflow cluster_screening Screening Phase cluster_synthesis Synthesis & Characterization cluster_analysis Property Analysis API API (Aniline) Screening Co-crystal Screening (e.g., LAG) API->Screening Coformer Coformer (Phosphoric Acid) Coformer->Screening Synthesis Bulk Synthesis (e.g., Slurry) Screening->Synthesis Successful Hit Characterization Characterization (PXRD, DSC, FTIR, SEM) Synthesis->Characterization Properties Physicochemical Property Testing Characterization->Properties Hydrogen_Bonding cluster_aniline Aniline (Hydrogen Bond Donor) cluster_phosphate Phosphoric Acid (Hydrogen Bond Acceptor) Aniline Aniline N_H N-H Aniline->N_H P_O P=O N_H->P_O Hydrogen Bond Phosphate Phosphoric Acid P_O->Phosphate Method_Selection Start Start: API & Coformer Screening Screening Scale? Start->Screening LAG Liquid-Assisted Grinding Screening->LAG Yes Bulk Bulk Production? Screening->Bulk No LAG->Bulk Slurry Slurry Crystallization Bulk->Slurry Yes SolventEvap Solvent Evaporation (for single crystals) Bulk->SolventEvap No End Characterize Product Slurry->End SolventEvap->End

References

Application Notes and Protocols: Aniline Phosphate Reagent for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline phosphate, in combination with diphenylamine and phosphoric acid, serves as a versatile and effective chromogenic spray reagent in analytical chemistry, particularly for the detection and differentiation of carbohydrates. This application note provides detailed protocols for the use of this reagent in thin-layer chromatography (TLC) for the qualitative and semi-quantitative analysis of sugars, which is a critical aspect of drug development (e.g., analysis of glycoproteins), food science, and biofuel research.

The reagent reacts with carbohydrates upon heating to produce distinct colors, allowing for the differentiation between various types of sugars, such as aldoses and ketoses.[1][2] This colorimetric reaction provides a straightforward method for the initial identification of carbohydrates in a sample.

Principle of Detection

The aniline-diphenylamine-phosphoric acid reagent facilitates the detection of sugars through a two-step process. First, the acidic conditions catalyzed by phosphoric acid lead to the dehydration of monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses). Subsequently, these furfural derivatives condense with aniline and diphenylamine to form colored chromophores. The specific structure of the sugar and the reaction conditions influence the final color, enabling the differentiation between various carbohydrate classes. For instance, aldoses typically produce bluish spots, while ketoses yield reddish-brown spots.[1][2]

Application: Analysis of Carbohydrates by Thin-Layer Chromatography (TLC)

This protocol outlines the use of aniline-diphenylamine-phosphoric acid reagent for the visualization of carbohydrates separated by TLC.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detection Detection Sample_Prep Sample Preparation Spotting Spotting Sample_Prep->Spotting Standard_Prep Standard Preparation Standard_Prep->Spotting TLC_Activation TLC Plate Activation TLC_Activation->Spotting Development Development Spotting->Development Drying_1 Drying Development->Drying_1 Spraying Spraying with Reagent Drying_1->Spraying Heating Heating Spraying->Heating Visualization Visualization & Documentation Heating->Visualization Logical_Relationship Start Start: Sample with Unknown Carbohydrates Separation Successful Chromatographic Separation Start->Separation Derivatization Uniform Reagent Application & Controlled Heating Separation->Derivatization Detection Formation of Distinct, Colored Spots Derivatization->Detection Identification Identification based on Rf and Color Detection->Identification Quantification Quantification by Densitometry (Optional) Identification->Quantification End End: Analytical Report Identification->End Quantification->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aniline Phosphate in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting solutions for optimizing the concentration of aniline phosphate (formed in situ from phosphoric acid) in the synthesis of polyaniline (PANI).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in aniline polymerization?

This compound is formed in situ when phosphoric acid (H₃PO₄) is used as the acidic medium for the polymerization of aniline. Its roles are twofold:

  • Protonation: It protonates the aniline monomer, forming the anilinium cation, which is a precursor for polymerization.

  • Doping: The phosphate anions (H₂PO₄⁻, HPO₄²⁻) incorporate into the polyaniline chain as counter-ions. This process, known as doping, is essential for charge neutralization and is critical for the polymer's electrical conductivity. The anions compensate for the positive charges (polarons/bipolarons) on the polymer backbone, facilitating charge delocalization and transport.[1][2]

Q2: What is a typical starting concentration or molar ratio for phosphoric acid in aniline polymerization?

Based on experimental findings, a concentration of 1 M phosphoric acid is an excellent starting point for achieving high conductivity. Studies have shown that the maximum conductivity (15.5 S cm⁻¹) for PANI was achieved when synthesized in 1 M H₃PO₄.[1] The molar ratio of the dopant acid to the aniline monomer is a critical parameter that influences the final properties of the polymer.[3] While optimal ratios vary, starting with a dopant-to-aniline molar ratio greater than 1.0 is often investigated.[4]

Q3: How does the concentration of phosphoric acid affect the final polymer's properties?

The concentration of phosphoric acid significantly impacts the electrical, mechanical, and thermal properties of the resulting polyaniline.

  • Electrical Conductivity: Conductivity generally increases with dopant concentration up to an optimal point, after which it may decrease. The presence of phosphate counter-ions enhances charge transport along the polymer chains.[1]

  • Mechanical Properties: Increasing the molarity of phosphoric acid can lead to a decrease in mechanical strength, including microhardness, flexural strength, and Young's modulus.[5][6][7] However, it may increase the elongation at break.[6][7]

  • Thermal Properties: The glass transition temperature (Tg) of the polymer composite tends to decrease as the concentration of H₃PO₄ increases.[5][6][7]

Troubleshooting Guide

Issue 1: The synthesized polyaniline has very low electrical conductivity.

Low conductivity is a common issue that can often be traced back to the doping process.

  • Possible Cause 1: Suboptimal Dopant Concentration.

    • Solution: The conductivity of PANI is highly dependent on the phosphoric acid concentration, with a peak observed around 1 M.[1] Concentrations that are too low will result in insufficient doping, while excessively high concentrations can introduce other issues. Systematically vary the molarity of phosphoric acid (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) to find the optimum for your specific experimental setup.

  • Possible Cause 2: Steric Hindrance.

    • Solution: While phosphate ions are effective, their size can influence the electron transfer process. If using modified or larger phosphate-based dopants, steric hindrance can reduce the effectiveness of the doping process and lower conductivity.[8] Ensure the phosphate ions can effectively interact with the PANI backbone.

  • Possible Cause 3: Incomplete Protonation or Side Reactions.

    • Solution: Ensure the pH of the reaction medium is sufficiently low (acidic) to facilitate protonation.[9] The polymerization of aniline is typically carried out in a strongly acidic medium.[10] Also, be aware that by-products from the oxidant (e.g., sulfate ions from ammonium persulfate) can also participate in the doping, altering the expected properties.[1]

Issue 2: The polymer yield is lower than expected.

Low yield is often related to the stoichiometry of the reactants rather than the dopant concentration alone.

  • Possible Cause 1: Incorrect Oxidant-to-Monomer Ratio.

    • Solution: The molar ratio of the oxidant (e.g., ammonium persulfate, APS) to the aniline monomer is a critical factor. An insufficient amount of oxidant will lead to incomplete polymerization. Conversely, an excessive amount can cause over-oxidation and degradation of the polymer, also reducing the yield of the desired emeraldine salt form.[11] An equimolar (1:1) or slightly higher (e.g., 1.25:1) oxidant-to-aniline ratio is often a good starting point.[12]

  • Possible Cause 2: Reaction Temperature.

    • Solution: The polymerization of aniline is an exothermic reaction. Running the reaction at low temperatures (typically 0-5 °C) is crucial for obtaining high molecular weight and high-quality PANI.[13] Higher temperatures can lead to the formation of oligomers and undesired side products, reducing the final yield.

Issue 3: The resulting polymer film is brittle and has poor mechanical properties.

The mechanical integrity of the polymer is strongly influenced by the dopant concentration.

  • Possible Cause 1: Excessive Dopant Concentration.

    • Solution: Studies on PANI composites have shown that as the molarity of phosphoric acid increases, mechanical properties such as microhardness and flexural strength tend to decrease.[5][6][7] If mechanical integrity is critical, experiment with lower concentrations of phosphoric acid (e.g., below 1 M) or consider a trade-off between optimal conductivity and desired mechanical strength.

Data Presentation: Effect of Phosphoric Acid Concentration

The following tables summarize the impact of phosphoric acid (H₃PO₄) concentration on key properties of polyaniline and its composites, based on reported findings.

Table 1: Effect of H₃PO₄ Molarity on PANI Conductivity

H₃PO₄ Concentration (M) Reported Conductivity (S cm⁻¹) Reference
1.0 15.5 (Maximum) [1]
> 1.0 Decreasing [1]

| < 1.0 | Lower |[1] |

Table 2: General Trends of H₃PO₄ Molarity on PANI Composite Properties

Property Trend with Increasing H₃PO₄ Molarity References
Ionic Conductivity Increases [5][6][7]
Glass Transition Temp. (Tg) Decreases [5][6][7]
Microhardness Decreases [5][6][7]
Flexural Strength Decreases [5][6][7]

| Elongation at Break | Increases |[6][7] |

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of Aniline with Phosphoric Acid

This protocol describes a standard method for synthesizing polyaniline powder using phosphoric acid as a dopant and ammonium persulfate (APS) as an oxidant.

Materials:

  • Aniline (distilled before use)

  • Phosphoric Acid (H₃PO₄, 85%)

  • Ammonium Persulfate (APS)

  • Deionized (DI) Water

  • Methanol

  • Acetone

Procedure:

  • Prepare Monomer Solution: In a 250 mL beaker, prepare a 1 M solution of phosphoric acid in DI water. Add the desired amount of aniline monomer to this solution (e.g., for a 0.2 M aniline concentration). Place the beaker in an ice bath and stir with a magnetic stirrer for 30 minutes until the temperature stabilizes at 0-5 °C.

  • Prepare Oxidant Solution: In a separate beaker, dissolve ammonium persulfate in 1 M phosphoric acid to create the oxidant solution. A typical molar ratio of APS to aniline is 1:1 or 1.25:1.[12] Pre-cool this solution in the ice bath.

  • Initiate Polymerization: Add the oxidant solution dropwise to the stirring aniline solution over a period of 30-60 minutes. A slow, controlled addition is critical to manage the reaction's exothermic nature.[13]

  • Polymerization: As the oxidant is added, the solution will turn blue and then progressively darker, eventually becoming a dark green precipitate. Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours.

  • Isolate the Polymer: After the reaction period, collect the dark green PANI precipitate by vacuum filtration.

  • Purification:

    • Wash the precipitate on the filter paper multiple times with 1 M phosphoric acid to remove any unreacted monomer and oligomers.

    • Subsequently, wash with methanol and acetone to remove residual acid and other impurities.[13]

  • Drying: Dry the purified PANI powder in a vacuum oven at 60 °C for 12-24 hours until a constant weight is achieved. The final product is polyaniline in its conductive emeraldine salt form, doped with phosphate.

Visualizations (Diagrams)

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product A Aniline (Monomer) D In Situ Formation of Anilinium Phosphate A->D B Phosphoric Acid (Dopant Source) B->D C Oxidizing Agent (e.g., APS) E Oxidative Polymerization (0-5 °C) C->E D->E F Polyaniline (Emeraldine Salt) E->F

Caption: Simplified reaction pathway for polyaniline synthesis.

G start Define Target Polymer Properties exp_setup Select Initial Reactant Ratios (H₃PO₄:Aniline, APS:Aniline) start->exp_setup synth Synthesize PANI (Protocol 1) exp_setup->synth char Characterize Properties (Conductivity, Yield, Morphology) synth->char analyze Analyze Results: Meet Target Properties? char->analyze adjust Adjust Reactant Ratios (e.g., Increase/Decrease H₃PO₄ Conc.) analyze->adjust No end Optimization Complete analyze->end  Yes adjust->synth

Caption: Experimental workflow for optimizing reactant concentrations.

G problem {Problem Observed (e.g., Low Conductivity)} q1 {Is Dopant:Aniline Ratio Optimized? (e.g., ~1 M H₃PO₄)} problem->q1 sol1 ACTION: Vary H₃PO₄ concentration and re-synthesize. q1->sol1 No q2 {Is Oxidant:Aniline Ratio Correct? (e.g., ~1:1)} q1->q2 Yes sol1->problem Re-evaluate sol2 ACTION: Adjust APS amount and re-synthesize. q2->sol2 No q3 {Was Reaction Temp. Maintained at 0-5 °C?} q2->q3 Yes sol2->problem Re-evaluate sol3 ACTION: Improve cooling during oxidant addition. q3->sol3 No end Problem Resolved q3->end Yes sol3->problem Re-evaluate

Caption: Troubleshooting decision tree for common PANI synthesis issues.

References

Technical Support Center: Aniline Phosphate Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of aniline phosphate.

Troubleshooting Guide

This guide addresses specific defects and issues that may arise during this compound crystal growth experiments.

Issue 1: No Crystals Are Forming

  • Question: I have prepared my this compound solution, but no crystals have formed after an extended period. What could be the problem?

    • Answer: The absence of crystal formation is typically due to either insufficient supersaturation or the presence of nucleation inhibitors.

      • Supersaturation: The concentration of this compound in your solvent may be below the saturation point at the given temperature. Supersaturation is the essential driving force for both nucleation and crystal growth.[1][2]

      • Inhibitors: Certain impurities can inhibit the formation of crystal nuclei.[3] Old or impure aniline can contain oxidation products or other by-products from its synthesis that interfere with crystallization.[4][5][6]

    • Troubleshooting Steps:

      • Increase Supersaturation:

        • Evaporation: Slowly evaporate the solvent to increase the concentration of the this compound. This should be done in a controlled environment to avoid rapid crystallization, which can lead to poor quality crystals.

        • Cooling: If the solubility of this compound is temperature-dependent, slowly cool the saturated solution. Rapid cooling can lead to the formation of many small crystals or an amorphous precipitate.

        • Anti-solvent Addition: Slowly add a solvent in which this compound is insoluble (an anti-solvent) to a saturated solution. This reduces the overall solubility and induces crystallization.

      • Induce Nucleation:

        • Seeding: Introduce a small, high-quality crystal of this compound (a seed crystal) into the supersaturated solution to provide a template for growth.

        • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.

      • Purify Reagents:

        • Ensure the purity of the starting materials. Aniline can be purified by distillation, and phosphoric acid should be of high purity.[5] Impurities from the synthesis of aniline, such as unreacted precursors or by-products, can hinder crystallization.[4]

Issue 2: Formation of Small, Needle-like, or Poorly-Defined Crystals

  • Question: My experiment is producing very small crystals, often in the form of fine needles or an amorphous powder. How can I grow larger, well-defined crystals?

    • Answer: The formation of small or poorly-defined crystals is often a result of excessively high supersaturation, leading to rapid nucleation that dominates over crystal growth.[1][2] The goal is to maintain a state of moderate supersaturation where crystal growth is favored over the formation of new nuclei.

    • Troubleshooting Steps:

      • Reduce Supersaturation Rate:

        • Slow down the cooling or solvent evaporation rate. A slower approach to supersaturation allows existing crystals to grow larger rather than promoting the formation of new nuclei.

        • If using an anti-solvent, add it more slowly and with gentle agitation to ensure proper mixing.

      • Optimize Solvent System:

        • The choice of solvent can significantly influence crystal habit.[7][8] Experiment with different solvents or solvent mixtures. A solvent that is too "good" may require a very high concentration to achieve supersaturation, while a very "poor" solvent may cause the compound to precipitate out as a powder.[8]

      • Control pH:

        • The pH of the solution can affect the solubility of this compound and thus the level of supersaturation.[9][10] The pKa of the anilinium ion is approximately 4.6.[1] Experiment with slight adjustments to the pH by varying the molar ratio of aniline to phosphoric acid to find the optimal conditions for crystal growth.

Issue 3: Crystals are Opaque, Cloudy, or Contain Inclusions

  • Question: The crystals I have grown are not clear and appear to have internal defects. What causes this and how can it be prevented?

    • Answer: Opaque or cloudy crystals often contain inclusions of the solvent or impurities.[8] These defects can also be caused by rapid growth, which traps solvent molecules within the crystal lattice.

    • Troubleshooting Steps:

      • Slow Down Crystal Growth:

        • Reduce the level of supersaturation to allow the crystals to grow more slowly. This gives time for solvent molecules to diffuse away from the growing crystal face.

      • Degas the Solvent:

        • Dissolved gases in the solvent can sometimes be trapped in the crystals, forming bubbles. Gently heating the solvent or placing it under a vacuum before preparing the solution can help to remove dissolved gases.

      • Ensure Purity of Reagents:

        • Impurities can be incorporated into the crystal lattice, causing defects.[3] Use high-purity aniline and phosphoric acid. Consider recrystallizing or distilling the aniline if its purity is questionable.[5]

Issue 4: Twinning or Polycrystalline Aggregates

  • Question: Instead of single crystals, I am getting clusters of intergrown crystals (twinning or polycrystalline aggregates). How can I promote the growth of single crystals?

    • Answer: Twinning and the formation of aggregates are often related to high nucleation rates and impurities that can interfere with the ordered growth of a single crystal lattice.

    • Troubleshooting Steps:

      • Reduce Nucleation Density:

        • Lower the supersaturation to reduce the number of initial nuclei that form.

        • Use a minimal number of seed crystals if employing that technique.

      • Optimize Stirring/Agitation:

        • In some cases, gentle agitation can prevent crystals from settling and growing together. However, excessive agitation can also lead to secondary nucleation and smaller crystals. The effect of stirring should be determined empirically.

      • Use a Different Solvent:

        • The solvent can influence the relative growth rates of different crystal faces, which can sometimes promote or inhibit twinning.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for this compound crystallization?

    • A1: There is no universal "best" solvent, as the optimal choice depends on the desired crystal morphology and the specific experimental setup. Aniline is slightly soluble in water, and its solubility increases in acidic solutions.[9][11] Therefore, aqueous solutions of phosphoric acid are a logical starting point. Experimenting with mixed solvent systems, for instance, by adding a miscible organic solvent like ethanol or isopropanol, can help to fine-tune the solubility and control the crystallization process.[8]

  • Q2: How does pH affect the crystallization of this compound?

    • A2: pH is a critical parameter. Aniline is a weak base, and phosphoric acid is a polyprotic acid. The pH of the solution will determine the protonation state of both species and will influence the solubility of the resulting this compound salt.[9][10] The solubility is often lowest near the pKa of the anilinium ion (around 4.6), which could be a target pH for inducing crystallization.[1] Precise control over the molar ratio of aniline to phosphoric acid is necessary for reproducible results.

  • Q3: What are common impurities in aniline that can affect crystal growth?

    • A3: Aniline can contain several types of impurities, either from its manufacturing process or from degradation over time.[4] These include:

      • Process-related impurities: Unreacted precursors and residual solvents.

      • Degradation impurities: Aniline can oxidize and polymerize on exposure to air and light, forming colored by-products.[2][5][6] These polymeric substances are known to inhibit crystal growth.

  • Q4: How can I purify my aniline before use?

    • A4: If your aniline is old and has a dark reddish-brown color, it is advisable to purify it.[5] A common method is distillation, often under reduced pressure, to separate the aniline from less volatile impurities and polymers.[5] Adding a drying agent like potassium hydroxide (KOH) before distillation can remove water.[5]

  • Q5: At what temperature should I conduct my crystallization experiments?

    • A5: The optimal temperature depends on the solubility characteristics of this compound in your chosen solvent. If using a cooling crystallization method, you will start with a saturated solution at a higher temperature and slowly cool it down. For evaporative crystallization, a constant temperature that allows for slow, controlled evaporation is ideal. It is often beneficial to keep the crystallization setup in a location with a stable temperature, away from drafts or direct sunlight, to prevent rapid temperature fluctuations that can disrupt crystal growth.[8]

Quantitative Data Summary

Specific quantitative data for this compound crystallization is not widely available in the literature. The following table provides general physical and chemical properties of the precursor, aniline, which are relevant to the crystallization process.

PropertyValueSource(s)
Aniline (C₆H₅NH₂) Molar Mass 93.13 g/mol [9]
Aniline Appearance Colorless to yellowish-brown oily liquid[2]
Aniline Melting Point -6 °C[2]
Aniline Boiling Point 184 °C[2]
Aniline Solubility in Water 3.6 g/100 mL at 20 °C[1]
Anilinium Ion (C₆H₅NH₃⁺) pKa 4.63[1]
This compound Molecular Formula C₆H₁₀NO₄P[12]

Experimental Protocols

Protocol 1: General Procedure for this compound Crystallization by Slow Cooling

  • Preparation of Saturated Solution:

    • In a clean crystallization vessel, combine equimolar amounts of high-purity aniline and phosphoric acid in a suitable solvent (e.g., deionized water).

    • Gently heat the mixture while stirring until all solids are dissolved.

    • Add a small amount of additional solvent to ensure the solution is just below saturation at the elevated temperature.

  • Filtration:

    • While still warm, filter the solution through a heated funnel with filter paper to remove any particulate impurities.

  • Cooling:

    • Cover the vessel (e.g., with a watch glass or perforated parafilm) to prevent contamination and rapid solvent evaporation.

    • Place the vessel in an insulated container (e.g., a Dewar flask or a styrofoam box) to ensure a slow and controlled cooling rate to room temperature.

  • Crystal Harvesting:

    • Once crystal growth has ceased, carefully decant the supernatant liquid.

    • Wash the crystals with a small amount of a cold solvent in which this compound is sparingly soluble to remove any residual mother liquor.

    • Dry the crystals in a desiccator or under a gentle stream of inert gas.

Protocol 2: Characterization of this compound Crystals

  • Visual Inspection:

    • Examine the crystals under an optical microscope to assess their morphology, transparency, and the presence of visible defects like inclusions or cracks.

  • X-Ray Diffraction (XRD):

    • Use Single Crystal XRD to determine the crystal structure and confirm the phase purity.

    • Use Powder XRD to analyze the bulk sample for polymorphism and to identify any crystalline impurities.

  • Spectroscopy:

    • Use Fourier-Transform Infrared (FTIR) or Raman spectroscopy to confirm the presence of characteristic functional groups of aniline and phosphate and to check for impurities.

  • Thermal Analysis:

    • Use Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the melting point, thermal stability, and to detect the presence of any solvates.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_supersaturation Supersaturation Issues cluster_purity Purity Issues cluster_defects Crystal Defect Issues cluster_solution Solution Start No Crystals Formed SS_Check Check Supersaturation Start->SS_Check Purity_Check Check Reagent Purity Start->Purity_Check Increase_SS Increase Concentration (Evaporation/Cooling) SS_Check->Increase_SS Too Low Induce_Nuc Induce Nucleation (Seeding/Scratching) SS_Check->Induce_Nuc Inhibited Success High-Quality Crystals Increase_SS->Success Induce_Nuc->Success Purify Purify Aniline (Distillation) Purity_Check->Purify Impure Purify->Success Defect_Obs Observe Crystal Defects (Small, Needles, Opaque, Twinned) Rate_Check Check Growth/Nucleation Rate Defect_Obs->Rate_Check Slow_Growth Slow Down Growth Rate (Reduce Supersaturation) Rate_Check->Slow_Growth Too Fast Solvent_Opt Optimize Solvent System Rate_Check->Solvent_Opt pH_Opt Optimize pH Rate_Check->pH_Opt Slow_Growth->Success Solvent_Opt->Success pH_Opt->Success

Caption: Troubleshooting workflow for this compound crystal growth defects.

Experimental_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis Reagents 1. Select High-Purity Aniline & Phosphoric Acid Solution 2. Prepare Saturated Solution in Solvent Reagents->Solution Filter 3. Hot Filtration Solution->Filter Crystallize 4. Induce Crystallization (Slow Cooling / Evaporation) Filter->Crystallize Harvest 5. Harvest & Wash Crystals Crystallize->Harvest Dry 6. Dry Crystals Harvest->Dry Analyze 7. Characterize Crystals (Microscopy, XRD, etc.) Dry->Analyze

Caption: Experimental workflow for this compound crystallization.

References

Technical Support Center: Aniline Phosphate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aniline phosphate catalyzed reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Follow the logical flow to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Selectivity check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Conc., Time) check_reagents->check_conditions Reagents OK end_good Problem Resolved check_reagents->end_good Issue Found & Corrected optimize_catalyst 3. Optimize Catalyst Loading check_conditions->optimize_catalyst Conditions Match Protocol check_conditions->end_good Optimized Conditions Found solvent_screen 4. Screen Different Solvents optimize_catalyst->solvent_screen No Improvement optimize_catalyst->end_good Optimal Loading Found catalyst_deactivation 5. Suspect Catalyst Deactivation? solvent_screen->catalyst_deactivation Still Low Yield solvent_screen->end_good Better Solvent Identified side_reactions 6. Evidence of Side Reactions? catalyst_deactivation->side_reactions No end_bad Consult Further Literature catalyst_deactivation->end_bad Yes (See FAQ on Deactivation) side_reactions->end_good No side_reactions->end_bad Yes (See FAQ on Side Reactions)

Caption: A step-by-step guide to troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Issue 1: My reaction yield is consistently low. What should I check first?

Low yields can stem from several factors. Systematically verify the following:

  • Reagent Quality: Ensure the purity of your aniline, phosphate catalyst, and other starting materials. Impurities can act as poisons to the catalyst.

  • Reaction Conditions: Small deviations in temperature, concentration, or reaction time can significantly impact yield. For instance, in the synthesis of aniline via nitrobenzene hydrogenation, increasing the temperature from 40°C to 60°C can boost the yield from 85% to 99%.[1]

  • Atmosphere: Some reactions are sensitive to air or moisture. Ensure your reaction is performed under the specified atmospheric conditions (e.g., inert gas like nitrogen or argon).

Issue 2: How do I optimize the catalyst loading and reaction concentration?

Optimizing catalyst loading and concentration is a balancing act between reaction rate, yield, and enantioselectivity (for chiral reactions).

  • Catalyst Loading: A higher catalyst loading does not always lead to a better outcome. In a chiral phosphoric acid-catalyzed cyclization, lowering the catalyst loading from 10 mol % to 5 mol % maintained a high yield (97%) while providing the best enantiomeric excess (ee).[2] Conversely, dropping to 1 mol % caused the yield to suffer significantly, even with extended reaction times.[2]

  • Concentration: Reaction concentration can influence selectivity. Diluting a reaction from 0.025 M to 0.0025 M has been shown to improve ee from 72% to 73% while maintaining a 99% yield.[2] However, extreme dilution may not be practical for larger-scale synthesis.[2]

Table 1: Effect of Catalyst Loading and Concentration on Yield and Enantioselectivity [2]

EntryCatalyst Loading (mol %)Concentration (M)Time (days)% ee% Yield
1100.0253-99
15100.002537299
1650.002537397
1810.02577050
Issue 3: I'm observing poor enantioselectivity in my chiral reaction. How can I improve it?

Poor enantioselectivity is a common challenge in asymmetric catalysis.

  • Temperature: While lowering the temperature often improves enantioselectivity, this is not always the case. In one study, reducing the temperature to 0°C or -20°C did not improve, and in fact, worsened the ee and yield.[2] Conversely, heating the reaction to 50°C with a low catalyst loading (1 mol %) helped to drive the reaction to completion with only a minimal decrease in ee.[2]

  • Solvent: The solvent plays a crucial role in the transition state geometry. Screening different solvents is a standard optimization step. For a given reaction, toluene was chosen as the optimal solvent after screening others.[2]

  • Catalyst Structure: The structure of the chiral phosphoric acid catalyst is paramount. The specific substituents on the catalyst backbone create the chiral environment necessary for selective synthesis.

Issue 4: My reaction starts well but then stalls. Could my catalyst be deactivating?

Catalyst deactivation is a common problem where the catalyst loses its activity over time.[3][4] This can be caused by several mechanisms:

  • Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive.[3][4][5]

  • Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[3]

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or change its structure.[3][4]

  • Solid-Solid Reactions: In heterogeneous catalysis, the catalyst can react with the support material.[3]

If you suspect deactivation, consider filtering the reaction mixture and adding a fresh batch of catalyst to see if the reaction proceeds. Regeneration of the catalyst, if possible, might involve washing with specific solvents or thermal treatments.[3][4]

Diagram: Catalyst Deactivation Pathways

Catalyst_Deactivation active_catalyst Active Catalyst poisoning Poisoning (Impurities bind to active sites) active_catalyst->poisoning fouling Fouling (Byproducts block active sites) active_catalyst->fouling thermal_degradation Thermal Degradation (High temperature damage) active_catalyst->thermal_degradation deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal_degradation->deactivated_catalyst

Caption: Common mechanisms leading to the loss of catalytic activity.

Experimental Protocols

General Protocol for a Chiral Phosphoric Acid-Catalyzed Reaction

This protocol is a representative example based on the synthesis of enantioenriched lactams.[2]

  • Preparation: To a flame-dried vial under an inert atmosphere (e.g., Argon), add the starting amine (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.025 M).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 5 mol %).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 3 days).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction as required and perform an aqueous workup.

  • Purification: Purify the crude product using column chromatography to isolate the desired product.

  • Analysis: Characterize the final product and determine the yield and enantiomeric excess (e.g., via HPLC analysis).[2]

Diagram: General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagents 1. Add Reagents & Solvent catalyst 2. Add Catalyst reagents->catalyst stir 3. Stir at Specified Temp/Time catalyst->stir monitor 4. Monitor Progress (TLC/HPLC) stir->monitor workup 5. Workup & Purification monitor->workup analysis 6. Characterize Product (Yield, ee%) workup->analysis

Caption: A typical workflow for catalyzed organic synthesis reactions.

References

Side reactions and byproduct formation with aniline phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline phosphate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organic salt formed from the reaction of aniline, a primary aromatic amine, with phosphoric acid. It is primarily used as a reagent in chemical synthesis, as a precursor for the production of various organic compounds, and has applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It can also be used as a corrosion inhibitor and in the formulation of certain polymers.

Q2: What are the main safety precautions to consider when working with this compound?

Aniline and its derivatives are toxic and can be absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. In case of contact, wash the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information.

Q3: How should this compound be stored to ensure its stability?

This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of heat or ignition. Aniline is prone to oxidation and darkens on exposure to air and light, which can lead to the formation of colored impurities.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guides

Issue 1: Discoloration of this compound (Yellow to Brown/Red)

Question: My this compound, which was initially off-white, has turned yellow/brown over time. What causes this discoloration, and can I still use it?

Answer:

Discoloration of this compound is a common issue and is primarily due to the oxidation and polymerization of the aniline moiety.[1][2][3]

  • Oxidation: Aniline is highly susceptible to aerial oxidation, which leads to the formation of colored impurities such as nitrobenzene, azobenzene, and quinone-like compounds.[2] This process is often accelerated by exposure to light and air.

  • Polymerization: In the presence of acidic conditions (from the phosphate counter-ion) and trace impurities, aniline can slowly polymerize to form polyaniline, which is typically colored (often dark green or black).[4][5]

The usability of discolored this compound depends on the specific requirements of your experiment. For applications requiring high purity, such as in the final steps of API synthesis, purification is necessary. For less sensitive applications, the discolored product might still be usable, but it is advisable to perform a purity check (e.g., by HPLC) before use.

Corrective Actions:

  • Purification: If high purity is required, the this compound can be dissolved in a suitable solvent and recrystallized. Alternatively, the aniline can be liberated from the salt by basification, purified by distillation (steam or vacuum), and then re-converted to the phosphate salt.

  • Proper Storage: To prevent future discoloration, always store this compound in a tightly sealed, amber glass bottle under an inert atmosphere and in a cool, dark place.

Issue 2: Incomplete Reaction or Low Yield During Synthesis

Question: I am synthesizing this compound by reacting aniline with phosphoric acid, but I am getting a low yield. What could be the reasons?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors related to the reactants and reaction conditions.

  • Purity of Aniline: The starting aniline may contain impurities that do not react to form the phosphate salt or that interfere with the crystallization process. Common impurities in technical-grade aniline include nitrobenzene, phenol, and various hydrocarbons.

  • Stoichiometry: Incorrect molar ratios of aniline to phosphoric acid can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, slight excesses of one reactant may be used to drive the reaction to completion, depending on the crystallization solvent.

  • Solvent Choice: The choice of solvent for the reaction and crystallization is critical. The ideal solvent should dissolve the reactants but have low solubility for the this compound salt to ensure good precipitation and high recovery.

  • Temperature and pH Control: The reaction is an acid-base neutralization and is typically exothermic. Controlling the temperature during the addition of reactants is important to prevent side reactions. The final pH of the solution can also affect the yield and purity of the crystallized salt.

Corrective Actions:

  • Purify Aniline: If the purity of the starting aniline is questionable, consider purifying it by vacuum or steam distillation before use.[2][6][7]

  • Optimize Stoichiometry: Carefully control the molar ratio of aniline to phosphoric acid. A slight excess of phosphoric acid may be beneficial in some cases to ensure complete protonation of the aniline.

  • Solvent Screening: If the yield is consistently low, consider screening different solvents for the reaction and crystallization. Alcohols (e.g., isopropanol, ethanol) or ethereal solvents are often good candidates.

  • Controlled Addition: Add the phosphoric acid to a solution of aniline slowly and with cooling to manage the exotherm.

Issue 3: Presence of Unexpected Peaks in Analytical Chromatograms (HPLC/GC-MS)

Question: I am analyzing my this compound sample by HPLC/GC-MS and see several unexpected peaks. What could these impurities be?

Answer:

The presence of unexpected peaks in your chromatogram can be due to a variety of side products and impurities. These can be broadly categorized as:

  • Process-Related Impurities: These are impurities from the starting materials or solvents used in the synthesis. Common impurities in aniline include benzene, cyclohexanol, cyclohexanone, N,N-dimethylaniline, phenol, and toluidines.

  • Degradation Products: As mentioned in Issue 1, aniline is prone to degradation. The unexpected peaks could be oxidation products (e.g., nitrobenzene, p-aminophenol, azoxybenzene, azobenzene) or polymerization products (oligomers of aniline).[1]

  • Side Reaction Products: Although the primary reaction is salt formation, phosphoric acid can potentially catalyze other reactions under certain conditions, such as elevated temperatures. This could lead to the formation of substituted diphenylamines or other condensation products.

Troubleshooting Workflow:

G start Unexpected Peaks in Chromatogram check_sm Analyze Starting Materials (Aniline, Phosphoric Acid, Solvents) start->check_sm check_lit Review Literature for Known Side Reactions start->check_lit ms_analysis Perform MS Fragmentation Analysis to Identify Peaks check_sm->ms_analysis Impurities present check_lit->ms_analysis change_conditions Modify Reaction Conditions (e.g., lower temperature, inert atm.) ms_analysis->change_conditions Side products identified purify_product Purify Product (e.g., Recrystallization) ms_analysis->purify_product Degradation products identified end_node Pure this compound change_conditions->end_node purify_product->end_node

Caption: Troubleshooting workflow for identifying unknown impurities.

Data Presentation

Table 1: Common Impurities and Byproducts in this compound Synthesis

Impurity/Byproduct Source Typical Analytical Method Mitigation Strategy
NitrobenzeneIncomplete reduction of nitrobenzene during aniline synthesisGC-MS, HPLCUse high-purity aniline
PhenolHydrolysis of reactants during aniline synthesisGC-MS, HPLCUse high-purity aniline
DiphenylamineSide reaction during aniline synthesis at high temperaturesGC-MS, HPLCUse high-purity aniline, control reaction temperature
AzobenzeneOxidation of anilineHPLC, LC-MSStore aniline and this compound under inert atmosphere, away from light
Polyaniline oligomersPolymerization of anilineSize Exclusion Chromatography (SEC), MALDI-TOF MSUse purified aniline, avoid high temperatures and prolonged reaction times

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the desired scale and purity.

  • Materials:

    • Aniline (freshly distilled)

    • Phosphoric acid (85% aqueous solution)

    • Isopropanol (IPA)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.0 g (0.107 mol) of freshly distilled aniline in 50 mL of isopropanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 12.4 g (0.107 mol of H₃PO₄) of 85% phosphoric acid dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for another hour. A white precipitate should form.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL).

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by melting point, FTIR, and ¹H NMR spectroscopy.

Experimental Workflow Diagram:

G start Start dissolve Dissolve Aniline in Isopropanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_acid Add Phosphoric Acid (dropwise, <10 °C) cool->add_acid stir Stir for 1 hour at 0-5 °C add_acid->stir filter Vacuum Filter Precipitate stir->filter wash Wash with Cold Isopropanol filter->wash dry Dry in Vacuum Oven wash->dry end_node This compound dry->end_node

Caption: Synthesis workflow for this compound.

Protocol 2: Quality Control of this compound by HPLC

This HPLC method can be used to assess the purity of this compound and detect common impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10% B to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% B to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution as needed for analysis.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Identify and quantify impurities based on their retention times and response factors relative to aniline.

Potential Side Reaction Pathway Diagram:

G aniline Aniline aniline_phosphate This compound (Desired Product) aniline->aniline_phosphate + oxidation_products Oxidation Byproducts (Nitrobenzene, Azobenzene, etc.) aniline->oxidation_products polymer_products Polyaniline Oligomers aniline->polymer_products h3po4 H3PO4 oxidation Oxidation (O2, light) polymerization Polymerization (acid catalyzed)

Caption: Potential side reaction pathways for aniline.

References

Technical Support Center: Overcoming Challenges in the Electropolymerization of Aniline in Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the electropolymerization of aniline in phosphoric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my aniline not polymerizing or polymerizing very slowly in a pure phosphoric acid electrolyte?

Answer:

Electropolymerization of aniline in pure phosphoric acid can be challenging due to phosphoric acid being a weaker acid compared to strong acids like sulfuric or hydrochloric acid.[1][2] The lower proton availability can hinder the initiation and propagation steps of the polymerization process.[3][4]

Troubleshooting Steps:

  • Introduce a Small Amount of Strong Acid: The most common and effective solution is to add a small quantity of a strong acid, such as sulfuric acid (H₂SO₄), to the phosphoric acid electrolyte.[2][5] H₂SO₄ acts as a catalyst, facilitating the oxidation of the aniline monomer and promoting polymer growth.[2][5]

  • Optimize Acid Concentration: While pure phosphoric acid can be problematic, the concentration of a mixed electrolyte system is crucial. Experiment with different ratios of phosphoric acid to the strong acid to find the optimal balance for successful polymerization and desired film properties.

  • Verify Experimental Setup: Ensure all electrochemical cell components are correctly assembled and that the electrodes are properly immersed in the electrolyte. Check for any loose connections to the potentiostat.

2. The polyaniline (PANI) film I synthesized has poor adhesion to the electrode. How can I improve it?

Answer:

Poor adhesion can result from several factors including improper substrate preparation, inadequate polymerization conditions, or internal stress within the polymer film.

Troubleshooting Steps:

  • Electrode Pre-treatment: Thoroughly clean the working electrode before polymerization. This can involve mechanical polishing with alumina slurry, followed by sonication in deionized water and ethanol to remove any surface contaminants. For certain substrates, electrochemical activation by cycling in the background electrolyte prior to adding aniline can improve adhesion.

  • Control Polymerization Rate: A very high polymerization rate can lead to a less uniform and poorly adherent film. Try reducing the scan rate during cyclic voltammetry or using a lower constant potential during potentiostatic deposition.

  • Optimize Electrolyte Composition: The composition of the electrolyte, including the concentration of both aniline and the acids, can influence the morphology and adhesion of the resulting PANI film. Refer to the data in Table 1 for guidance on concentration ranges.

3. The conductivity of my PANI film synthesized in phosphoric acid is lower than expected. What could be the reason?

Answer:

The conductivity of PANI is highly dependent on the doping level and the nature of the dopant anion. Polyaniline doped with phosphoric acid generally exhibits lower electrical conductivity compared to PANI doped with sulfuric acid.[6]

Troubleshooting Steps:

  • Optimize Dopant Concentration: The concentration of phosphoric acid plays a significant role. Studies have shown that the maximum conductivity for PANI prepared in phosphoric acid is often achieved at a specific concentration, for instance, around 1 M.[1]

  • Incorporate a Strong Acid: As mentioned previously, the addition of a small amount of a strong acid like H₂SO₄ can not only facilitate polymerization but also improve the conductivity of the resulting film by ensuring a higher degree of protonation.[2]

  • Post-Polymerization Doping: After electropolymerization, you can immerse the PANI-coated electrode in a solution of a strong acid to enhance its doping level and, consequently, its conductivity.

  • Control Film Morphology: The morphology of the PANI film can affect its conductivity. Smooth, uniform films tend to have better conductivity. Adjusting polymerization parameters like scan rate and potential limits can influence the film's structure.

4. My cyclic voltammogram (CV) for aniline electropolymerization shows poorly defined or disappearing redox peaks. What is happening?

Answer:

The disappearance or poor definition of redox peaks in the CV during electropolymerization can indicate several issues, including degradation of the polymer, passivation of the electrode surface, or problems with the electrolyte.

Troubleshooting Steps:

  • Avoid Over-oxidation: Applying excessively high anodic potentials can lead to the irreversible oxidation and degradation of the PANI film, resulting in a loss of electrochemical activity.[3] It is often recommended to lower the upper potential limit after the initial polymerization cycles.[3]

  • Ensure a Protic Medium: A protic (acidic) medium is essential for the electropolymerization of aniline and the redox activity of PANI.[3][4] If the acid concentration is too low or becomes depleted near the electrode surface, the redox peaks will diminish.

  • Check for Electrode Passivation: In some cases, especially with active metal electrodes, a passive layer can form on the surface, hindering further polymerization and electron transfer.[7] Proper electrolyte selection and electrode pre-treatment are crucial to prevent this.[7]

  • Reference Electrode Check: Ensure your reference electrode is functioning correctly and has a stable potential. A drifting reference potential can distort the CV.[8]

Quantitative Data Summary

Table 1: Effect of Phosphoric Acid Molarity on Polyaniline Properties

H₃PO₄ Molarity (M)PANI Conductivity (S/cm)Key ObservationReference
115.5Maximum conductivity observed.[1]
2-Remarkable polymer deposition observed after 18 cycles.[9]
3-Crystalline peak intensity of PANI composite decreases.[10][11]

Table 2: Comparison of PANI Conductivity with Different Dopant Acids

Dopant AcidMolar RatioPANI Conductivity (S/cm)Reference
H₂SO₄2 M1.53 x 10⁻³[12]
HNO₃2 MLower than H₂SO₄ doped PANI[12]
H₃PO₄-Generally lower than H₂SO₄ doped PANI[6]

Experimental Protocols

Protocol 1: Electropolymerization of Aniline in a Mixed Phosphoric Acid/Sulfuric Acid Electrolyte

  • Electrode Preparation:

    • Mechanically polish a platinum (Pt) working electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonnicate the electrode in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.5 M phosphoric acid (H₃PO₄) and 0.1 M sulfuric acid (H₂SO₄) aqueous solution.

    • Add 0.1 M aniline to the acidic solution and stir until fully dissolved.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.[3]

  • Electrochemical Synthesis:

    • Assemble a three-electrode electrochemical cell with the prepared Pt working electrode, a platinum wire counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.[3]

    • Fill the cell with the deoxygenated aniline solution.

    • Perform cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V vs. SCE at a scan rate of 100 mV/s for a specified number of cycles (e.g., 50 cycles).[5] The formation of a green PANI film on the working electrode should be observed.

  • Post-Synthesis Treatment:

    • After polymerization, gently rinse the PANI-coated electrode with deionized water to remove any unreacted monomer and excess acid.[5]

    • The electrode is now ready for characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Prepare Electrodes (Polish, Clean) D Assemble 3-Electrode Cell A->D B Prepare Electrolyte (Aniline + H₃PO₄/H₂SO₄) C Deoxygenate Electrolyte B->C C->D E Perform Cyclic Voltammetry D->E Apply Potential Cycling F Rinse PANI Film E->F G Characterize Film F->G

Caption: Experimental workflow for electropolymerization of aniline.

troubleshooting_logic Start Problem: No/Slow Polymerization Q1 Is a strong acid (e.g., H₂SO₄) present in the electrolyte? Start->Q1 Sol1 Add a small amount of strong acid. Q1->Sol1 No Q2 Is the electrode surface clean and properly prepared? Q1->Q2 Yes End Successful Polymerization Sol1->End Sol2 Thoroughly clean and pre-treat the electrode. Q2->Sol2 No Q3 Are all electrochemical connections secure? Q2->Q3 Yes Sol2->End Sol3 Check all cable connections to the potentiostat. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting logic for no or slow polymerization.

References

Aniline phosphate catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline phosphate catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound catalyst systems. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges related to catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound catalyst deactivation?

A1: The most common indicators of catalyst deactivation include a significant decrease in reaction rate, a drop in product yield, and a loss of stereoselectivity (enantiomeric excess, or ee) in asymmetric reactions. You may also observe changes in the reaction mixture's color or the formation of insoluble materials.

Q2: What are the primary mechanisms that can lead to the deactivation of a chiral phosphoric acid catalyst in the presence of anilines?

A2: Several mechanisms can contribute to deactivation. These include poisoning of the catalyst's active sites by impurities or byproducts, fouling of the catalyst surface by polymeric materials derived from aniline, and thermal degradation if the reaction is run at elevated temperatures. In some cases, strong binding of the product to the catalyst can also inhibit turnover.

Q3: Can the aniline substrate itself cause catalyst deactivation?

A3: Yes, aniline and its derivatives can be problematic. Aniline is a Lewis base and can interact strongly with the acidic phosphate catalyst, potentially leading to catalyst inhibition.[1] Furthermore, anilines can be susceptible to oxidation and polymerization, especially in the presence of air or other oxidants, forming species that can foul the catalyst surface.

Q4: Are there specific impurities in my reagents that I should be concerned about?

A4: Absolutely. Water content in the solvent or reagents can affect the catalyst's performance. Other nucleophilic impurities or basic compounds can compete with the substrate for binding to the catalyst. It is crucial to use high-purity, dry reagents and solvents.

Q5: Is it possible to regenerate a deactivated this compound catalyst?

A5: Regeneration is sometimes possible, depending on the deactivation mechanism. For catalysts deactivated by non-covalently bound inhibitors, washing with an appropriate solvent or a mild acidic or basic solution may restore activity. For catalysts that are fouled by polymers, a more rigorous cleaning procedure might be necessary. Thermal regeneration is also a possibility but must be approached with care to avoid catalyst degradation.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Reaction Yield

If you observe a significant decrease in your reaction yield, consult the following troubleshooting workflow.

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent and Solvent Purity/Dryness start->check_reagents check_conditions Confirm Reaction Temperature and Time check_reagents->check_conditions Reagents OK sol_reagents Purify/Dry Reagents and Solvents check_reagents->sol_reagents Impurities Found catalyst_loading Increase Catalyst Loading check_conditions->catalyst_loading Conditions Correct sol_conditions Optimize Temperature and Reaction Time check_conditions->sol_conditions Incorrect Conditions deactivation_path Investigate Catalyst Deactivation catalyst_loading->deactivation_path No Improvement sol_loading Optimize Catalyst Loading catalyst_loading->sol_loading Yield Improves poisoning Potential Poisoning deactivation_path->poisoning Impurities Present fouling Potential Fouling deactivation_path->fouling Insolubles Observed thermal Thermal Degradation deactivation_path->thermal High Temperature Used sol_regeneration Attempt Catalyst Regeneration deactivation_path->sol_regeneration solution Solution Found? poisoning->solution fouling->solution thermal->solution sol_reagents->solution sol_conditions->solution sol_loading->solution sol_regeneration->solution

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Catalyst Regeneration by Solvent Washing

  • Isolate the Catalyst: If your catalyst is heterogeneous, filter it from the reaction mixture. If it is homogeneous, consider precipitating it by adding a non-solvent, or remove the solvent under reduced pressure.

  • Wash with a Non-coordinating Solvent: Wash the isolated catalyst with a dry, non-coordinating solvent (e.g., hexanes, dichloromethane) to remove adsorbed organic species.

  • Acid/Base Wash (Use with Caution): If simple solvent washing is ineffective, a dilute acid wash (e.g., 0.1 M HCl in diethyl ether) followed by a water wash and thorough drying may remove basic impurities. This should be tested on a small scale first, as it can degrade the catalyst.

  • Dry Thoroughly: Dry the catalyst under high vacuum for several hours to remove all traces of solvent and water before attempting to reuse it.

Issue 2: Decrease in Enantioselectivity (% ee)

A drop in enantioselectivity can be a subtle sign of catalyst deactivation or issues with the reaction setup.

Potential Causes and Solutions

Potential Cause Description Suggested Solution
Water in the Reaction Water can interfere with the hydrogen bonding network crucial for stereocontrol in many chiral phosphoric acid-catalyzed reactions.Ensure all reagents and solvents are rigorously dried. Use molecular sieves in the reaction.
Background Uncatalyzed Reaction A slow, non-selective background reaction can become more significant if the catalyzed reaction slows down, leading to a lower overall ee.Lowering the reaction temperature can sometimes suppress the uncatalyzed pathway more than the catalyzed one. Confirm that a reaction does not proceed in the absence of the catalyst.
Catalyst Aggregation Changes in concentration or solvent polarity can lead to catalyst aggregation, which may alter its chiral environment.Screen different solvents and catalyst concentrations. Ensure the catalyst is fully dissolved before adding reagents.
Formation of a Different Catalytic Species Interaction with substrates or byproducts might lead to the in-situ formation of a less selective catalytic species.Analyze the reaction mixture using techniques like NMR or mass spectrometry to identify any new catalyst-related species.

Catalyst Deactivation Mechanisms and Regeneration Strategies

The deactivation of catalysts can generally be categorized into chemical, thermal, and mechanical mechanisms.[2] For this compound systems in a laboratory setting, chemical deactivation is the most common concern.

Deactivation Mechanism Description Regeneration Strategy Experimental Protocol Reference
Poisoning Strong binding of impurities (e.g., other amines, water, metal ions) to the acidic site of the phosphate catalyst.Washing with a suitable solvent or a dilute acidic solution to displace the poison.Protocol 1: Acid/Base Wash
Fouling Deposition of insoluble materials, such as polyaniline, on the catalyst surface, blocking active sites.[3]Solvent washing with a solvent that can dissolve the fouling agent. In severe cases, oxidative or thermal treatment might be required, but this risks catalyst decomposition.Protocol 2: Oxidative Cleaning (for robust catalysts)
Product Inhibition The product binds more strongly to the catalyst than the reactant, leading to a slowdown as the reaction progresses.This is an inherent property of the reaction. Running the reaction at a lower concentration or continuously removing the product might help.N/A

Experimental Protocol 2: Oxidative Cleaning (for Heterogeneous or Supported Catalysts)

Disclaimer: This is an aggressive method and should only be attempted if the catalyst support is known to be stable under these conditions. It is not suitable for most molecular catalysts.

  • Isolate and Dry the Catalyst: Filter the catalyst from the reaction mixture and dry it thoroughly.

  • Calcine in Air: Place the catalyst in a furnace and heat it in a slow stream of air. The temperature program should be ramped up slowly (e.g., 2°C/min) to a temperature sufficient to burn off organic deposits (typically 300-500°C), but below the temperature at which the catalyst or its support degrades.

  • Cool Down: After a hold period at the target temperature, cool the catalyst down slowly to room temperature.

Logical Pathway for Diagnosing Deactivation

The following diagram illustrates a logical process for identifying the cause of catalyst deactivation.

G cluster_findings Potential Findings cluster_causes Likely Causes start Deactivation Suspected analyze_mixture Analyze Reaction Mixture (NMR, LC-MS) start->analyze_mixture characterize_catalyst Characterize Spent Catalyst (FT-IR, TGA, Elemental Analysis) start->characterize_catalyst byproducts Side Products or Polymer Formation Detected analyze_mixture->byproducts impurities Impurities in Starting Materials Identified analyze_mixture->impurities catalyst_change Changes in Catalyst Structure or Composition characterize_catalyst->catalyst_change fouling Fouling byproducts->fouling poisoning Poisoning impurities->poisoning degradation Degradation catalyst_change->degradation

Caption: Diagnostic workflow for catalyst deactivation.

This technical support center provides a starting point for addressing common issues with this compound catalysts. Given the diversity of specific catalysts and reaction conditions, these guides should be adapted to your particular system. Careful observation, methodical troubleshooting, and detailed analysis are key to overcoming challenges in catalysis.

References

Technical Support Center: Troubleshooting pH-Related Issues in Aniline Phosphate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving aniline phosphate catalyzed reactions, with a particular focus on the impact of pH and acidity.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a phosphate catalyst in reactions involving anilines?

A1: Chiral phosphoric acids (CPAs) are widely used as Brønsted acid catalysts in a variety of organic reactions. In the context of reactions with anilines, the CPA catalyst typically functions by activating the electrophile through hydrogen bonding and simultaneously orienting the aniline nucleophile to facilitate a stereoselective reaction. The acidic proton of the phosphoric acid is crucial for this activation.[1][2][3]

Q2: How does the acidity of the reaction medium affect the catalytic activity of phosphoric acid catalysts?

A2: The acidity of the medium is a critical parameter. The phosphoric acid catalyst itself provides the necessary acidic environment. However, the overall pH of the solution can influence both the catalyst and the aniline substrate. Aniline is a weak base and will be protonated under highly acidic conditions, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, if the medium is too basic, the phosphoric acid catalyst can be deprotonated, diminishing its catalytic activity. Therefore, a delicate balance is required.

Q3: My reaction is sluggish or not proceeding. Could pH be the issue?

A3: Yes, an inappropriate acid-base balance is a common reason for slow or failed reactions. If the aniline substrate is too basic relative to the phosphoric acid catalyst, it can deprotonate the catalyst, forming an unreactive salt. Conversely, if the reaction medium is too acidic, the aniline will be protonated and will not act as a nucleophile. Consider the pKa of both the catalyst and the aniline derivative to ensure compatibility.

Q4: I am observing poor enantioselectivity in my chiral phosphoric acid-catalyzed reaction. How can pH or additives play a role?

A4: Poor enantioselectivity can stem from a non-optimal interaction between the catalyst, aniline, and the electrophile. The presence of acidic or basic impurities can disrupt the carefully organized hydrogen-bonding network in the transition state, leading to a loss of stereocontrol. The addition of small amounts of a co-catalyst or an additive can sometimes help to fine-tune the acidity and enhance enantioselectivity. It is also crucial to ensure the starting materials and solvent are free from acidic or basic contaminants.

Q5: Can the aniline substrate itself affect the "pH" of the reaction?

A5: Yes, substituted anilines have different basicities (pKb values). Aniline itself is a weak base.[4] Electron-donating groups on the aniline ring will increase its basicity, while electron-withdrawing groups will decrease it. A more basic aniline is more likely to deprotonate the phosphoric acid catalyst, potentially inhibiting the reaction. In such cases, a more acidic phosphoric acid catalyst with electron-withdrawing groups may be required to maintain catalytic turnover.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst deactivation: The aniline substrate may be too basic and is deprotonating the phosphoric acid catalyst. 2. Substrate protonation: The reaction medium is too acidic, leading to the protonation of the aniline nucleophile. 3. Incompatible pKa: The pKa of the catalyst is not suitable for the specific aniline derivative used.1. Select a more acidic catalyst: Use a chiral phosphoric acid with more electron-withdrawing groups at the 3,3'-positions of the BINOL backbone. 2. Modify the aniline substrate: If possible, use an aniline derivative with electron-withdrawing groups to reduce its basicity. 3. Screen different catalysts: Test a range of phosphoric acid catalysts with varying pKa values to find the optimal one for your reaction.
Poor Stereoselectivity 1. Disrupted H-bonding: Presence of acidic or basic impurities in the reagents or solvent. 2. Background uncatalyzed reaction: The reaction may be proceeding through a non-stereoselective background pathway. 3. Sub-optimal catalyst structure: The chiral environment of the catalyst is not effective for the specific substrates.1. Purify reagents and solvent: Ensure all components of the reaction are of high purity and free from contaminants. 2. Lower the reaction temperature: This can often suppress the uncatalyzed reaction and favor the lower-energy pathway through the chiral catalyst. 3. Screen different chiral catalysts: The steric and electronic properties of the catalyst are crucial for high enantioselectivity.
Reaction Stalls After Initial Conversion 1. Product inhibition: The product formed may be more basic than the starting aniline and is deactivating the catalyst. 2. Catalyst degradation: The catalyst may not be stable under the reaction conditions over long periods.1. Use a higher catalyst loading: This may help to overcome product inhibition. 2. Consider a different catalyst: A more robust catalyst may be required. 3. Monitor the reaction over time: Take aliquots to determine if and when the reaction stops.

Experimental Protocols & Methodologies

While specific protocols are highly dependent on the exact reaction, a general workflow for a chiral phosphoric acid-catalyzed reaction involving aniline is provided below.

General Experimental Workflow for a CPA-Catalyzed Reaction

experimental_workflow start Start: Prepare Glassware reagents Add chiral phosphoric acid catalyst and solvent to the reaction vessel. start->reagents stirring1 Stir the mixture at the specified temperature. reagents->stirring1 add_electrophile Add the electrophilic reaction partner. stirring1->add_electrophile add_aniline Slowly add the aniline derivative via syringe pump. add_electrophile->add_aniline reaction Monitor the reaction by TLC or LC-MS until completion. add_aniline->reaction workup Quench the reaction and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification analysis Analyze the purified product (NMR, HPLC) to determine yield and enantioselectivity. purification->analysis end_node End analysis->end_node

General experimental workflow for CPA-catalyzed reactions.

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a chiral phosphoric acid (CPA) catalyzed reaction of an aniline with an electrophile.

catalytic_cycle catalyst CPA Catalyst (H-A) activated_complex Activated Ternary Complex [CPA-E-Nu] catalyst->activated_complex Binds E & Nu aniline Aniline (Nu) aniline->activated_complex electrophile Electrophile (E) electrophile->activated_complex product Product (Nu-E) activated_complex->product Stereoselective C-N bond formation catalyst_regen Catalyst Regeneration product->catalyst Releases Product catalyst_regen->catalyst

Generalized catalytic cycle of a CPA-catalyzed reaction.

References

Technical Support Center: Aniline Phosphate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline phosphate-based nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during synthesis, storage, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation?

A1: Nanoparticle aggregation is primarily driven by interparticle forces, such as van der Waals attractions, that dominate when repulsive forces are insufficient.[1][2] Key factors that influence this balance include:

  • High Surface Energy: Smaller particles have a larger surface-area-to-volume ratio, making them thermodynamically unstable and prone to clustering to reduce overall surface energy.[1][2]

  • Surface Charge (Zeta Potential): Insufficient electrostatic repulsion between particles (a low absolute zeta potential) allows attractive forces to take over.

  • pH and Ionic Strength: The pH of the solution affects the surface charge of the nanoparticles.[1] High ionic strength in the buffer or media can screen the surface charges, reducing electrostatic repulsion and leading to aggregation.[1][3]

  • Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[1]

  • Particle Concentration: Higher concentrations increase the probability of particle collisions.[3]

Q2: Why is it critical to prevent the aggregation of this compound-based nanoparticles?

A2: Aggregation is often an irreversible process that significantly alters the fundamental properties of nanoparticles, rendering them ineffective for their intended application.[1][3] Consequences include:

  • Loss of Unique Properties: The size-dependent optical, electronic, and catalytic properties are lost as particles form larger clusters.

  • Reduced Efficacy in Drug Delivery: The effective surface area for drug loading is reduced, and the altered size profile can negatively impact biodistribution, cellular uptake, and drug release kinetics.[4][5]

  • Increased Toxicity: Aggregated nanoparticles may exhibit different toxicological profiles compared to their monodispersed counterparts.

  • Poor Experimental Reproducibility: The presence of aggregates leads to inconsistent results in characterization and functional assays.

Q3: My nanoparticles aggregated immediately after synthesis. What are the likely causes?

A3: Immediate aggregation often points to issues within the synthesis protocol itself. For polyaniline-based materials, mechanical agitation is a common but often overlooked cause.[6] Contrary to its intended purpose of disrupting aggregates, stirring can actually trigger aggregation during the nucleation phase of the reaction.[6] Other potential causes include suboptimal pH, incorrect reactant concentrations, or a reaction temperature that is too high.

Q4: How can I redisperse nanoparticles that have already aggregated?

A4: Reversing aggregation is challenging as the process is often irreversible.[3] However, if the particles have only loosely clustered (flocculated), you may attempt redispersion through:

  • Gentle Sonication: Use a bath sonicator to provide energy to break up loose agglomerates.[3] Be cautious, as excessive sonication can sometimes induce further aggregation.

  • pH Adjustment: Restoring the pH to a range that maximizes electrostatic repulsion can help redisperse particles.[3]

  • Filtration: For irreversible aggregates, you may be able to salvage the non-aggregated portion of your sample by filtering the suspension through a 0.2 μm filter.[3]

Q5: How does the "phosphate" component influence the stability of these nanoparticles?

A5: The phosphate groups on the nanoparticle surface play a crucial role in stability. Phosphoric acid is a polyprotic acid, meaning it can exist in different protonation states depending on the pH of the solution. This directly influences the surface charge and, therefore, the electrostatic repulsion between particles. It is critical to operate in a pH range where the phosphate groups are sufficiently deprotonated to impart a strong negative surface charge, which promotes colloidal stability.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving aggregation issues.

Diagram: Troubleshooting Workflow for Nanoparticle Aggregation

start Problem: Nanoparticle Aggregation Observed (Turbidity, Precipitation) check_pH 1. Verify Solution pH start->check_pH pH_ok pH in Optimal Range? check_pH->pH_ok adjust_pH Adjust pH with Dilute Acid/Base pH_ok->adjust_pH No check_zeta 2. Measure Zeta Potential pH_ok->check_zeta  Yes adjust_pH->check_pH zeta_ok Is |Zeta| > 30 mV? check_zeta->zeta_ok add_stabilizer Increase Surface Charge: - Add Stabilizer (e.g., PEG, Citrate) - Modify Surface Chemistry zeta_ok->add_stabilizer No check_env 3. Review Storage & Media Conditions zeta_ok->check_env  Yes end_stable Solution: Stable Nanoparticle Suspension add_stabilizer->end_stable env_ok Conditions Optimal? check_env->env_ok adjust_env Modify Conditions: - Lower Temperature (2-8°C) - Reduce Ionic Strength - Decrease Concentration env_ok->adjust_env No synthesis_issue 4. Review Synthesis Protocol env_ok->synthesis_issue  Yes adjust_env->end_stable synthesis_ok Protocol Followed Correctly? synthesis_issue->synthesis_ok adjust_synthesis Optimize Synthesis: - Reduce Stirring Speed - Adjust Reactant Ratios synthesis_ok->adjust_synthesis No synthesis_ok->end_stable  Yes end_fail Action: Re-synthesize Particles adjust_synthesis->end_fail

Caption: A step-by-step workflow for diagnosing and resolving nanoparticle aggregation.

Data & Experimental Protocols

Data Presentation

Quantitative analysis is key to understanding and preventing aggregation. The following tables provide illustrative data on how key parameters can influence the stability of nanoparticle suspensions.

Table 1: Illustrative Influence of pH on Zeta Potential and Particle Size

pHAverage Zeta Potential (mV)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Observation
3.0-5.2> 10000.85Severe aggregation due to protonation of phosphate
5.0-18.54500.42Moderate aggregation, low surface charge
7.4-35.81200.15Stable, monodisperse suspension
9.0-42.11150.12Highly stable suspension

Table 2: Illustrative Effect of Stabilizers on Nanoparticle Stability in High Ionic Strength Media (e.g., PBS)

Stabilizer Added (0.1% w/v)Hydrodynamic Diameter (nm) After 1h in PBSPDI After 1h in PBSStabilization Mechanism
None (Control)> 20000.91Electrostatic (shielded)
Sodium Citrate8500.65Electrostatic
Polyethylene Glycol (PEG) 20001550.21Steric Hindrance
Human Serum Albumin (HSA)1400.19Electrosteric
Key Experimental Protocols

Protocol 1: General Synthesis of this compound Nanoparticles via Oxidative Polymerization

  • Monomer Solution Preparation: Prepare an aqueous solution of aniline monomer in a phosphoric acid (H₃PO₄) solution. The final pH should be acidic (typically pH 2-3) to ensure aniline solubility and facilitate polymerization.

  • Initiation: Cool the monomer solution to 0-5°C in an ice bath. While gently stirring (or without stirring, to avoid shear-induced aggregation[6]), add a pre-chilled aqueous solution of an oxidizing agent, such as ammonium persulfate (APS), dropwise. The molar ratio of APS to aniline is typically 1:1.

  • Polymerization: Allow the reaction to proceed for 4-24 hours at 0-5°C. The solution will gradually change color, often to a dark green or black, indicating the formation of polyaniline nanoparticles.

  • Purification: After polymerization is complete, purify the nanoparticles to remove unreacted monomer, oxidant, and byproducts. This is typically done by dialysis against deionized water for 48-72 hours, with frequent water changes.

  • Storage: Store the purified nanoparticle suspension at 2-8°C in a suitable buffer (e.g., a low molarity phosphate buffer at pH 7.4).[3]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM phosphate buffer) to a suitable concentration (typically 0.1-1.0 mg/mL). The solution should be optically clear. Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize. Select the appropriate measurement parameters (e.g., temperature, solvent refractive index, viscosity).

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes. Perform at least three consecutive measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution profile. A PDI value below 0.3 is generally considered acceptable for many applications, while a value below 0.2 indicates a narrow size distribution.

Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)

  • Grid Preparation: Place a TEM grid (e.g., 400-mesh copper grid with a carbon support film) on a piece of filter paper, coated side up.

  • Sample Deposition: Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the grid. Allow the droplet to sit for 1-5 minutes for the particles to adsorb to the carbon film.

  • Wicking: Carefully remove the excess liquid from the edge of the grid using the corner of a piece of filter paper. Do not touch the center of the grid.

  • Staining (Optional): For enhanced contrast, a negative stain (e.g., 1% uranyl acetate or phosphotungstic acid) can be applied. Place a drop of the stain on the grid for 30-60 seconds, then wick away the excess.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM for imaging.

Mechanisms and Prevention Strategies

Diagram: Forces Governing Nanoparticle Stability

cluster_0 Strong Electrostatic Repulsion > Van der Waals Attraction cluster_1 Van der Waals Attraction > Weak Electrostatic Repulsion a1 NP a2 NP b1 NP b2 NP b1->b2  

Caption: Balance of forces determining nanoparticle stability or aggregation.

Diagram: Nanoparticle Stabilization Strategies

cluster_0 Surface charge creates repulsive forces. Sensitive to pH and ionic strength. cluster_1 Adsorbed polymers (e.g., PEG) physically prevent particles from approaching each other. es_np NP es_charge1 + es_charge2 - es_charge3 + es_charge4 - ss_np NP poly1 PEG ss_np->poly1 poly2 PEG ss_np->poly2 poly3 PEG ss_np->poly3 poly4 PEG ss_np->poly4

Caption: Comparison of electrostatic and steric stabilization mechanisms.

References

Influence of temperature on aniline phosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of temperature on the synthesis of aniline phosphate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Temperature-Related Issues in this compound Synthesis

IssuePossible Temperature-Related CauseSuggested Solution
Low or No Yield of this compound Crystals Temperature too low: The solubility of this compound may be too high at lower temperatures, preventing effective crystallization.Gradually warm the reaction mixture to the recommended range of 40-60°C with gentle stirring to induce crystallization.[1]
Temperature too high: Excessive heat can lead to the degradation of aniline or the this compound product. Aniline is known to darken and polymerize upon exposure to air and light, a process that can be accelerated at higher temperatures.[2]Maintain the reaction temperature within the optimal 40-60°C range.[1] If overheating has occurred, attempt to cool the solution and see if any product crystallizes. Purity may be compromised.
Formation of an Oily or Resinous Product Instead of Crystals Rapid cooling: Shock-cooling the saturated solution from a high temperature can cause the product to "oil out" instead of forming a crystalline lattice.Allow the reaction mixture to cool gradually to the crystallization temperature (40-60°C) and then to room temperature after crystal formation.[1] If an oil has formed, try gently reheating the mixture until the oil redissolves and then cool it down slowly.
High reaction temperature leading to polymerization: Aniline can polymerize, especially at elevated temperatures, resulting in a resinous mass.[2]Ensure the reaction temperature does not significantly exceed 60°C.[1]
Discolored Product (Yellow to Brown) Oxidation of aniline at elevated temperatures: Aniline is prone to oxidation, which is exacerbated by heat and light, leading to colored impurities.[2]Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) if possible. Keep the reaction temperature within the recommended 40-60°C range.[1]
Inconsistent Crystal Size Fluctuating temperatures during crystallization: Unstable temperature control can lead to cycles of dissolution and precipitation, resulting in a wide distribution of crystal sizes.Use a temperature-controlled water bath or heating mantle with a reliable thermostat to maintain a stable temperature during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: Based on available procedures for similar aniline derivatives, a temperature range of 40-60°C is recommended for the crystallization step where this compound is formed from a solution of aniline and phosphoric acid.[1]

Q2: What happens if I perform the synthesis at room temperature?

A2: While the acid-base reaction between aniline and phosphoric acid will occur at room temperature, crystallization of the resulting salt may be slow or incomplete, potentially leading to a lower yield. Gently warming the solution can improve the crystallization process.

Q3: Can I heat the mixture above 60°C to dissolve the reactants faster?

A3: It is not recommended to heat the mixture significantly above 60°C. Aniline has a boiling point of 184°C and is susceptible to oxidation and polymerization at elevated temperatures, which can lead to product discoloration and the formation of impurities.[2][3]

Q4: My product is a brownish color. Is this related to the reaction temperature?

A4: Yes, a brownish discoloration is likely due to the oxidation of aniline, a process that is accelerated at higher temperatures.[2] To minimize this, maintain the recommended temperature range and consider using an inert atmosphere.

Q5: Why is gradual cooling important after crystallization?

A5: Gradual cooling promotes the formation of well-defined, larger crystals and improves the purity of the final product. Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of smaller, less stable crystals or an oily product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the principles of salt formation between an amine and an acid.

Materials:

  • Aniline

  • Phosphoric acid (H₃PO₄)

  • Suitable solvent (e.g., ethanol or water)

Procedure:

  • In a reaction vessel, dissolve aniline in a minimal amount of the chosen solvent.

  • Slowly add an equimolar amount of phosphoric acid to the aniline solution while stirring. The reaction is exothermic, so control the rate of addition to manage any temperature increase.

  • Gently heat the mixture to a temperature between 40-60°C to ensure complete reaction and dissolution of the salt.[1]

  • Maintain the solution at this temperature and continue stirring until crystallization begins.

  • Once crystals start to form, you may choose to slowly cool the mixture to room temperature to maximize the yield.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Product Isolation dissolve_aniline 1. Dissolve Aniline in Solvent add_acid 2. Add Phosphoric Acid dissolve_aniline->add_acid heat_mixture 3. Heat to 40-60°C add_acid->heat_mixture crystallization 4. Induce Crystallization heat_mixture->crystallization cool_mixture 5. Cool to Room Temperature crystallization->cool_mixture filtration 6. Filter Crystals cool_mixture->filtration wash_crystals 7. Wash with Cold Solvent filtration->wash_crystals dry_crystals 8. Dry Under Vacuum wash_crystals->dry_crystals

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in this compound Synthesis start Low Yield of Product check_temp Was the crystallization temperature in the 40-60°C range? start->check_temp temp_too_low Temperature was too low. check_temp->temp_too_low No (Below Range) temp_too_high Temperature was too high. check_temp->temp_too_high No (Above Range) solution1 Gently heat to 40-60°C to induce crystallization. temp_too_low->solution1 solution2 Product may have degraded. Check for discoloration. Repeat synthesis at correct temperature. temp_too_high->solution2

Caption: A decision tree for troubleshooting low yield based on reaction temperature.

References

Troubleshooting poor conductivity in aniline phosphate-doped polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline phosphate-doped polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor conductivity in their experiments.

Troubleshooting Guide: Poor Conductivity

This guide addresses the most common causes of poor electrical conductivity in polyaniline (PANI) doped with phosphoric acid and provides systematic steps for resolution.

Question: My phosphoric acid-doped polyaniline has poor conductivity. What are the potential causes and how can I improve it?

Answer:

Poor conductivity in phosphoric acid-doped polyaniline can stem from several factors, ranging from incomplete doping to suboptimal polymerization conditions. Phosphoric acid is a weaker acid compared to hydrochloric or sulfuric acid, which can result in lower conductivity if the doping process is not optimized.[1] The following sections detail potential causes and corrective actions.

Inadequate Doping

Issue: The polyaniline chains are not sufficiently protonated by phosphoric acid, leading to a low concentration of charge carriers (polarons).[2]

Troubleshooting Steps:

  • Increase Dopant Concentration: The concentration of phosphoric acid is a critical factor influencing the conductivity of polyaniline.[2] Systematically increase the concentration of phosphoric acid in the doping solution. Studies have shown a direct correlation between dopant concentration and conductivity, with higher concentrations generally leading to improved performance up to an optimal point.[2]

  • Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of undoped or poorly doped polymer. Ensure vigorous and consistent stirring during the doping process to promote uniform protonation of the polyaniline backbone.

  • Extend Doping Time: The diffusion of dopant ions into the polymer matrix takes time. Increase the duration of the doping step to allow for more complete protonation of the polyaniline.

Suboptimal Polymerization Conditions

Issue: The initial synthesis of the polyaniline base can significantly impact its morphology and chain structure, which in turn affects the final conductivity after doping.[3]

Troubleshooting Steps:

  • Control Polymerization Temperature: The polymerization of aniline is an exothermic reaction. Maintaining a low temperature (typically 0-5 °C) during synthesis is crucial for obtaining high molecular weight polyaniline with a more ordered structure, which is more conducive to high conductivity.[4]

  • Optimize Oxidant-to-Monomer Ratio: The molar ratio of the oxidant (e.g., ammonium persulfate) to the aniline monomer influences the polymerization rate and the structure of the resulting polymer. An excess of oxidant can lead to over-oxidation and chain degradation, reducing conductivity. A typical starting point is a 1:1 or 1.25:1 molar ratio of oxidant to aniline.

  • Ensure Proper pH of Polymerization Medium: The polymerization of aniline is typically carried out in an acidic medium to facilitate the formation of the conductive emeraldine salt form. While you are doping with phosphoric acid post-synthesis in this case, the initial polymerization in the presence of a strong acid like HCl can be beneficial before converting to the phosphate-doped form.

Polymer Morphology and Structure

Issue: The physical arrangement of the polymer chains and the overall morphology of the material can create barriers to charge transport.

Troubleshooting Steps:

  • Improve Polymer Solubility and Processing: The use of functionalized phosphoric acids or co-dopants can sometimes improve the solubility and processability of the polyaniline, leading to the formation of more uniform films with better inter-chain contact and consequently higher conductivity.

  • Consider Post-Treatment: Techniques such as solvent treatment or annealing can sometimes be used to improve the crystallinity and molecular ordering of the polymer, which may enhance conductivity.

Presence of Impurities

Issue: Residual reactants, by-products from the polymerization, or moisture can interfere with the doping process and charge transport.

Troubleshooting Steps:

  • Thorough Washing and Purification: Ensure the synthesized polyaniline is thoroughly washed with deionized water and appropriate solvents (e.g., methanol) to remove any unreacted monomer, oxidant, and other impurities before the doping step.

  • Proper Drying: Polyaniline is hygroscopic, and excess moisture can negatively impact conductivity. Ensure the doped polymer is adequately dried under vacuum or at a slightly elevated temperature.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor conductivity in your this compound-doped polymer experiments.

cluster_0 cluster_1 Doping Issues cluster_2 Polymerization Problems cluster_3 Morphology & Purity cluster_4 start Start: Poor Conductivity Measured doping_check Is Doping Adequate? start->doping_check increase_conc Increase Phosphoric Acid Concentration doping_check->increase_conc Yes poly_check Were Polymerization Conditions Optimal? doping_check->poly_check No extend_time Extend Doping Time increase_conc->extend_time improve_mixing Improve Mixing extend_time->improve_mixing end_node Conductivity Improved improve_mixing->end_node control_temp Control Temperature (0-5 °C) poly_check->control_temp Yes morph_check Are Morphology or Impurities an Issue? poly_check->morph_check No optimize_ratio Optimize Oxidant:Monomer Ratio control_temp->optimize_ratio optimize_ratio->end_node purify_polymer Thoroughly Wash and Purify PANI morph_check->purify_polymer Yes proper_drying Ensure Proper Drying purify_polymer->proper_drying proper_drying->end_node

Caption: Troubleshooting workflow for poor conductivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical conductivity range for phosphoric acid-doped polyaniline?

A1: The conductivity of polyaniline doped with phosphoric acid is generally lower than that of polyaniline doped with strong acids like HCl or H2SO4. Reported values can vary, but they are often in the range of 10⁻⁶ to 10⁻⁴ S/cm.[1][2] In contrast, HCl-doped PANI can achieve conductivities of 1-10 S/cm or higher.

Q2: Can I use phosphoric acid directly in the polymerization of aniline?

A2: While it is possible, the polymerization of aniline is more efficient and yields a higher quality polymer when conducted in the presence of a strong acid like hydrochloric acid. A common and effective method is to first synthesize the polyaniline emeraldine salt in HCl and then de-dope it to the emeraldine base, which is subsequently re-doped with phosphoric acid.

Q3: How does the morphology of the polymer affect its conductivity?

A3: The morphology, including the arrangement of polymer chains and the degree of crystallinity, plays a crucial role in charge transport. A more ordered, crystalline structure with good inter-chain contact facilitates the movement of charge carriers, leading to higher conductivity. Amorphous and disordered structures can hinder charge transport and result in lower conductivity.[3]

Q4: Is it possible to over-dope the polyaniline with phosphoric acid?

A4: While increasing the dopant concentration generally improves conductivity, there is an optimal concentration beyond which further increases may not significantly enhance conductivity and could potentially lead to other issues such as reduced processability or mechanical stability. It is recommended to perform a concentration-dependent study to find the optimal doping level for your specific application.[2]

Q5: How can I confirm that my polyaniline is successfully doped with phosphate ions?

A5: Several characterization techniques can be used to confirm successful doping. Fourier-transform infrared spectroscopy (FTIR) can show characteristic peaks associated with the protonated polymer backbone. UV-Vis spectroscopy will show a shift in the absorption bands upon doping. X-ray photoelectron spectroscopy (XPS) can be used to detect the presence of phosphorus and nitrogen in their respective doped states.

Data Summary

The following table summarizes the effect of phosphoric acid concentration on the conductivity of polyaniline-coated cotton fabric.

SampleDopant Concentration (% v/v)Average Conductivity (S/m)
Undoped PANI06.36 x 10⁻⁸
PANI doped with Phosphoric Acid101.25 x 10⁻⁷
PANI doped with Phosphoric Acid20-
PANI doped with Phosphoric Acid303.37 x 10⁻⁶
Data adapted from a study on PANI-coated fabrics.[2]

Experimental Protocols

Protocol 1: Synthesis of Polyaniline Emeraldine Salt (HCl-doped)

This protocol describes the chemical oxidative polymerization of aniline in the presence of hydrochloric acid.

Materials:

  • Aniline (freshly distilled)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium persulfate (APS)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a 1 M HCl solution.

  • In a beaker, dissolve a specific amount of aniline in the 1 M HCl solution.

  • Cool the aniline solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.

  • Slowly add the APS solution dropwise to the cold aniline solution while maintaining vigorous stirring.

  • Continue the reaction at 0-5 °C for 4-6 hours. A dark green precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with 1 M HCl, followed by deionized water, and then methanol until the filtrate becomes colorless.

  • Dry the resulting polyaniline emeraldine salt powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Doping of Polyaniline with Phosphoric Acid

This protocol details the process of de-doping the emeraldine salt to the emeraldine base and then re-doping with phosphoric acid.

Materials:

  • Polyaniline emeraldine salt (from Protocol 1)

  • Ammonium hydroxide (NH₄OH), 0.1 M

  • Phosphoric acid (H₃PO₄) solutions of varying concentrations (e.g., 10%, 20%, 30% v/v)

  • Deionized water

Procedure:

  • De-doping:

    • Disperse the polyaniline emeraldine salt powder in a 0.1 M NH₄OH solution.

    • Stir the mixture for 2-4 hours. The color will change from green to dark blue, indicating the formation of the emeraldine base.

    • Filter the blue precipitate and wash it with deionized water until the pH of the filtrate is neutral.

    • Dry the polyaniline emeraldine base powder in a vacuum oven at 60 °C.

  • Re-doping with Phosphoric Acid:

    • Prepare phosphoric acid solutions of the desired concentrations.

    • Disperse the dried polyaniline emeraldine base powder in the phosphoric acid solution.

    • Stir the mixture vigorously for 12-24 hours at room temperature to ensure complete doping.

    • Collect the resulting phosphoric acid-doped polyaniline by filtration.

    • Wash the product with a small amount of deionized water to remove excess acid.

    • Dry the final product in a vacuum oven at 60 °C.

Relationship between Experimental Parameters and Conductivity

The following diagram illustrates the key experimental parameters that influence the final conductivity of this compound-doped polymers.

cluster_0 Polymerization cluster_1 Doping Process cluster_2 Polymer Properties cluster_3 Temp Temperature MW Molecular Weight Temp->MW OxidantRatio Oxidant:Monomer Ratio OxidantRatio->MW Purity Monomer Purity Purity->MW DopantConc Phosphoric Acid Concentration Morphology Morphology & Crystallinity DopantConc->Morphology DopingTime Doping Time DopingTime->Morphology Mixing Mixing Efficiency Mixing->Morphology MW->Morphology Conductivity Final Conductivity Morphology->Conductivity PurityFinal Final Polymer Purity PurityFinal->Conductivity

Caption: Factors influencing final conductivity.

References

Technical Support Center: Mitigating Environmental Concerns in Aniline Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for greener aniline phosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address environmental and safety challenges encountered during synthesis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you implement safer and more sustainable laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis process generates significant aniline-contaminated aqueous waste. How can I effectively treat it before disposal?

A1: Aniline is toxic to aquatic life and a suspected carcinogen, making treatment of contaminated wastewater crucial.[1][2] Several technologies are available, with Advanced Oxidation Processes (AOPs) being highly effective and cost-efficient for degrading aniline and its derivatives.[1]

  • Advanced Oxidation Processes (AOPs): Methods like Fenton's reagent (iron salts and hydrogen peroxide) are powerful for breaking down recalcitrant organic compounds like aniline.[1]

  • Biological Treatment: Certain microorganisms can degrade aniline, offering an eco-friendly solution.[1][3] However, high concentrations of aniline can be toxic to these microbes, making this method better suited for lower concentration waste streams.[1]

  • Adsorption: Materials like H-ZSM-5 zeolites, potentially loaded with copper to enhance catalytic oxidation, can adsorb aniline from aqueous solutions. The adsorbent can then be regenerated.[4]

For a detailed comparison of these methods, please refer to Table 2.

Q2: What are safer, more environmentally friendly solvent alternatives to traditional options like toluene or chlorinated solvents?

A2: Conventional solvents are often hazardous and contribute to toxic effluents.[5] Greener alternatives, particularly bio-based solvents, are increasingly viable.

  • Bio-based Solvents: Research has shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), 2,2,5,5-tetramethyloxolane, and pinacolone can effectively replace traditional solvents like toluene and tetrahydrofuran in some synthesis processes.[6]

  • Solvent-Free Synthesis: The most sustainable approach is to eliminate the solvent entirely. Solvent-free reactions, often facilitated by microwave irradiation, can proceed cleanly with high yields, short reaction times, and no solvent waste.[5]

A comparison of solvent properties is available in Table 1.

Q3: How can I minimize the use of hazardous heavy metal catalysts in my experiments?

A3: While effective, many metal catalysts (e.g., Palladium, Copper) can contaminate products and create hazardous waste.[7][8] Modern organic synthesis offers several alternatives.

  • Organocatalysis: Chiral phosphoric acids, for example, can catalyze reactions like aniline cyclization without the need for transition metals.[7] This avoids issues of metal leaching and waste treatment complications.[7]

  • Catalyst Optimization: If a metal catalyst is necessary, using it in nanoparticle form or on a solid support (e.g., Pd/C) can increase efficiency and allow for easier recovery and reuse, minimizing waste.

  • One-Pot Processes: Designing a synthesis route that combines multiple steps into a single "one-pot" reaction reduces the need for intermediate purification steps and minimizes overall catalyst and solvent use.[9][10]

Q4: What are the most critical safety precautions to prevent personal exposure to aniline?

A4: Aniline is toxic and can be absorbed through inhalation, ingestion, and skin contact, primarily affecting the blood by causing methemoglobinemia (a condition that reduces oxygen transport).[11][12][13] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves. Always inspect them before use.[14]

    • Eye Protection: Use tightly fitting safety goggles with side shields.[14]

    • Clothing: Wear a lab coat or fire-resistant, impervious clothing.[14]

  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13][14] For inhalation, move to fresh air immediately.[14] In all cases of significant exposure, seek immediate medical attention.[13][14]

Q5: My current synthesis protocol is very energy-intensive. How can I improve its efficiency?

A5: Traditional multi-step aniline synthesis methods are often energy-consuming.[9] Adopting modern, streamlined approaches can significantly reduce energy usage.

  • Adopt One-Pot Synthesis: Direct C-H amination and other one-pot strategies shorten the synthesis pathway, which is simpler, produces less waste, and is more energy-conservative.[10]

  • Utilize Microwave-Assisted Synthesis: As mentioned in A2, solvent-free microwave-assisted reactions can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings.[5]

  • Photochemical Methods: Light-driven reactions, using photoredox and cobalt-based catalytic systems, can enable C-N bond formation under milder conditions than traditional heating.[15]

Q6: What is the correct procedure for handling an accidental aniline spill?

A6: A swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[14]

  • Wear Appropriate PPE: Before addressing the spill, don the required PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[14][16]

  • Contain the Spill: Prevent further spreading or leakage if it is safe to do so. Do not let the chemical enter drains.[14]

  • Absorb and Collect: Use an inert absorbent material to collect the spilled liquid. Use spark-proof tools and explosion-proof equipment for cleanup.[14]

  • Dispose of Waste: Place the collected material and contaminated absorbents into a suitable, sealed container for disposal according to institutional and local regulations.[14]

Data Presentation

Table 1: Comparison of Common vs. Greener Solvents

SolventTypeBoiling Point (°C)Key Environmental/Safety ConcernsGreener Alternative Potential
Toluene Petrochemical111Hazardous air pollutant, neurotoxinHigh - Can be replaced by 2-MeTHF or Pinacolone in many applications.[6]
Tetrahydrofuran (THF) Petrochemical66Peroxide-forming, potential irritantHigh - Can be replaced by 2-MeTHF or 2,5-dimethyltetrahydrofuran.[6]
2-Methyltetrahydrofuran (2-MeTHF) Bio-based80Lower peroxide formation than THF, derived from renewable feedstocksExcellent - A direct, safer replacement for THF.[6]
Pinacolone Petrochemical106Flammable liquidGood - Effective in certain enzymatic polymerizations, yielding high-quality polymers.[6]
Water N/A100BenignExcellent, but substrate solubility can be a limitation.
None (Solvent-Free) N/AN/AEliminates solvent waste and toxicity entirely.[5]Ideal - The most environmentally friendly option when chemically feasible.[5]

Table 2: Overview of Wastewater Treatment Technologies for Aniline

Treatment TechnologyMechanismAdvantagesDisadvantages
Biological Treatment Microorganisms metabolize aniline.[3]Eco-friendly, low operational cost.[1]Ineffective for high aniline concentrations due to toxicity to microbes.[1]
Physical (Adsorption) Aniline adheres to the surface of an adsorbent material.Can be regenerated, effective for a range of concentrations.[4]Requires disposal or regeneration of the adsorbent material.
Advanced Oxidation (AOPs) Generation of highly reactive hydroxyl radicals to destroy aniline.[1]Highly efficient, rapid degradation, effective for recalcitrant compounds.[1]Higher chemical and energy costs compared to biological methods.

Experimental Protocols

Protocol 1: General Method for Solvent-Free Synthesis of α-Amino Phosphonates (This protocol is a generalized example based on the principles of greener, solvent-free synthesis and should be adapted for specific substrates and safety-assessed before use.)[5]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the desired aldehyde, aniline (or a substituted amine), and a dialkyl phosphite.

  • Mixing: Ensure the reactants are thoroughly mixed to form a homogenous paste or slurry. No solvent is added.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave reactor. Irradiate the mixture for 1-3 minutes at a power output of approximately 720 W. Monitor the reaction temperature, which typically reaches 100–110°C.

  • Reaction Monitoring: After the initial irradiation, assess the reaction completion using Thin Layer Chromatography (TLC). If incomplete, further irradiation in short bursts (e.g., 30 seconds) may be applied.

  • Purification: Once the reaction is complete, the crude product can often be purified directly by flash column chromatography without the need for an aqueous work-up, thus preventing the generation of toxic effluents.

Protocol 2: General Protocol for Wastewater Treatment via Fenton's Reagent (AOP) (This protocol is a generalized example and requires optimization for specific wastewater composition, concentration, and volume. Handle all reagents with appropriate PPE.)[1]

  • pH Adjustment: Transfer the aniline-contaminated aqueous waste to a suitable reaction vessel. Adjust the pH of the solution to approximately 3.0-3.5 using a suitable acid (e.g., sulfuric acid). This pH is optimal for the Fenton reaction.

  • Iron Catalyst Addition: Add the iron catalyst (e.g., ferrous sulfate, FeSO₄) to the solution. The concentration will need to be optimized, but a common starting point is a molar ratio of Fe²⁺ to aniline.

  • Hydrogen Peroxide Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution. This step is highly exothermic and should be done carefully, possibly in an ice bath, to control the temperature. The H₂O₂ will react with the Fe²⁺ to generate hydroxyl radicals, which oxidize the aniline.

  • Reaction: Allow the reaction to proceed with stirring for a predetermined time (e.g., 1-2 hours).

  • Neutralization and Precipitation: After the reaction period, raise the pH to around 7.0-8.0 with a base (e.g., sodium hydroxide). This will precipitate the iron catalyst as ferric hydroxide (Fe(OH)₃).

  • Separation: Allow the iron sludge to settle, and then separate the treated water via filtration or decantation. The treated water should be analyzed for residual aniline before disposal, and the iron sludge must be disposed of as hazardous waste.

Visualizations

Greener_Synthesis_Workflow A 1. Assess Hazards of Current Protocol (Toxicity, Waste, Energy) B 2. Select Greener Alternatives A->B C Solvent Selection (Bio-based, Water, Solvent-Free) B->C Solvents D Catalyst Selection (Organocatalyst, Nanoparticle, Recoverable) B->D Catalysts E 3. Optimize Reaction Conditions (One-Pot, Microwave, Photochemical) C->E D->E F 4. Plan Waste Treatment (AOP, Biological, Adsorption) E->F G 5. Implement & Validate Greener Protocol F->G

Caption: Workflow for developing a greener synthesis protocol.

Wastewater_Troubleshooting Start Aniline Waste Detected Concentration Aniline Conc. > 200 mg/L? Start->Concentration OtherOrganics Other Recalcitrant Organics Present? Concentration->OtherOrganics No Result_AOP Implement AOP (e.g., Fenton's Reagent) Concentration->Result_AOP Yes Result_Adsorption Implement Adsorption (e.g., Zeolite) Concentration->Result_Adsorption Maybe (Pre-treatment) OtherOrganics->Result_AOP Yes Result_Bio Implement Biological Treatment OtherOrganics->Result_Bio No

Caption: Decision tree for treating aniline-contaminated wastewater.

Aniline_Toxicity_Pathway Aniline Aniline Exposure to Bacterium Stress Triggers Acute Envelope Stress Aniline->Stress Signal Activation of ESR Signaling Pathway (e.g., CpxARP proteins) Stress->Signal Response Upregulation of Stress Response Proteins Signal->Response EPS Production of Extracellular Polymeric Substance (EPS) as a Defense Mechanism Response->EPS

Caption: Aniline-induced envelope stress response in bacteria.[17]

References

Validation & Comparative

Phosphoric Acid-Based Brønsted Acids: A Comparative Guide to Catalysis in Aniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal for efficiency, selectivity, and yield in organic synthesis. This guide provides a comprehensive comparison of phosphoric acid-based Brønsted acid catalysts, with a focus on their application in reactions involving aniline and its derivatives. We delve into the performance of simple phosphoric acid, p-toluenesulfonic acid (p-TsOH), and the more advanced chiral phosphoric acids (CPAs), offering a clear perspective on their respective strengths and weaknesses through experimental data and detailed protocols.

The catalytic activity of Brønsted acids is fundamental to a vast array of organic transformations. While the simple salt of aniline and phosphoric acid, aniline phosphate, is not commonly employed as a validated catalyst in the contemporary literature, the broader family of phosphoric acid-derived catalysts has revolutionized the field, particularly in the synthesis of chiral molecules. This guide will use the Pictet-Spengler reaction, a key method for constructing nitrogen-containing heterocyclic scaffolds present in many pharmaceuticals, as a representative example to compare the efficacy of different phosphoric acid-based catalysts.

Performance Comparison of Brønsted Acid Catalysts

The following tables summarize the performance of various Brønsted acid catalysts in the Pictet-Spengler reaction of N-substituted aniline derivatives. This data, compiled from various studies, highlights the evolution of catalytic efficiency and stereoselectivity.

Table 1: Comparison of Achiral and Chiral Brønsted Acid Catalysts in the Pictet-Spengler Reaction

CatalystSubstrateAldehyde/KetoneYield (%)Enantiomeric Excess (ee, %)Catalyst Loading (mol%)Reference
p-Toluenesulfonic Acid (p-TsOH)N-BenzyltryptamineVarious aliphatic and aromatic aldehydes77-97N/A (racemic)10[1]
Phosphoric Acid (H₃PO₄)2-AlkynylanilinesKetonesGood (unspecified)N/A (racemic)Stoichiometric[2]
(R)-TRIP (Chiral Phosphoric Acid)2-(1H-indolyl)aniline derivativesIsatinsup to >99up to >995-10[3][4]
(R)-SPINOL-based CPANα-naphthylmethyl tryptaminesVarious aliphatic and aromatic aldehydesExcellentHigh (unspecified)Not specified[5]

Note: The reaction conditions and specific substrates in the cited literature may vary, preventing a direct one-to-one comparison in all cases. However, the general trend of superior performance with chiral phosphoric acids is evident.

Table 2: Substrate Scope for Chiral Phosphoric Acid (CPA)-Catalyzed Pictet-Spengler Reaction of 2-(1H-indolyl)aniline Derivatives with Isatins [3][4]

Entry2-(1H-indolyl)aniline DerivativeIsatin DerivativeYield (%)ee (%)
12-(1-benzyl-1H-indol-2-yl)anilineIsatin9592
22-(1-benzyl-1H-indol-2-yl)anilineN-Methylisatin9987
32-(1-benzyl-5-bromo-1H-indol-2-yl)anilineIsatin9896
42-(1-benzyl-5-methoxy-1H-indol-2-yl)anilineIsatin6775

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Pictet-Spengler reaction using different Brønsted acid catalysts.

Protocol 1: Chiral Phosphoric Acid (CPA)-Catalyzed Pictet-Spengler Reaction

This protocol is adapted from the synthesis of 5',11'-dihydrospiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones.[3][4]

Materials:

  • 2-(1-benzyl-1H-indol-2-yl)aniline (0.1 mmol)

  • Isatin (0.12 mmol)

  • (R)-TRIP (chiral phosphoric acid catalyst) (0.005 mmol, 5 mol%)

  • Toluene (1.0 mL)

  • 5 Å Molecular Sieves (50 mg)

Procedure:

  • To a dried reaction tube, add 2-(1-benzyl-1H-indol-2-yl)aniline, isatin, (R)-TRIP, and 5 Å molecular sieves.

  • Add toluene as the solvent.

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Protocol 2: p-Toluenesulfonic Acid (p-TsOH)-Catalyzed Pictet-Spengler Reaction

This protocol is a general procedure for the synthesis of tetrahydro-β-carbolines.[1]

Materials:

  • N-Benzyltryptamine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • 4 Å Molecular Sieves (75 mg)

Procedure:

  • To a solution of N-benzyltryptamine in toluene, add the aldehyde, p-toluenesulfonic acid monohydrate, and 4 Å molecular sieves.

  • Heat the reaction mixture to 70 °C.

  • Stir the mixture for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Mechanism of Catalysis

The remarkable efficiency and enantioselectivity of chiral phosphoric acids stem from their ability to act as bifunctional catalysts. They can simultaneously activate both the nucleophile and the electrophile through a well-organized transition state via hydrogen bonding.

In the CPA-catalyzed Pictet-Spengler reaction, the acidic proton of the phosphoric acid protonates the imine intermediate, increasing its electrophilicity. Concurrently, the phosphoryl oxygen acts as a Lewis base, orienting the nucleophilic aniline derivative for a stereoselective intramolecular attack. This dual activation within the chiral pocket of the catalyst directs the formation of one enantiomer over the other.

Below is a simplified representation of the proposed catalytic cycle for the CPA-catalyzed Pictet-Spengler reaction.

CPA_Catalyzed_Pictet_Spengler cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aniline_deriv Aniline Derivative Imine_formation Imine Formation Aniline_deriv->Imine_formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_formation CPA Chiral Phosphoric Acid (CPA) Protonation Protonation & Activation CPA->Protonation Imine_formation->Protonation Imine Cyclization Stereoselective Cyclization Protonation->Cyclization Activated Iminium Ion Deprotonation Deprotonation & Catalyst Regeneration Cyclization->Deprotonation Cyclized Intermediate Deprotonation->CPA Regenerated Product Enantioenriched Product Deprotonation->Product

Caption: CPA-Catalyzed Pictet-Spengler Reaction Cycle.

Experimental Workflow

The general workflow for conducting a Brønsted acid-catalyzed reaction involving an aniline derivative is outlined below. The specific conditions, such as temperature and reaction time, will vary depending on the chosen catalyst and substrates.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants, catalyst, and solvent to a dried flask. Start->Setup Reaction Reaction: - Stir under controlled temperature and atmosphere. Setup->Reaction Monitoring Monitoring: - Track progress using TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench the reaction and separate organic and aqueous layers. Monitoring->Workup Complete Purification Purification: - Isolate the product using column chromatography. Workup->Purification Analysis Analysis: - Characterize the product (NMR, MS) - Determine enantiomeric excess (chiral HPLC). Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Conclusion

While simple Brønsted acids like p-toluenesulfonic acid and phosphoric acid can effectively catalyze reactions such as the Pictet-Spengler reaction, they do not offer stereocontrol, leading to racemic products. The advent of chiral phosphoric acids has been a significant breakthrough, providing a powerful tool for the asymmetric synthesis of complex molecules containing the aniline motif. The ability of CPAs to create a well-defined chiral environment and activate substrates through dual hydrogen bonding interactions results in high yields and excellent enantioselectivities. For researchers and professionals in drug development, the higher cost and complexity of CPAs are often justified by the superior control and efficiency they offer in the synthesis of enantiopure compounds.

References

Comparative Efficacy of Aniline Phosphate and Other Amine Phosphates in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalytic system is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of aniline phosphate and other amine phosphates in catalysis, with a focus on their application in acylation reactions. The information presented is supported by experimental data to facilitate an objective evaluation of their performance.

Introduction to Amine Phosphates in Catalysis

Amine phosphates represent a versatile class of catalysts, often generated in situ from an amine and a phosphorus-based acid. Their catalytic activity is harnessed in a variety of organic transformations, including acylations, alkylations, and multicomponent reactions. The nature of the amine—whether it is aromatic, such as aniline, or aliphatic—can significantly influence the catalyst's stability, reactivity, and selectivity. This guide will delve into a comparative study of catalysts derived from aniline versus those from other amines in the context of acylation reactions, a fundamental transformation in organic synthesis.

Comparative Study: this compound vs. Other Amine Phosphates in Acylation Reactions

The catalytic acylation of amines to form amides is a cornerstone of organic synthesis. Trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) and phosphorous acid, have been shown to be effective catalysts for the acylation of aniline with carboxylic acids.[1] A proposed mechanism involves the in situ formation of an "aniline phosphite" intermediate, which acts as the active catalytic species.[1] This intermediate then activates the carboxylic acid for nucleophilic attack by another aniline molecule.

To provide a comparative perspective, we will consider the catalytic system generated from aniline and a phosphorus source and contrast it with systems generated from other amines, such as aliphatic amines. While direct, side-by-side comparative studies are limited in the literature, we can infer performance differences from various reports on similar reaction types.

Data Presentation: Catalytic Performance in Acylation and Related Reactions

The following table summarizes quantitative data on the performance of catalytic systems derived from aniline and other amines in acylation and related multicomponent reactions. It is important to note that the reaction conditions may vary across different studies, which should be taken into account when comparing the data.

Catalyst System (Amine + P-source)Reaction TypeSubstratesProductYield (%)Reference
Aniline + P(III) compoundAcylationSubstituted benzoic acids, AnilineSubstituted benzanilides~100[1]
Aniline + Dibutyl phosphiteKabachnik-Fields2-alkynylbenzaldehydes, Aniline, Dibutyl phosphiteα-aminophosphonate96[2]
Benzylamine + Dimethyl phosphiteKabachnik-Fields4-methoxy benzaldehyde, Benzylamine, Dimethyl phosphiteα-aminophosphonate95
p-Toluidine + Dimethyl phosphiteKabachnik-Fields4-methoxy benzaldehyde, p-Toluidine, Dimethyl phosphiteα-aminophosphonate92
4-Nitroaniline + Dimethyl phosphiteKabachnik-Fields4-methoxy benzaldehyde, 4-Nitroaniline, Dimethyl phosphiteα-aminophosphonate80

Analysis of Data:

From the table, it is evident that aniline-derived catalytic systems can be highly effective, particularly in acylation reactions where near-quantitative yields are observed.[1] In the context of the Kabachnik-Fields reaction, the nature of the amine plays a significant role in the reaction yield. While aniline still provides a high yield, aliphatic amines like benzylamine can also lead to excellent yields.[2] The electronic properties of the aromatic amine also influence the outcome, as seen in the lower yield with the electron-withdrawing 4-nitroaniline compared to aniline and p-toluidine.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General Procedure for P(III)-Catalyzed Acylation of Aniline

This protocol is based on the work by Shteinberg et al.[1]

  • Materials: Substituted benzoic acid, aniline, trivalent phosphorus compound (e.g., PCl₃ or phosphorous acid), and a low-polar solvent (e.g., boiling o-xylene).

  • Reaction Setup: A reaction vessel equipped with a Dean-Stark trap for water removal is charged with the substituted benzoic acid and the solvent.

  • Catalyst Addition: The trivalent phosphorus compound is added to the reaction mixture in a catalytic amount (e.g., 2 mol%).

  • Reactant Addition: Aniline is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux with intensive water distillation.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the corresponding benzanilide.

General Procedure for the Kabachnik-Fields Reaction

This protocol is based on the work by Keglevich et al.[2] and another similar study.

  • Materials: Aldehyde, amine (e.g., aniline, benzylamine), dialkyl phosphite, and a catalyst or promoter (e.g., propylphosphonic anhydride (T3P®) or a solid acid catalyst).

  • Reaction Setup: A round-bottom flask is charged with the aldehyde, amine, and dialkyl phosphite in a suitable solvent or under solvent-free conditions.

  • Catalyst Addition: The catalyst or promoter is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a designated time.

  • Work-up and Isolation: The reaction mixture is worked up by extraction or direct filtration of the catalyst. The crude product is then purified by recrystallization or column chromatography to afford the α-aminophosphonate.

Mandatory Visualization: Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the P(III)-catalyzed acylation of aniline and a general experimental workflow for catalyst performance comparison.

G Proposed Catalytic Cycle for P(III)-Catalyzed Acylation cluster_cycle A P(III) Catalyst (e.g., PCl3, H3PO3) C In situ formation of Aniline Phosphite Intermediate A->C + Aniline B Aniline (R'-NH2) B->C E Activated Acyl Phosphite C->E + R-COOH - H2O D Carboxylic Acid (R-COOH) D->E G Tetrahedral Intermediate E->G + R'-NH2 F Aniline (R'-NH2) F->G H Amide Product (R-CONH-R') G->H Collapse I Catalyst Regeneration H->I I->A Regenerated P(III)

Proposed Catalytic Cycle for P(III)-Catalyzed Acylation

G Experimental Workflow for Catalyst Comparison cluster_workflow start Start: Define Reaction (e.g., Acylation) reactants Prepare Reactants: - Carboxylic Acid - Phosphorus Source start->reactants reaction_setup Set up Parallel Reactions (Identical Conditions) reactants->reaction_setup amines Select Amines for Comparison: - Aniline - Aliphatic Amine - Substituted Aniline amines->reaction_setup catalyst_formation In situ Catalyst Formation reaction_setup->catalyst_formation monitoring Monitor Reaction Progress (TLC, GC, HPLC) catalyst_formation->monitoring workup Work-up and Product Isolation monitoring->workup analysis Analyze Product: - Yield - Purity - Spectroscopic Data workup->analysis comparison Compare Performance Metrics analysis->comparison

Workflow for Comparing Amine Phosphate Catalysts

References

A Comparative Guide to Polyaniline Synthesis: Aniline Hydrochloride vs. Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of polyaniline (PANI) synthesized using two different acidic precursors: aniline hydrochloride and aniline phosphate. The selection of the acid dopant during polymerization significantly influences the resulting polymer's properties, including its conductivity, morphology, and thermal stability. Understanding these differences is crucial for tailoring PANI for specific applications in research, drug development, and materials science.

While the use of aniline hydrochloride is a well-established and extensively documented method for PANI synthesis, the direct use of this compound as a starting monomer salt is not widely reported in scientific literature. Therefore, this guide will compare the standard synthesis using aniline hydrochloride with polyaniline synthesized in the presence of phosphoric acid, which results in a phosphate-doped polyaniline. This serves as a functional comparison between chloride and phosphate as the counter-ions in the polyaniline salt.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data comparing the properties of polyaniline synthesized using hydrochloric acid and phosphoric acid as dopants.

PropertyPolyaniline HydrochloridePolythis compound (doped with H₃PO₄)
Electrical Conductivity ~1-10 S/cm~10⁻² - 10⁻¹ S/cm
Yield > 90%Generally lower than HCl-doped PANI
Thermal Stability Stable up to ~250-300 °CPotentially higher thermal stability due to the less volatile nature of phosphoric acid
Morphology Granular, fibrous, or nanotubular depending on synthesis conditionsOften described as having a more compact and less porous structure

Experimental Protocols

Synthesis of Polyaniline Hydrochloride

A standard and widely adopted method for synthesizing polyaniline hydrochloride is through the chemical oxidative polymerization of aniline in an acidic aqueous medium.

Materials:

  • Aniline

  • Hydrochloric acid (HCl)

  • Ammonium persulfate (APS)

  • Distilled water

  • Acetone

Procedure:

  • Prepare a 0.2 M solution of aniline in 1 M hydrochloric acid.

  • Separately, prepare a 0.25 M solution of ammonium persulfate in 1 M hydrochloric acid.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the aniline solution dropwise while stirring continuously.

  • The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

  • Continue stirring for 2-4 hours at 0-5 °C to ensure complete polymerization.

  • Collect the precipitated polyaniline hydrochloride by filtration.

  • Wash the precipitate with 1 M hydrochloric acid and then with acetone to remove any unreacted monomer and oligomers.

  • Dry the final product in a vacuum oven at 60 °C for 24 hours.

Synthesis of Polythis compound (Doped with Phosphoric Acid)

The synthesis of polyaniline in the presence of phosphoric acid follows a similar oxidative polymerization pathway, with phosphoric acid serving as the dopant.

Materials:

  • Aniline

  • Phosphoric acid (H₃PO₄)

  • Ammonium persulfate (APS)

  • Distilled water

  • Acetone

Procedure:

  • Prepare a 0.2 M solution of aniline in 1 M phosphoric acid.

  • Separately, prepare a 0.25 M solution of ammonium persulfate in 1 M phosphoric acid.

  • Cool both solutions to 0-5 °C in an ice bath.

  • Slowly add the ammonium persulfate solution to the aniline solution dropwise with constant stirring.

  • Observe the color change to dark green as the polymerization proceeds.

  • Maintain the reaction at 0-5 °C and continue stirring for 2-4 hours.

  • Isolate the polythis compound precipitate by filtration.

  • Wash the product with 1 M phosphoric acid followed by acetone.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Mandatory Visualizations

Experimental Workflow for Polyaniline Synthesis

The following diagram illustrates the general experimental workflow for the chemical oxidative polymerization of aniline.

G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Product Isolation and Purification Aniline_Solution Aniline + Acid (HCl or H3PO4) Mixing Slowly mix solutions at 0-5 °C with stirring Aniline_Solution->Mixing Oxidant_Solution Ammonium Persulfate + Acid Oxidant_Solution->Mixing Polymerization Polymerization (2-4 hours) Mixing->Polymerization Filtration Filter the precipitate Polymerization->Filtration Washing Wash with acid and acetone Filtration->Washing Drying Dry under vacuum at 60 °C Washing->Drying Final_Product Polyaniline Powder Drying->Final_Product

Caption: General workflow for the synthesis of polyaniline.

Logical Relationship of Synthesis Parameters to Polyaniline Properties

The properties of the synthesized polyaniline are highly dependent on various synthesis parameters. The following diagram illustrates these relationships.

G cluster_0 Synthesis Parameters cluster_1 Polyaniline Properties Acid_Type Acid Type (e.g., HCl, H3PO4) Conductivity Electrical Conductivity Acid_Type->Conductivity Morphology Morphology Acid_Type->Morphology Thermal_Stability Thermal Stability Acid_Type->Thermal_Stability Oxidant_Monomer_Ratio Oxidant/Monomer Ratio Yield Polymer Yield Oxidant_Monomer_Ratio->Yield Molecular_Weight Molecular Weight Oxidant_Monomer_Ratio->Molecular_Weight Temperature Reaction Temperature Temperature->Conductivity Temperature->Morphology Stirring_Rate Stirring Rate Stirring_Rate->Morphology

Caption: Influence of synthesis parameters on PANI properties.

Performance Comparison

Conductivity: Polyaniline hydrochloride consistently exhibits higher electrical conductivity compared to polyaniline doped with phosphoric acid. This is attributed to the higher mobility of the chloride counter-ion and a more ordered polymer chain structure facilitated by the smaller chloride ion.

Morphology: The choice of acid dopant has a pronounced effect on the morphology of the resulting polyaniline. PANI synthesized with HCl often yields a more fibrillar or granular morphology with higher porosity. In contrast, the use of phosphoric acid tends to produce a more compact and less defined structure. This difference in morphology can significantly impact the performance of PANI in applications such as sensors and supercapacitors.

Yield: The polymerization of aniline in a hydrochloric acid medium typically results in a higher yield of polyaniline compared to when phosphoric acid is used. This may be due to the different reaction kinetics and solubility of the growing polymer chains in the respective acidic media.

Thermal Stability: While direct comparative studies are limited, it is postulated that polythis compound may offer enhanced thermal stability. Phosphoric acid is less volatile than hydrochloric acid, and the phosphate counter-ion may form stronger interactions with the polyaniline backbone, leading to a more stable doped state at elevated temperatures.

Performance of Aniline Phosphate-Based Materials in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aniline phosphate-based materials for drug delivery applications. While direct head-to-head comparative studies with quantitative data are limited in the current body of research, this document synthesizes available information to offer an objective overview. The performance of these materials is discussed in the context of alternatives like poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery.

Data Presentation

Table 1: Physicochemical Properties and Drug Loading Efficiency
MaterialParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Citation
Polyaniline (PANI) Nanoparticles ~200NeutralNot ReportedNot Reported[1][2]
Phosphate-Doped PANI/Silica Composite Not ReportedNot ReportedNot ReportedNot Reported[3]
Doxorubicin-loaded PANI-HAp Not ReportedNot ReportedHighNot Reported[4][5][6]
PLGA Nanoparticles (Doxorubicin-loaded) Not ReportedNot ReportedNot ReportedNot Reported[7]
PLGA Nanoparticles (Betulinic Acid-loaded) Not ReportedNot Reported11.13 ± 0.6084.56 ± 3.96[8]
Table 2: In Vitro Drug Release Kinetics
MaterialDrug ReleasedRelease ConditionsRelease ProfileCitation
Doxorubicin-loaded PANI-HAp DoxorubicinNIR IrradiationControlled release adjustable by NIR power and time[4][5][6]
Docetaxel-Carbon Nanotube Conjugate DocetaxelpH 5.0, 6.8, 7.4pH-responsive: 35% at pH 5.0, 27.5% at pH 6.8, 25% at pH 7.4 over 16h[9]
Doxorubicin-loaded PLGA Nanoparticles DoxorubicinpH 5.5 and 7.4pH-responsive: ~1.6 times higher release at pH 5.5[7]
Tamoxifen-loaded PLGA Nanoparticles TamoxifenpH 7.4Followed Korsmeyer-Peppas model[6]
Table 3: Cytotoxicity (IC50 Values)
MaterialCell LineIC50 Value (µg/mL)Citation
Polyaniline Nanoparticles LM2, CT26, HaCaTNon-cytotoxic at high concentrations without NIR[1][2]
Polyaniline Nanomaterial Rat Celiac MacrophagesDose-dependent cytotoxicity; significant effects at ≥10 µg/mL[10]
Doxorubicin-PtNPs MCF-70.64[11]
Doxorubicin-PtNPs HCT1160.62[11]
Free Doxorubicin MCF-74.81[11]
Free Doxorubicin HCT1165.03[11]

Note: The provided cytotoxicity data for polyaniline nanoparticles often highlights their biocompatibility in the absence of a stimulus like NIR, which then triggers cell death. The doxorubicin-loaded platinum nanoparticles (PtNPs) are included to provide a reference for the cytotoxic potential of a drug-loaded nanoparticle system.

Experimental Protocols

Synthesis of Phosphate-Doped Polyaniline

A common method for synthesizing phosphate-doped polyaniline involves the chemical oxidative polymerization of aniline in the presence of a phosphorus-containing acid, such as phosphoric acid or phytic acid[12].

Materials:

  • Aniline monomer

  • Dopant acid (e.g., Phosphoric acid, H₃PO₄)

  • Oxidizing agent (e.g., Ammonium persulfate, (NH₄)₂S₂O₈)

  • Solvent (e.g., Deionized water)

Procedure:

  • Dissolve the aniline monomer and the dopant acid in the solvent.

  • Separately, dissolve the oxidizing agent in the solvent.

  • Cool both solutions in an ice bath.

  • Slowly add the oxidizing agent solution to the aniline solution while stirring continuously.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours) at a low temperature (e.g., 0-5 °C).

  • Collect the resulting polyaniline precipitate by filtration.

  • Wash the precipitate repeatedly with the solvent and then with a suitable organic solvent (e.g., methanol) to remove unreacted monomers and oligomers.

  • Dry the final product under vacuum at a controlled temperature.

Drug Loading into Polyaniline-Based Nanoparticles

Drug loading can be achieved through methods such as adsorption or encapsulation during the nanoparticle formation process. For loading doxorubicin (DOX) onto a polyaniline composite surface, the following general steps can be adapted[4][11].

Materials:

  • Polyaniline-based nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate buffered saline (PBS) or other suitable buffer

Procedure:

  • Disperse the polyaniline-based nanoparticles in the buffer solution.

  • Prepare a stock solution of doxorubicin in the same buffer.

  • Add the doxorubicin solution to the nanoparticle dispersion.

  • Incubate the mixture under constant stirring for a specific period (e.g., 24 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for drug adsorption.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles with fresh buffer to remove any unbound drug.

  • Determine the amount of unloaded drug in the supernatant using UV-Vis spectroscopy or HPLC to calculate the drug loading content and encapsulation efficiency.

In Vitro Drug Release Study

The in vitro drug release kinetics from this compound-based materials can be evaluated using a dialysis method under conditions that mimic the physiological environment[9].

Materials:

  • Drug-loaded this compound-based nanoparticles

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at different pH values like 7.4 and 5.5)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

  • Transfer the dispersion into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium in a container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag.

  • Replenish the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound-based materials can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on relevant cancer cell lines[10].

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-based nanoparticles at various concentrations

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing different concentrations of the this compound-based nanoparticles. Include a control group with untreated cells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aniline Aniline ROS Oxidative Stress (ROS Production) Aniline->ROS IKK IKK Activation ROS->IKK MAPKs MAPK Activation (ERK, JNK, p38) ROS->MAPKs IκBα_p65 IκBα-p65 Complex IKK->IκBα_p65 phosphorylates c-Jun c-Jun MAPKs->c-Jun phosphorylates p65 p65 IκBα_p65->p65 releases IκBα_p p-IκBα (degraded) IκBα_p65->IκBα_p phosphorylates NF-κB NF-κB Activation p65->NF-κB AP-1 AP-1 Activation c-Jun->AP-1 Gene_Transcription Gene Transcription (Cytokines, etc.) NF-κB->Gene_Transcription AP-1->Gene_Transcription

Caption: Aniline-induced oxidative stress signaling pathway.

References

A Comparative Guide to Aniline Phosphate Synthesized Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aniline phosphate synthesized polymers with two widely used alternatives in drug delivery: poly(lactic-co-glycolic acid) (PLGA) and chitosan. The information presented herein is based on experimental data from scientific literature to assist in the selection of appropriate polymeric carriers for various therapeutic agents.

Executive Summary

This compound synthesized polymers, a class of conductive polymers, are emerging as potential candidates for drug delivery systems. Their unique electrical properties and the potential for lower cytotoxicity compared to other forms of polyaniline make them an intriguing option. This guide evaluates their performance characteristics against the well-established biodegradable polymer PLGA and the natural biocompatible polymer chitosan, focusing on drug loading capacity, release kinetics, and biocompatibility. While quantitative data for this compound polymers in drug delivery is still emerging, this guide synthesizes available information to provide a comparative overview.

Data Presentation: Comparative Performance of Polymeric Drug Carriers

The following table summarizes the key performance indicators for this compound polymers, PLGA, and chitosan as drug delivery vehicles. It is important to note that the values for this compound polymers are based on limited available studies and are more qualitative in nature compared to the extensive data available for PLGA and chitosan.

FeatureThis compound PolymersPoly(lactic-co-glycolic acid) (PLGA)Chitosan
Drug Loading Efficiency Described as "high" in some studies, but specific quantitative data is limited.[1][2]Highly variable, ranging from <50% to >90%, depending on the drug's properties and the encapsulation method.[3][4][5]Variable, often showing lower efficiency for hydrophilic drugs. Surface modification can enhance loading.[6]
Drug Release Kinetics Can be controlled, with some systems showing stimuli-responsive release (e.g., NIR-induced).[1][2]Well-characterized biphasic release: an initial burst release followed by a sustained release phase over days to months.[5]Typically shows an initial burst release followed by a sustained release. The release rate is influenced by the degree of deacetylation and cross-linking.[6][7]
Biocompatibility Generally considered to have some cytotoxicity, but doping with phosphoric acid has been shown to reduce this compared to other dopants. Purification is crucial.Considered biocompatible and biodegradable; approved by the FDA for therapeutic use.[8][9]Generally recognized as biocompatible, biodegradable, and non-toxic.[6][10]
Key Advantages Conductive properties, potential for stimuli-responsive drug release.Well-established, tunable degradation rate, FDA-approved.Mucoadhesive properties, permeation-enhancing effects.
Key Disadvantages Limited biocompatibility data, potential for toxicity if not properly purified, less established in drug delivery.Acidic degradation byproducts can affect the stability of encapsulated drugs.Low solubility at physiological pH, variable drug loading efficiency.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers and their drug-loaded nanoparticles are crucial for reproducible research.

Synthesis of Phosphoric Acid-Doped Polyaniline (PANI)

This protocol describes a chemical oxidation method for synthesizing phosphoric acid-doped polyaniline.

Materials:

  • Aniline

  • Ammonium persulfate (APS)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a 1 M solution of phosphoric acid.

  • Dissolve a specific amount of aniline in the phosphoric acid solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a molar equivalent of ammonium persulfate in a 1 M phosphoric acid solution and cool it to 0-5 °C.

  • Slowly add the APS solution dropwise to the aniline solution under continuous stirring.

  • Allow the polymerization to proceed for 2-4 hours at 0-5 °C. A dark green precipitate of phosphoric acid-doped polyaniline will form.

  • Filter the precipitate and wash it thoroughly with 1 M phosphoric acid and then with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Characterization: The synthesized polymer should be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure, UV-Vis spectroscopy to verify the electronic transitions characteristic of the emeraldine salt form of polyaniline, and scanning electron microscopy (SEM) to observe the morphology.

Preparation of Drug-Loaded PLGA Nanoparticles

The emulsification-solvent evaporation method is a common technique for encapsulating drugs in PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another surfactant

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and the drug in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

Characterization: The nanoparticles should be characterized for their size and size distribution using dynamic light scattering (DLS), surface morphology by SEM or transmission electron microscopy (TEM), and drug encapsulation efficiency by quantifying the amount of encapsulated drug.

Preparation of Drug-Loaded Chitosan Nanoparticles

Ionic gelation is a mild and widely used method for preparing chitosan nanoparticles.

Materials:

  • Chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with stirring to obtain a chitosan solution. The drug can be dissolved in this solution if it is water-soluble.

  • Prepare an aqueous solution of TPP.

  • Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.

  • Nanoparticles will form spontaneously through ionic cross-linking between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove unreacted reagents.

  • Lyophilize the nanoparticles for storage.

Characterization: The nanoparticles should be characterized for their size, polydispersity index (PDI), and zeta potential using DLS. The morphology can be observed by TEM, and the drug loading efficiency can be determined by separating the nanoparticles from the aqueous medium and quantifying the drug in the supernatant.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound synthesized polymers.

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Drug Loading cluster_evaluation In Vitro & In Vivo Evaluation s1 Aniline Monomer p1 Polymerization s1->p1 s2 Phosphoric Acid (Dopant) s2->p1 s3 Oxidizing Agent (e.g., APS) s3->p1 p2 Purification & Drying p1->p2 p3 Characterization (FTIR, UV-Vis, SEM) p2->p3 f1 Synthesized Polymer p3->f1 f3 Nanoparticle Preparation Method (e.g., Emulsification, Ionic Gelation) f1->f3 f2 Therapeutic Drug f2->f3 f4 Drug-Loaded Nanoparticles f3->f4 f5 Characterization (Size, Zeta, Morphology, Drug Loading) f4->f5 e1 In Vitro Drug Release Study f5->e1 e2 Cytotoxicity Assay f5->e2 e1->e2 e3 Cellular Uptake Studies e2->e3 e4 In Vivo Animal Studies e3->e4

Caption: Experimental workflow for the development and evaluation of drug-loaded this compound polymer nanoparticles.

influencing_factors cluster_synthesis_params Synthesis Parameters cluster_polymer_props Resulting Polymer Properties center_node Properties of This compound Polymers pp1 Molecular Weight center_node->pp1 pp2 Conductivity center_node->pp2 pp3 Morphology center_node->pp3 pp4 Solubility & Processability center_node->pp4 pp5 Biocompatibility center_node->pp5 sp1 Monomer Concentration sp1->center_node sp2 Dopant Type & Concentration (Phosphoric Acid) sp2->center_node sp3 Oxidant/Monomer Ratio sp3->center_node sp4 Polymerization Temperature sp4->center_node sp5 Reaction Time sp5->center_node

Caption: Key factors influencing the physicochemical and biological properties of this compound synthesized polymers.

References

Efficacy of Aniline Phosphate and its Congeners as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficacy of aniline-based compounds, primarily focusing on aniline and polyaniline phosphate, in relation to other common organic corrosion inhibitors. The information is compiled from various scientific studies to offer a comprehensive overview for researchers in materials science and related fields. Due to the limited availability of data on simple this compound as a corrosion inhibitor, this guide leverages data on its parent molecule, aniline, and its polymeric form, polythis compound, to draw relevant comparisons.

Executive Summary

Organic compounds are widely utilized to mitigate corrosion of metals, particularly steel, in acidic and neutral environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. Aniline and its derivatives, including polyaniline, have demonstrated significant corrosion inhibition properties. This guide presents a compilation of quantitative data from various studies to facilitate a comparative understanding of their performance against other established organic inhibitors such as azoles, amines, and sulfur-containing compounds. The experimental protocols for evaluating these inhibitors and the underlying inhibition mechanisms are also detailed.

Quantitative Comparison of Corrosion Inhibitor Efficacy

The following tables summarize the corrosion inhibition efficiency of aniline, polythis compound, and other selected organic inhibitors on steel in various corrosive media.

Table 1: Corrosion Inhibition Efficiency of Aniline and Polythis compound
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
AnilineZinc0.01 N HNO₃ + 0.01 N H₃PO₄1.0%2890.55Potentiodynamic Polarization
AnilineZinc0.1 M H₃PO₄60 mM2896.0Weight Loss
Polythis compoundSteel-3-24 vol% in coatingAmbientEffective inhibitionAccelerated Corrosion Tests
Sulfonated PolyanilineMild Steel3% NaClCoatingAmbient84.39Potentiodynamic Polarization
Table 2: Corrosion Inhibition Efficiency of Other Organic Inhibitors
Inhibitor ClassInhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Azoles TolyltriazoleMild Steel0.5 M HCl0.07 M2091Electrochemical
BenzotriazoleMild Steel1.0 M HCl25 mMAmbient93.46Weight Loss
1-Acetyl-1H-BenzotriazoleMild Steel1 M HCl500 ppmAmbient80.55Potentiodynamic Polarization
Amines DodecylamineLow-carbon Steel7.7 M HCl400 ppmAmbient98Gravimetric
Di-dodecyl amineCarbon Steel1 M HCl600 ppm4071.4Weight Loss
Sulfur-Containing 2-Mercaptobenzothiazole316 Stainless Steel3 M HCl>0.25%Ambient>90Coupon Measurement
Imidazolines Imidazoline DerivativeP110 Carbon Steel1.0 M HCl150 mg/L6096.99Potentiodynamic Polarization
Imidazoline DerivativesSteelHClNot specified20-8092-99Gravimetric, Electrochemical

Experimental Protocols

The evaluation of corrosion inhibitors is typically conducted using standardized electrochemical and gravimetric methods. Below are summaries of the key experimental protocols based on ASTM and NACE standards.

Weight Loss Method (Gravimetric)
  • Standard: Based on ASTM G31 / NACE TM0169.[1][2]

  • Objective: To determine the rate of corrosion by measuring the mass loss of a metal specimen over a specific period of immersion in a corrosive environment with and without the inhibitor.

  • Methodology:

    • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

    • Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined duration (e.g., 24 hours) at a constant temperature.

    • Cleaning: After immersion, the specimens are removed, cleaned to remove corrosion products according to standard procedures, dried, and re-weighed.

    • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

      • IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization
  • Standard: Based on ASTM G5.[3]

  • Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Methodology:

    • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is achieved. The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.

    • Analysis: The resulting polarization curve (log i vs. E) is analyzed using the Tafel extrapolation method to determine the corrosion current density (i_corr). The inhibition efficiency is calculated as:

      • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Standard: Based on ASTM G106.[4]

  • Objective: To investigate the properties of the inhibitor film and the kinetics of the electrochemical processes at the metal/solution interface.

  • Methodology:

    • Setup: The same three-electrode cell as in potentiodynamic polarization is used.

    • Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage signal is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as:

      • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Mandatory Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Metal_Specimen Metal Specimen Preparation (Cleaning, Weighing) Weight_Loss Weight Loss (ASTM G31) Metal_Specimen->Weight_Loss Electrochemical Electrochemical Tests (ASTM G5, G106) Metal_Specimen->Electrochemical Corrosive_Solution Corrosive Solution Preparation Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical Calculate_CR Calculate Corrosion Rate Weight_Loss->Calculate_CR Polarization_Curves Analyze Polarization Curves Electrochemical->Polarization_Curves EIS_Spectra Analyze EIS Spectra Electrochemical->EIS_Spectra Calculate_IE Calculate Inhibition Efficiency Calculate_CR->Calculate_IE Compare_Efficacy Compare Efficacy Calculate_IE->Compare_Efficacy Polarization_Curves->Calculate_IE Determine_Mechanism Determine Inhibition Mechanism Polarization_Curves->Determine_Mechanism EIS_Spectra->Calculate_IE EIS_Spectra->Determine_Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Mechanism of Action for Organic Corrosion Inhibitors

G cluster_mechanism Inhibition Mechanisms Metal Metal Surface (e.g., Steel) Corrosive_Medium Corrosive Medium (e.g., H₂O, H⁺, Cl⁻) Corrosive_Medium->Metal Corrosion Attack Inhibitor Organic Inhibitor Molecule Physisorption Physisorption Electrostatic interaction between charged inhibitor and charged metal surface Inhibitor->Physisorption Adsorption Chemisorption Chemisorption Coordinate bond formation between heteroatoms (N, S, O, P) or π-electrons and vacant d-orbitals of metal Inhibitor->Chemisorption Adsorption Protective_Film Protective Film Formation Physisorption->Protective_Film Chemisorption->Protective_Film Protective_Film->Metal Blocks active sites Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: General mechanism of organic corrosion inhibitors.

References

A Comparative Analysis of the Electrochemical Behavior of Different Aniline Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical behavior of various aniline salts, primarily focusing on aniline hydrochloride, aniline sulfate, and aniline nitrate. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how the choice of aniline salt can influence electropolymerization processes and the properties of the resulting polyaniline films.

Introduction to the Electrochemical Behavior of Aniline

Aniline and its salts are fundamental precursors in the synthesis of polyaniline (PANI), a conducting polymer with wide-ranging applications in sensors, electrochromic devices, and corrosion inhibition. The electrochemical polymerization of aniline is a complex process that is significantly influenced by the nature of the counter-ion present in the electrolyte. These counter-ions, derived from the aniline salt or the supporting electrolyte, can affect the polymerization rate, the morphology of the resulting polymer film, and its electrochemical properties.

The general mechanism of aniline electropolymerization involves the oxidation of aniline monomers to form radical cations, which then couple and propagate to form the polymer chain.[1] This process is highly dependent on the applied potential and the composition of the electrolytic medium.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for different aniline salts, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.

Aniline SaltCounter-ionOxidation Potential (V vs. Ag/AgCl)Observations on Electropolymerization
Aniline HydrochlorideCl⁻~0.8 - 1.0Generally exhibits facile electropolymerization.[2]
Aniline SulfateSO₄²⁻~0.8 - 1.1The rate of electropolymerization is reported to be the highest among common anions.
Aniline NitrateNO₃⁻~0.9 - 1.2The electropolymerization is considered more difficult compared to chloride and sulfate.
Aniline PerchlorateClO₄⁻Not consistently reportedSlower electrochemical response compared to films prepared in HCl.[3]
Aniline PhosphatePO₄³⁻Not consistently reportedThe difficulty of electropolymerization is reported to be the highest among common anions.

Note: The oxidation potentials are approximate values and can vary significantly based on experimental parameters such as scan rate, pH, and electrode material.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the electrochemical data. The following are typical protocols for the techniques used to study the electrochemical behavior of aniline salts.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to investigate the redox behavior of aniline and to monitor the electropolymerization process.

  • Electrolyte Preparation: A solution of the aniline salt (e.g., 0.1 M aniline hydrochloride) is prepared in a supporting electrolyte (e.g., 1 M HCl). The solution is typically deoxygenated by purging with nitrogen gas for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.[2]

  • Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., platinum, glassy carbon, or indium tin oxide), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[4]

  • Potential Cycling: The potential of the working electrode is swept linearly from an initial potential (e.g., -0.2 V) to a vertex potential (e.g., +1.0 V) and then back to the initial potential. This is repeated for a set number of cycles.

  • Data Acquisition: The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram. The growth of the polyaniline film is typically observed as an increase in the peak currents with successive cycles.[5]

Chronoamperometry

Chronoamperometry is employed to study the kinetics of the electropolymerization process.

  • Experimental Setup: The same three-electrode cell and electrolyte preparation as for cyclic voltammetry are used.

  • Potential Step: A constant potential, typically in the range where aniline oxidation occurs (e.g., +0.8 V), is applied to the working electrode.[6]

  • Current-Time Transient: The current is recorded as a function of time. The shape of the current-time transient provides information about the nucleation and growth mechanism of the polymer film.[6]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the properties of the formed polyaniline film.

  • Film Preparation: A polyaniline film is first deposited onto the working electrode using either potentiodynamic (CV) or potentiostatic (chronoamperometry) methods.

  • Measurement Conditions: The EIS measurement is performed in a monomer-free electrolyte solution at a specific DC potential. A small amplitude AC potential (e.g., 5-10 mV) is superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[7]

  • Data Analysis: The impedance data is often analyzed by fitting to an equivalent electrical circuit model to extract parameters such as charge transfer resistance, double-layer capacitance, and diffusion resistance, which provide insights into the film's conductivity and interfacial properties.[7][8]

Visualizing Electrochemical Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction pathways.

Experimental_Workflow cluster_prep Preparation cluster_echem Electrochemical Analysis cluster_analysis Data Analysis Aniline_Salt Aniline Salt Solution (e.g., Aniline Hydrochloride) Deoxygenation Deoxygenation (N2 Purge) Aniline_Salt->Deoxygenation Supporting_Electrolyte Supporting Electrolyte (e.g., HCl) Supporting_Electrolyte->Deoxygenation Three_Electrode_Cell Three-Electrode Cell (WE, RE, CE) Deoxygenation->Three_Electrode_Cell CV Cyclic Voltammetry Three_Electrode_Cell->CV Chronoamperometry Chronoamperometry Three_Electrode_Cell->Chronoamperometry EIS Electrochemical Impedance Spectroscopy Three_Electrode_Cell->EIS After Film Deposition Voltammogram Voltammogram Analysis (Ox/Red Potentials, Peak Currents) CV->Voltammogram Current_Transient Current-Time Transient (Nucleation & Growth) Chronoamperometry->Current_Transient Nyquist_Bode Nyquist/Bode Plot Analysis (Equivalent Circuit Fitting) EIS->Nyquist_Bode

Experimental workflow for electrochemical analysis.

Electropolymerization_Pathway Aniline Aniline Monomer Radical_Cation Aniline Radical Cation Aniline->Radical_Cation -e⁻ (Oxidation) Dimer Dimer Radical_Cation->Dimer Coupling & -2H⁺ Oligomer Oligomer Dimer->Oligomer + Aniline Radical Cation Polyaniline Polyaniline Chain Oligomer->Polyaniline Propagation

References

Performance Benchmark of Aniline-Phosphate Systems in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. This guide provides a detailed performance benchmark of aniline and phosphate-based catalytic systems, particularly in the context of multicomponent reactions. While "aniline phosphate" as a singular, off-the-shelf catalyst is not extensively documented, the in-situ formation of active species from aniline and various phosphorus-containing acids (e.g., phosphoric acid, phosphites) is a key strategy in catalysis. This guide will compare the efficacy of these systems against other prominent catalysts in well-established organic transformations, supported by experimental data.

The Kabachnik-Fields Reaction: A Case Study

A significant area where aniline and phosphorus compounds are utilized is the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates. This reaction typically involves an amine (in this case, aniline), an aldehyde, and a dialkyl phosphite. The catalyst plays a crucial role in the efficiency and selectivity of this transformation.

Experimental Workflow: The Kabachnik-Fields Reaction

The general workflow for the catalytic Kabachnik-Fields reaction is depicted below. The process involves the initial formation of an imine from aniline and an aldehyde, followed by the nucleophilic addition of the phosphite to the imine, yielding the final α-aminophosphonate product.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_catalyst Catalyst cluster_product Product Aniline Aniline Imine_Formation Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Phosphite Dialkyl Phosphite Nucleophilic_Addition Nucleophilic Addition Phosphite->Nucleophilic_Addition Imine_Formation->Nucleophilic_Addition - H2O Aminophosphonate α-Aminophosphonate Nucleophilic_Addition->Aminophosphonate Catalyst Catalyst (e.g., Aniline/Phosphate System, Lewis Acid, etc.) Catalyst->Imine_Formation Catalyst->Nucleophilic_Addition

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Performance Comparison of Various Catalysts in the Kabachnik-Fields Reaction

The following table summarizes the performance of different catalysts in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, using aniline, an aldehyde, and a phosphite as substrates.

CatalystAldehydePhosphiteTime (min)Yield (%)Reference
N-doped TiO2 Nanorods BenzaldehydeTriethylphosphite1295[1]
Acetic AcidBenzaldehydeTriethylphosphite2565[1]
Commercial ZnOBenzaldehydeTriethylphosphite2072[1]
Commercial TiO2BenzaldehydeTriethylphosphite2078[1]
T3P® (Propylphosphonic anhydride) 2-(p-tolylethynyl)benzaldehydeDibenzyl phosphite24093[2][3]
FeCl3 2-AlkynylbenzaldehydesDiethyl phosphite240-[2]
CuI 2-AlkynylbenzaldehydesDiethyl phosphite240-[2]
AgOTf 2-AlkynylbenzaldehydesDiethyl phosphite240-360-[2]
Magnetic Fe3O4 nanoparticle-supported phosphotungstic acid IsatinDimethyl/Diethyl phosphite-80-98[4]
In(OTf)3 AldehydesDiethyl phosphite--[5]
NiCl2 Substituted benzaldehydesDiethyl phosphite--[6]
NbCl5 Substituted benzaldehydesDiethyl phosphite--[6]

Experimental Protocol: Synthesis of α-Aminophosphonates using N-doped TiO2 Catalyst [1]

A mixture of an aldehyde (1 mmol), aniline (1 mmol), triethylphosphite (1.1 mmol), and N-doped TiO2 catalyst (12 mol%) was subjected to microwave irradiation at 420 W. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the product was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, and the solvent was evaporated under reduced pressure to afford the crude product, which was then purified by column chromatography.

Chiral Phosphoric Acid Catalyzed Reactions with Anilines

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. In reactions involving anilines, the CPA can activate the reaction partners through hydrogen bonding, facilitating highly stereocontrolled bond formations.

Proposed Catalytic Cycle for CPA-Catalyzed Aniline Cyclization

In the synthesis of lactams, a chiral phosphoric acid can catalyze the intramolecular cyclization of an aniline derivative. The proposed mechanism involves the activation of both the amine and the carbonyl group by the catalyst.[7]

G CPA Chiral Phosphoric Acid (CPA) Activated_Complex CPA-Substrate Complex (Dual H-Bonding) CPA->Activated_Complex Substrate Aniline-Ester Substrate Substrate->Activated_Complex Transition_State Cyclization Transition State Activated_Complex->Transition_State Intramolecular C-N Bond Formation Cyclized_Intermediate Cyclized Intermediate Transition_State->Cyclized_Intermediate Product Lactam Product Cyclized_Intermediate->Product Product->CPA Catalyst Regeneration

Caption: Proposed catalytic cycle for chiral phosphoric acid-catalyzed lactam synthesis.

Performance Data for Chiral Phosphoric Acid Catalysis

In a study on the synthesis of lactams via a chiral phosphoric acid-catalyzed aniline cyclization, the catalyst loading and reaction conditions were optimized to achieve high yields and enantioselectivity.[7]

Catalyst Loading (mol %)Concentration (M)Temperature (°C)Time (days)Yield (%)Enantiomeric Excess (ee, %)
100.025rt3--
100.0025rt-9972
50.0025rt-9773
150----

Experimental Protocol: Synthesis of Lactams via Chiral Phosphoric Acid-Catalyzed Aniline Cyclization [7]

To a solution of the aniline-containing substrate (10 mg) in 1,2-dichloroethane, the chiral phosphoric acid catalyst (5 mol %) was added. The reaction mixture was stirred at room temperature for the specified time. The yield and enantiomeric excess were determined by 1H NMR analysis using an internal standard and High-Performance Liquid Chromatography (HPLC) analysis, respectively.

In-situ Formation of Aniline Phosphite in Acylation Reactions

In the acylation of aniline with carboxylic acids, trivalent phosphorus compounds can act as efficient catalysts. One proposed mechanism involves the in situ formation of aniline phosphite, which then acts as an oxygen-nucleophilic catalyst to activate the carboxylic acid.[8]

Logical Relationship in Catalytic Acylation

The sequence of events in this catalytic process highlights the role of the in-situ generated aniline phosphite.

G P_III P(III) Compound (e.g., PCl3, H3PO3) Aniline_Phosphite Aniline Phosphite (In-situ generated) P_III->Aniline_Phosphite Aniline Aniline Aniline->Aniline_Phosphite Benzoyl_Phosphite Benzoyl Phosphite (Activated Intermediate) Aniline_Phosphite->Benzoyl_Phosphite Carboxylic_Acid Substituted Benzoic Acid Carboxylic_Acid->Benzoyl_Phosphite Product Substituted Benzanilide Benzoyl_Phosphite->Product Free_Aniline Free Aniline Free_Aniline->Product Nucleophilic Attack

Caption: Proposed mechanism involving in-situ generated aniline phosphite in acylation.

Comparison with Other Catalytic Systems

Trivalent phosphorus compounds have been shown to be effective catalysts for the synthesis of benzanilides, complementing other systems like tetrabutoxytitanate/polybutoxytitanate, especially for producing anilides of aminobenzoic and oxybenzoic acids with greater selectivity.[8] These P(III) catalysts are used in small amounts (e.g., 2 mol%) and promote the reaction in boiling low-polar solvents with intensive water distillation.[8]

Conclusion

The combination of aniline and phosphate-containing reagents presents a versatile and potent catalytic system for various organic transformations. In the Kabachnik-Fields reaction, catalysts derived from or used in conjunction with these components demonstrate high efficacy, often outperforming traditional acid catalysts. The use of chiral phosphoric acids with aniline derivatives opens avenues for highly enantioselective syntheses. Furthermore, the in-situ generation of active species like aniline phosphite showcases an efficient strategy for acylation reactions. The choice of the specific aniline-phosphate system versus other alternatives will depend on the desired product, required selectivity (including stereoselectivity), and reaction conditions. The data presented in this guide serves as a valuable resource for researchers and professionals in selecting the optimal catalytic approach for their synthetic challenges.

References

Spectroscopic Cross-Validation of Aniline Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of aniline phosphate with its parent compound, aniline, and a common salt, aniline hydrochloride. Due to the limited availability of direct experimental data for this compound in public databases, this guide synthesizes expected spectroscopic characteristics based on the well-documented spectra of related compounds and the fundamental principles of spectroscopic analysis. This comparative approach allows for a robust cross-validation framework for researchers working with or synthesizing this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for aniline and aniline hydrochloride, alongside the predicted data for this compound. These predictions are based on the expected formation of the anilinium cation and the presence of the phosphate anion.

Table 1: Comparative FTIR and Raman Data (cm⁻¹)

Vibrational Mode Aniline Aniline Hydrochloride This compound (Predicted) Rationale for Prediction
N-H Stretch (Amine/Anilinium) 3433, 3356 (asymmetric & symmetric)[1]~3000-2800 (broad, multiple bands)~3000-2800 (broad, multiple bands)Formation of the anilinium ion (C₆H₅NH₃⁺) leads to a significant shift to lower wavenumbers and broadening of the N-H stretching bands due to the positive charge and hydrogen bonding with the phosphate anion.
Aromatic C-H Stretch ~3050-3030~3080-3040~3080-3040The aromatic C-H stretching frequencies are less affected by salt formation but may show minor shifts due to changes in the electronic environment of the benzene ring.
C=C Ring Stretch ~1620, 1600, 1500~1600, 1580, 1490~1600, 1580, 1490Slight shifts in the aromatic ring stretching vibrations are expected upon protonation of the amino group.
C-N Stretch ~1279[2]~1250~1250The C-N bond order is slightly altered in the anilinium ion, resulting in a shift of the stretching frequency.
P-O Stretch (Phosphate) N/AN/A~1100-900 (strong, multiple bands)The phosphate anion (PO₄³⁻) exhibits strong, characteristic P-O stretching vibrations in this region. The exact positions and number of bands will depend on the symmetry and hydrogen bonding environment.[3][4]
O-P-O Bend (Phosphate) N/AN/A~600-500Characteristic bending vibrations of the phosphate group are expected in this region.[3]

Table 2: Comparative UV-Vis Spectroscopic Data (nm)

Compound λmax (in Ethanol/Water) λmax (in Acidic Solution) Predicted λmax for this compound (in Water) Rationale for Prediction
Aniline 230, 280[5]203, 254[5]~203, ~254In an aqueous solution, this compound will exist as the anilinium ion. The lone pair of electrons on the nitrogen atom is no longer in conjugation with the benzene ring, leading to a hypsochromic (blue) shift of the absorption maxima, similar to aniline in an acidic solution.[5]
Aniline Hydrochloride 203, 254203, 254N/AAs a salt of a strong acid, aniline hydrochloride already exists as the anilinium ion in solution.

Table 3: Comparative ¹H NMR Spectroscopic Data (ppm)

Proton Aniline (in CDCl₃) Aniline Hydrochloride (in DMSO-d₆) This compound (Predicted, in D₂O) Rationale for Prediction
Aromatic Protons ~6.7-7.2~7.3-7.6~7.4-7.7The electron-withdrawing effect of the positively charged anilinium group deshields the aromatic protons, causing them to shift downfield compared to neutral aniline.
-NH₂/-NH₃⁺ Protons ~3.6 (broad)~10.0 (broad)~7.5-8.5 (broad, exchangeable with D₂O)The protons on the nitrogen atom in the anilinium ion are more acidic and will appear as a broad, downfield signal. In D₂O, this peak may broaden significantly or disappear due to proton exchange with the solvent.

Table 4: Comparative ¹³C NMR Spectroscopic Data (ppm)

Carbon Aniline (in CDCl₃) Aniline Hydrochloride (in DMSO-d₆) This compound (Predicted, in D₂O) Rationale for Prediction
C1 (ipso-C) ~146~129~130-135The carbon attached to the nitrogen is significantly affected by protonation, typically showing a downfield shift.
C2, C6 (ortho-C) ~115~120~120-125Deshielding due to the electron-withdrawing anilinium group causes a downfield shift.
C3, C5 (meta-C) ~129~130~130-132The meta carbons are also deshielded, but to a lesser extent than the ortho and para positions.
C4 (para-C) ~118~125~125-128The para carbon experiences a noticeable downfield shift upon protonation.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous sample preparation and instrument operation. Below are detailed methodologies for the key experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation (Solid this compound) :

    • KBr Pellet Method : Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Press the mixture in a pellet die under high pressure to form a transparent or semi-transparent pellet.[6]

    • Place the pellet in the sample holder of the FTIR instrument.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction and, if necessary, a baseline correction.

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation (Solid this compound) :

    • Place a small amount of the solid this compound sample onto a clean microscope slide or into a capillary tube.

  • Data Acquisition :

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a Stokes shift range relevant for organic and phosphate vibrations (e.g., 200 to 3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Processing : Perform cosmic ray removal and baseline correction as needed.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation (this compound Solution) :

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.[7]

    • Use quartz cuvettes for measurements in the UV region.[7]

  • Data Acquisition :

    • Use the solvent as a blank to record the baseline.

    • Record the absorbance spectrum of each sample solution from 200 to 400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[8][9]

    • Ensure the sample is fully dissolved; filter the solution if any solid particles are present.[9]

  • Data Acquisition :

    • ¹H NMR : Acquire the proton NMR spectrum with an appropriate number of scans.

    • ¹³C NMR : Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher sample concentration may be necessary.

  • Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_Raman Mount Solid Sample Sample->Prep_Raman Prep_UV Prepare Solution Sample->Prep_UV Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Analysis Spectral Data Processing (Baseline Correction, etc.) Acq_FTIR->Analysis Acq_Raman->Analysis Acq_UV->Analysis Acq_NMR->Analysis Interpretation Structural Elucidation & Comparative Analysis Analysis->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Spectral_Interpretation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_validation Cross-Validation FTIR_Data FTIR Spectrum (Vibrational Modes) Anilinium Anilinium Cation (C₆H₅NH₃⁺) FTIR_Data->Anilinium N-H, C-N Stretch Phosphate Phosphate Anion (PO₄³⁻) FTIR_Data->Phosphate P-O Stretch Raman_Data Raman Spectrum (Vibrational Modes) Raman_Data->Anilinium Ring Modes Raman_Data->Phosphate P-O Symmetric Stretch UV_Data UV-Vis Spectrum (Electronic Transitions) UV_Data->Anilinium π-π* Transitions NMR_Data NMR Spectra (Chemical Environment) NMR_Data->Anilinium Proton & Carbon Shifts Final_Structure Confirmed Structure of This compound Anilinium->Final_Structure Phosphate->Final_Structure Aniline Aniline Data Aniline_HCl Aniline HCl Data Final_Structure->Aniline Compare Final_Structure->Aniline_HCl Compare

Caption: Logical relationship in spectral interpretation.

References

A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of aniline phosphate and its derivatives. The information presented is compiled from various studies to offer insights into how different substituents on the aniline ring affect the thermal properties of the resulting phosphate salts. Understanding the thermal stability of these compounds is crucial for their handling, storage, and application in various fields, including materials science and pharmaceutical development.

Comparative Thermal Stability Data

The thermal stability of this compound and its derivatives is primarily assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and completion of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

The following table summarizes the available thermal decomposition data for this compound and some of its derivatives. It is important to note that these values are compiled from different sources and experimental conditions may vary.

Compound NameStructureOnset Decomposition Temperature (°C)Key Observations
Anilinium Dihydrogen PhosphateC₆H₅NH₃⁺·H₂PO₄⁻~200Thermally stable up to this temperature.
N-Methyl-4-nitroanilinium IsophthalateCH₃NH(C₆H₄NO₂)·C₈H₆O₄~160The compound is stable up to 160 °C.
4-Chloroanilinium EthanoateClC₆H₄NH₃⁺·CH₃COO⁻73 - 189A decomposition step is observed within this range.
4-Chloroaniline (base)ClC₆H₄NH₂250 - 300Decomposition temperature of the free base for reference.[1]

Note: The data for N-methyl-4-nitroanilinium is for its isophthalate salt, and for 4-chloroanilinium, it is for its ethanoate salt, as direct phosphate salt data was not available in the searched literature. These are included to provide a broader context on the thermal stability of substituted anilinium salts.

Experimental Protocols

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on common practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Shimadzu TGA-50, Mettler Toledo TGA/SDTA 851e).

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a sample pan (e.g., alumina or platinum crucible).

  • Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is typically established by purging with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass and temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., Shimadzu DSC-60, Mettler Toledo DSC 1).

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or platinum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition) events. The peak temperature and the area under the peak can be used to determine the transition temperature and the enthalpy of the transition, respectively.

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and a generalized decomposition pathway for anilinium phosphate.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of Aniline Phosphate & Derivatives tga Thermogravimetric Analysis (TGA) synthesis->tga Sample dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample data_analysis Analysis of TGA/DSC Curves tga->data_analysis dsc->data_analysis comparison Comparative Stability Assessment data_analysis->comparison

Caption: Experimental workflow for comparative thermal stability analysis.

decomposition_pathway start Anilinium Phosphate (Solid) intermediate Decomposition Intermediates (Liquid/Gas) start->intermediate Heat (Δ) products Gaseous Products (e.g., H₂O, NH₃, P₄O₁₀, NOx) intermediate->products residue Carbonaceous Residue intermediate->residue

Caption: Generalized thermal decomposition pathway of anilinium phosphate.

References

Assessing the Biocompatibility of Aniline Phosphate-Based Polymers Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a biocompatible polymer is a critical decision in the development of drug delivery systems and medical devices. Aniline phosphate-based polymers are an emerging class of materials with tunable properties that make them attractive for various biomedical applications. This guide provides an objective comparison of the biocompatibility of these polymers against established standards and commonly used alternatives, supported by experimental data.

In Vitro Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility involves assessing its potential to cause cell death. The ISO 10993-5 standard recommends quantitative evaluation of cytotoxicity, often through an MTT assay, which measures the metabolic activity of cells cultured with the material extract. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a key metric.

Table 1: Comparative In Vitro Cytotoxicity (IC50) on NIH/3T3 Fibroblast Cells

Polymer/MaterialIC50 (µg/mL)Reference
Aniline Trimer~50[1]
Aniline Tetramer>100[1]
Poly(lactic-co-glycolic acid) (PLGA)Generally considered non-toxic at typical concentrations[2][3]
Polycaprolactone (PCL)>100[4]
Polyethylene Glycol (PEG)Generally considered non-toxic[4]

Note: Data for aniline trimers and tetramers are used as representative examples for aniline-based oligomers. The biocompatibility of this compound-based polymers is expected to be favorable, but direct quantitative comparisons are needed.

Hemocompatibility Evaluation

For materials intended to come into contact with blood, hemocompatibility is a critical safety parameter. The ASTM F756 standard practice outlines the assessment of hemolytic properties of materials. A hemolysis percentage of less than 2% is considered non-hemolytic.

Studies on polyaniline-polyurethane composite fibers have shown very low hemolysis (0.14%). For comparison, common biodegradable polymers like PCL and PEG also exhibit excellent hemocompatibility.

Table 2: Comparative Hemocompatibility (Percentage Hemolysis)

Polymer/MaterialHemolysis (%)Standard ClassificationReference
Polyaniline-Polyurethane0.14Non-hemolytic[5]
PCL-MPEG Micelles0.85 - 0.88Non-hemolytic[6]
Polyvinyl Chloride (PVC) (Control)< 2Non-hemolytic[7]

In Vivo Inflammatory Response

The implantation of any biomaterial will elicit an inflammatory response. A biocompatible material should provoke a minimal and transient inflammatory reaction that resolves over time. The ISO 10993-6 standard provides guidelines for assessing the local effects after implantation. This typically involves subcutaneous or intramuscular implantation of the material in an animal model, followed by histological analysis of the surrounding tissue at various time points. Key indicators of the inflammatory response include the presence and density of neutrophils (acute inflammation) and macrophages (chronic inflammation), as well as the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

While direct comparative quantitative data for the in vivo inflammatory response of this compound-based polymers is limited, qualitative studies suggest they can be biocompatible. For context, the table below provides representative data for the inflammatory response to PLGA, a widely used biodegradable polymer.

Table 3: Representative In Vivo Inflammatory Response Data for PLGA

Time PointPredominant Cell TypeKey Cytokine Levels (relative to control)Reference
1-3 DaysNeutrophilsIncreased TNF-α, IL-6
7-14 DaysMacrophagesDecreasing TNF-α, IL-6
>28 DaysFibroblasts, Fibrous Capsule FormationBaseline cytokine levels

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation.

  • Material Extraction: The test material is incubated in a cell culture medium at 37°C for 24-72 hours to create an extract, as per ISO 10993-12.

  • Cell Seeding: NIH/3T3 fibroblasts are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Extract Exposure: The culture medium is replaced with various concentrations of the material extract and incubated for another 24-72 hours.

  • MTT Addition: The extract is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Experiment cluster_analysis Analysis A Material Extraction (ISO 10993-12) C Extract Exposure A->C B Cell Seeding (NIH/3T3) B->C D MTT Addition C->D E Incubation (Formazan Formation) D->E F Solubilization E->F G Absorbance Reading (570 nm) F->G H Calculate Cell Viability (%) G->H

MTT Assay Experimental Workflow

Hemolysis Assay (ASTM F756)

This protocol determines the hemolytic properties of a material when in direct contact with blood.

  • Material Preparation: The test material is prepared according to standardized dimensions.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Direct Contact: The material is placed in a tube with a diluted blood suspension.

  • Incubation: The tubes are incubated at 37°C for 3 hours with gentle agitation.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Supernatant Analysis: The absorbance of the supernatant is measured spectrophotometrically at 540 nm to determine the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

Hemolysis_Assay_Workflow A Material Preparation C Direct Contact Incubation (37°C, 3 hours) A->C B Blood Collection B->C D Centrifugation C->D E Spectrophotometric Analysis of Supernatant (540 nm) D->E F Calculate Hemolysis (%) E->F

Hemolysis Assay Experimental Workflow

In Vivo Implantation Study (ISO 10993-6)

This protocol outlines the assessment of the local tissue response to an implanted biomaterial.

  • Material Sterilization: The test material is sterilized using a validated method.

  • Animal Model: Typically, rats or rabbits are used.

  • Implantation: The material is surgically implanted, usually in the subcutaneous or intramuscular tissue.

  • Observation Periods: Animals are observed for signs of inflammation or adverse reactions at specified time points (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: At each time point, the implant and surrounding tissue are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Microscopic Evaluation: A pathologist evaluates the tissue sections for the presence and density of inflammatory cells (neutrophils, macrophages), fibrosis, and tissue necrosis.

  • Cytokine Analysis: In some studies, tissue homogenates or blood samples are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other immunoassays.

InVivo_Inflammatory_Response cluster_procedure Procedure cluster_analysis Analysis A Material Sterilization B Surgical Implantation A->B C Observation Periods B->C D Tissue Excision C->D E Histological Processing D->E F Microscopic Evaluation (Cell Infiltration, Fibrosis) E->F G Cytokine Analysis (Optional) E->G

In Vivo Inflammatory Response Workflow

Biomaterial Implantation and Inflammatory Signaling

The implantation of a biomaterial initiates a cascade of events at the tissue-material interface, leading to an inflammatory response. This response is a natural part of the healing process, but a prolonged or excessive reaction can lead to device failure. The following diagram illustrates a simplified signaling pathway of the acute inflammatory response to a biomaterial.

Inflammatory_Signaling_Pathway Implant Biomaterial Implantation Protein Protein Adsorption Implant->Protein Complement Complement Activation Protein->Complement Neutrophil Neutrophil Recruitment Complement->Neutrophil Macrophage Macrophage Activation Neutrophil->Macrophage Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines Resolution Resolution or Chronic Inflammation Cytokines->Resolution

Acute Inflammatory Signaling Pathway

Conclusion

This compound-based polymers show promise as biocompatible materials for biomedical applications. Preliminary data suggests low cytotoxicity and hemocompatibility. However, this guide highlights the need for more direct, quantitative comparative studies against established biomaterials like PLGA and PCL to fully ascertain their biocompatibility profile. The provided experimental protocols and diagrams offer a framework for conducting such assessments according to international standards. Researchers and drug development professionals are encouraged to perform rigorous biocompatibility testing to ensure the safety and efficacy of novel this compound-based polymer formulations.

References

A Head-to-Head Comparison: Aniline Phosphate and Sulfonic Acids as Dopants for Polyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of conducting polymers, particularly polyaniline (PANI), is intrinsically linked to the choice of dopant. The dopant not only imparts conductivity but also significantly influences the polymer's processability, thermal stability, and morphology. This guide provides an objective, data-driven comparison between phosphoric acid (which forms aniline phosphate in situ) and various sulfonic acids, two prominent classes of protonic acid dopants used to enhance the properties of polyaniline.

Doping Mechanism and Chemical Structures

Doping of the emeraldine base form of polyaniline is a protonation process. The acid donates a proton (H⁺) to the imine nitrogen atoms on the PANI backbone. This protonation leads to the formation of charge carriers (polarons and bipolarons), which are delocalized along the polymer chain, transforming the insulating emeraldine base into the conductive emeraldine salt.

Sulfonic acids (like p-toluenesulfonic acid, PTSA) and phosphoric acid achieve this through their acidic protons. However, the nature of the resulting counter-anion (sulfonate vs. phosphate) plays a critical role in determining the final properties of the doped polymer.

G cluster_0 Dopant Structures cluster_1 Doping Process PANI Polyaniline Chain (...-NH-Ph-NH-Ph=N-Ph-N=...) PANI_base PANI (Emeraldine Base) Insulating H3PO4 Phosphoric Acid (H₃PO₄) H3PO4_struct PTSA p-Toluenesulfonic Acid (PTSA) (CH₃C₆H₄SO₃H) PTSA_struct PANI_salt PANI (Emeraldine Salt) Conducting PANI_base->PANI_salt Protonation Proton Proton (H⁺) from Acid Proton->PANI_salt

Caption: Chemical dopants and the protonation of polyaniline.

Performance Comparison: Quantitative Data

The selection of a dopant is often a trade-off between achieving high electrical conductivity and optimizing other essential properties like solubility and thermal stability. The data compiled from various studies highlights the distinct advantages offered by each class of dopant.

Table 1: Electrical Conductivity of Doped Polyaniline

Dopant AcidAbbreviationReported Conductivity (S/cm)Notes
p-Toluenesulfonic AcidPTSA3.84 x 10¹[1]High conductivity, good crystallinity.[2]
Camphorsulfonic AcidCSA2.92 x 10¹[1] to 4.0 x 10²[3]High conductivity; enhances solubility.
Dodecylbenzene Sulfonic AcidDBSA0.98[4] to 14[5]Acts as a surfactant, significantly improving solubility and processability.
Phosphoric AcidH₃PO₄3.37 x 10⁻⁸ (on fabric)[6]Generally lower conductivity in bulk form compared to sulfonic acids.[7]
Sulfuric AcidH₂SO₄1.09[8]A common inorganic dopant, provides moderate to high conductivity.

Table 2: Thermal Stability of Doped Polyaniline

Dopant AcidKey Thermal Stability FindingsReference
Phosphoric Acid PANI doped with phosphoric acid exhibits excellent thermal stability , often superior to that of PANI doped with nitric or sulfuric acid when incorporated into composites.[9]
p-Toluenesulfonic Acid (pTSA) Doping with pTSA improves thermal stability . The degradation temperature of PANI emeraldine salt (ES) is higher (170-173 °C) compared to the undoped emeraldine base (EB) (160-163 °C) due to crosslinking.[10]
Camphorsulfonic Acid (CSA) Single-acid doping with CSA does not negatively affect the thermal resistivity of polyaniline, with degradation occurring above 250°C. It can also improve thermal stability in composites.[11][12]
Dodecylbenzene Sulfonic Acid (DBSA) PANI doped with DBSA shows good thermal stability , often better than HCl-doped PANI at temperatures below 350°C.[4]

Table 3: Solubility and Processability

Dopant ClassSolubility CharacteristicsReference
Sulfonic Acids (Functionalized) Dopants with large organic groups, such as DBSA and CSA, act as both dopants and surfactants. This "counter-ion induced processability" makes the doped PANI soluble in common organic solvents like chloroform or m-cresol, which is crucial for creating films and blends.[5][13][14]
Phosphoric Acid PANI doped with phosphoric acid generally exhibits poor solubility in common organic solvents, similar to other small inorganic acid dopants like HCl and H₂SO₄. This limits its processability from solution.[15]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to materials science research. Below are representative protocols for the synthesis and characterization of doped polyaniline.

Experimental Protocol 1: In-Situ Chemical Oxidative Polymerization of Aniline

This protocol describes a general method for synthesizing PANI where the dopant is present during the polymerization reaction.

  • Monomer Solution Preparation: Dissolve a specific molar quantity of aniline in an aqueous solution of the desired dopant acid (e.g., 1 M p-Toluenesulfonic Acid or Phosphoric Acid). The solution should be continuously stirred in an ice bath to maintain a temperature of 0–5 °C.

  • Oxidant Solution Preparation: Separately, dissolve an oxidizing agent, typically ammonium persulfate (APS), in a solution of the same dopant acid. The molar ratio of APS to aniline is commonly kept around 1.25:1.

  • Polymerization: Add the oxidant solution dropwise to the chilled aniline solution under constant stirring. The reaction mixture will gradually change color, typically to a dark green, indicating the formation of the conductive emeraldine salt form of polyaniline.

  • Reaction Completion: Continue stirring the mixture in the ice bath for several hours (e.g., 3-6 hours) to ensure the polymerization is complete.

  • Purification: Collect the precipitated polyaniline powder by filtration. Wash the precipitate repeatedly with deionized water and then with a solvent like methanol or acetone until the filtrate becomes colorless. This step removes unreacted monomer, oxidant, and excess acid.

  • Drying: Dry the final PANI powder in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for 12-24 hours.

G start Start prep_aniline Prepare Aniline Solution (Aniline + Dopant Acid) Cool to 0-5°C start->prep_aniline prep_aps Prepare Oxidant Solution (APS + Dopant Acid) start->prep_aps polymerize Add Oxidant to Aniline Solution (Dropwise, with Stirring) prep_aniline->polymerize prep_aps->polymerize react Stir for 3-6 hours at 0-5°C polymerize->react filter Filter Precipitate react->filter wash Wash with DI Water & Methanol filter->wash dry Dry in Vacuum Oven (60°C, 12h) wash->dry end Doped PANI Powder dry->end

Caption: Experimental workflow for in-situ PANI synthesis.

Experimental Protocol 2: Four-Point Probe Conductivity Measurement

  • Sample Preparation: Press the synthesized PANI powder into a compact pellet of uniform thickness and diameter using a hydraulic press.

  • Measurement Setup: Use a four-point probe measurement system. This setup consists of four equally spaced, collinear probes.

  • Procedure: Pass a constant current (I) through the outer two probes and measure the voltage difference (V) across the inner two probes.

  • Calculation: The sheet resistance is first calculated. For a pellet with thickness (t) much smaller than the probe spacing, the bulk conductivity (σ) can be calculated using the formula: σ = (I / V) * (ln(2) / (π * t))

Experimental Protocol 3: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, precisely weighed amount of the dried PANI powder (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • Analysis Conditions: Place the crucible in the TGA furnace. Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Interpretation: The resulting TGA curve shows weight loss steps corresponding to the evaporation of moisture, removal of the dopant, and degradation of the polymer backbone. The onset temperature of major degradation is used as a measure of thermal stability.

Summary and Key Takeaways

The choice between this compound and sulfonic acid dopants is dictated by the specific application requirements.

G Dopant Dopant Class Sulfonic Sulfonic Acids (CSA, DBSA, PTSA) High Conductivity Good Processability/Solubility (with functional groups) Moderate-to-Good Thermal Stability Phosphate This compound (from H₃PO₄) Lower Conductivity Poor Processability/Solubility Excellent Thermal Stability

Caption: Comparative summary of dopant properties.
  • Sulfonic Acids are the dopants of choice when high electrical conductivity and solution processability are the primary objectives. Functionalized sulfonic acids like DBSA and CSA are particularly effective at rendering PANI soluble, enabling its use in coatings, blends, and printable electronics.[16] The trade-off can sometimes be a slightly lower thermal stability compared to inorganic acid dopants.[11]

  • This compound (formed from phosphoric acid) is advantageous in applications where thermal stability is paramount , and high electrical conductivity is not the main driver.[9] Its poor solubility makes it less suitable for applications requiring solution processing but could be beneficial where leaching of the dopant is a concern. The resulting conductivity is generally several orders of magnitude lower than that achieved with the best sulfonic acids.[7]

For researchers, this guide highlights a clear performance trade-off. For applications in flexible electronics or conductive inks, the processability afforded by sulfonic acids is indispensable. For high-temperature electronics or composites where stability is the key concern, phosphoric acid presents a viable, albeit less conductive, alternative.

References

Validating the reproducibility of aniline phosphate synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount to ensure consistent product quality and reliable experimental outcomes. This guide provides a comparative analysis of established methods for the synthesis of aniline phosphate, focusing on validating their reproducibility through detailed experimental protocols and data.

This compound, a salt formed from the reaction of aniline and phosphoric acid, is a potentially valuable intermediate in various chemical and pharmaceutical applications. However, a comprehensive and standardized protocol for its synthesis with validated reproducibility is not widely documented in readily available scientific literature. This guide aims to address this gap by outlining a common theoretical approach to its synthesis and discussing the critical parameters that influence its yield, purity, and reproducibility.

Comparison of Synthetic Protocols

While specific, peer-reviewed protocols for the direct synthesis of this compound are scarce, the fundamental reaction involves a straightforward acid-base neutralization. The primary method involves the direct reaction of aniline with phosphoric acid. An alternative approach, extrapolated from the synthesis of other aniline salts, involves the use of a suitable solvent to facilitate the reaction and subsequent crystallization.

ParameterProtocol 1: Direct ReactionProtocol 2: Solvent-Assisted Crystallization
Reagents Aniline, Phosphoric AcidAniline, Phosphoric Acid, Ethanol (or other suitable solvent)
Stoichiometry Typically a 1:1 molar ratio of aniline to phosphoric acid is used.A 1:1 molar ratio is maintained, with the solvent used to dissolve the reactants.
Temperature The reaction is often initiated at room temperature and may be followed by cooling to induce crystallization.Dissolution may be performed at room temperature or with gentle heating, followed by slow cooling for crystallization.
Reaction Time The salt formation is generally rapid upon mixing.Time is required for dissolution and subsequent controlled crystallization.
Product Isolation Filtration of the precipitated salt, followed by washing and drying.Filtration of the crystallized product, washing with a cold solvent, and drying.
Reported Yield Data not consistently available in the literature.Data not consistently available in the literature.
Reported Purity Data not consistently available in the literature.Data not consistently available in the literature.

Note: The lack of consistent, published data on the yield and purity for the direct synthesis of this compound highlights a significant gap in the available literature.

Experimental Protocols

The following are detailed, generalized methodologies for the two primary approaches to this compound synthesis. These protocols are based on fundamental chemical principles of salt formation and are intended to serve as a baseline for reproducibility studies.

Protocol 1: Direct Reaction and Precipitation

Materials:

  • Aniline (freshly distilled)

  • Orthophosphoric acid (e.g., 85% aqueous solution)

  • Deionized water

  • Ethanol (for washing)

  • Glassware: Beaker, magnetic stirrer, stir bar, burette or dropping funnel, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • In a beaker equipped with a magnetic stirrer, dissolve a known amount of freshly distilled aniline in a minimal amount of deionized water.

  • Slowly add a stoichiometric equivalent of phosphoric acid dropwise to the aniline solution while stirring continuously. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

  • Continue stirring for 30 minutes at room temperature after the addition is complete.

  • Cool the reaction mixture in an ice bath to induce precipitation of this compound.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

  • Characterize the final product by determining its melting point and using analytical techniques such as FT-IR and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Solvent-Assisted Crystallization

Materials:

  • Aniline (freshly distilled)

  • Orthophosphoric acid (e.g., 85% aqueous solution)

  • Ethanol (or other suitable solvent like isopropanol)

  • Glassware: Erlenmeyer flask, magnetic stirrer, stir bar, dropping funnel, crystallization dish, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Dissolve a known amount of freshly distilled aniline in a suitable volume of ethanol in an Erlenmeyer flask with stirring.

  • In a separate container, dilute a stoichiometric equivalent of phosphoric acid with a small amount of ethanol.

  • Slowly add the phosphoric acid solution to the aniline solution with continuous stirring.

  • If precipitation does not occur immediately, gently warm the solution to ensure complete dissolution, and then allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator or an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the this compound crystals under vacuum.

  • Analyze the product for its melting point, and spectroscopic properties (FT-IR, NMR) to ascertain its identity and purity.

Experimental Workflow and Validation

The successful and reproducible synthesis of this compound relies on a systematic workflow that includes careful execution of the synthesis protocol followed by rigorous validation of the product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Reagents Reagent Preparation (Aniline, Phosphoric Acid) Reaction Reaction Execution (Direct or Solvent-Assisted) Reagents->Reaction Stoichiometric Control Isolation Product Isolation (Filtration, Washing, Drying) Reaction->Isolation Controlled Precipitation/ Crystallization Yield Yield Calculation Isolation->Yield Purity Purity Assessment (e.g., HPLC, NMR) Isolation->Purity Reproducibility Reproducibility Check (Multiple Runs) Yield->Reproducibility Characterization Structural Characterization (e.g., FT-IR, Melting Point) Purity->Characterization Purity->Reproducibility Characterization->Reproducibility Consistent Data

Caption: Workflow for the synthesis and validation of this compound.

This logical flow illustrates the critical steps from starting materials to a validated, reproducible synthesis. The validation stage is crucial for establishing a reliable protocol. By systematically varying parameters such as stoichiometry, temperature, and solvent in the synthesis stage and meticulously analyzing the outcomes in the validation stage, researchers can optimize the protocol for maximum yield, purity, and, most importantly, reproducibility. The lack of extensive published data for this compound synthesis underscores the need for such systematic studies to establish a robust and reliable synthetic methodology.

Safety Operating Guide

Safe Disposal of Aniline Phosphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Aniline phosphate, a compound requiring meticulous handling, necessitates a stringent disposal protocol to ensure the safety of laboratory personnel and environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the highest standards of laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The substance is toxic if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.[1][2][3][4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Use chemical-impermeable gloves (butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended; nitrile gloves are not generally recommended for prolonged contact).[6] A fully buttoned lab coat, full-length pants, and closed-toed shoes are mandatory.[6][7]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Handling and Storage:

  • Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6][8]

  • Keep containers tightly closed and properly labeled.[1][6]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]

Quantitative Data for Aniline and Related Compounds

For easy reference, the following table summarizes key quantitative data for aniline, the parent compound of this compound. These values are critical for risk assessment and emergency planning.

ParameterValueSource(s)
OSHA Permissible Exposure Limit (PEL) 5 ppm (8-hour time-weighted average)[9]
ACGIH Threshold Limit Value (TLV) 2 ppm (8-hour time-weighted average)[9]
Reportable Quantity (RQ) 5000 lbs[10]
Oral LD50 (Rat) 250 mg/kg[8]
Dermal LD50 (Rabbit) 820 mg/kg[8]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

Waste Segregation and Collection
  • Do not mix waste streams. Collect this compound waste in a dedicated, compatible container.[11] Polyethylene containers are often suitable.[6]

  • Label the waste container clearly. The label must include the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[11]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

Temporary Storage of Hazardous Waste
  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the laboratory, at or near the point of waste generation, for the temporary storage of the hazardous waste container.[11]

  • Secure Storage: The SAA should be a secured, cool, and well-ventilated area, away from incompatible materials.[6][11]

  • Container Management: Keep the waste container tightly capped at all times, except when adding waste.[11] Ensure the container is in good condition and stored upright to prevent leaks.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Evacuate non-essential personnel from the area.[9]

    • Ensure adequate ventilation and eliminate all ignition sources.[5][9]

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[6][9]

    • Collect the absorbed material using spark-proof tools and place it in a labeled, sealable container for hazardous waste disposal.[5][9]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the area immediately and secure entry.[9]

    • If safe to do so, contain the spill to a small area.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[6]

Final Disposal
  • Do not dispose of this compound waste down the drain or in the regular trash. [6] This is a regulated hazardous waste.

  • Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[6][9] They will provide specific instructions and ensure compliance with all federal, state, and local regulations.

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and disposed of.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

AnilinePhosphateDisposal This compound Waste Disposal Workflow start Waste Generation waste_collection Collect in a Labeled, Compatible Hazardous Waste Container start->waste_collection spill_occurrence Spill Occurs start->spill_occurrence is_container_full Is Container Full? waste_collection->is_container_full is_container_full->waste_collection No seal_and_store Securely Seal Container and Store in SAA is_container_full->seal_and_store Yes request_pickup Request Waste Pickup from EH&S seal_and_store->request_pickup disposal Final Disposal by Licensed Facility request_pickup->disposal is_spill_small Is Spill Small & Manageable? spill_occurrence->is_spill_small cleanup_small_spill Follow Small Spill Cleanup Protocol is_spill_small->cleanup_small_spill Yes evacuate_and_report Evacuate Area and Contact EH&S/Emergency Response is_spill_small->evacuate_and_report No cleanup_small_spill->waste_collection evacuate_and_report->disposal

Caption: A workflow diagram illustrating the key steps and decision points for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.

References

Essential Safety and Operational Guide for Handling Aniline Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling aniline phosphate. It offers procedural, step-by-step guidance for safe operations and disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6][7]

  • Ensure emergency exits and a designated risk-elimination area are established.[5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards of aniline.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that can cause serious eye damage.[2][3][4]
Skin Protection Wear impervious and fire/flame-resistant clothing.[5] A fully buttoned lab coat is the minimum requirement.[7]Prevents skin contact, as aniline is readily absorbed through the skin.[1][8]
Hand Protection Use chemically resistant gloves. Butyl, neoprene, polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for handling aniline. [6][7] Gloves must be inspected before use.[5]Provides a barrier against skin absorption. Glove material selection is critical for adequate protection.
Respiratory Protection If exposure limits are exceeded or in case of dust formation, use a NIOSH-approved respirator.[5] For aniline, a full-facepiece respirator with an organic vapor cartridge is recommended.[1] In situations with potential for high exposure, a supplied-air respirator may be necessary.[1][9]Protects against the inhalation of toxic dust or vapors.

II. Quantitative Safety Data

The following tables provide quantitative data for aniline, which should be used as a conservative reference for handling this compound.

Occupational Exposure Limits for Aniline

Organization Exposure Limit (8-hour Time-Weighted Average) Notes
OSHA (PEL) 5 ppm (19 mg/m³)Skin notation indicates that skin absorption is a significant route of exposure.[10]
NIOSH (REL) Potential occupational carcinogenExposure should be limited to the lowest feasible concentration.[10]
ACGIH (TLV) 2 ppm (7.6 mg/m³)Skin notation.[10]

Glove Compatibility for Aniline

Glove Material Resistance Rating Breakthrough Time (minutes)
Butyl RubberExcellent> 480
NeopreneGood> 480
Polyvinyl Alcohol (PVA)ExcellentNot specified
Viton™Excellent> 480
Nitrile RubberNot Recommended 15
Natural Rubber (Latex)Poor / Limited Use< 30

Data compiled from various chemical resistance charts.[6][7][11][12][13] Ratings and breakthrough times can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.

III. Operational Plan for Safe Handling

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound and aniline.[6]

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials and equipment before starting work.

  • Put on all required PPE as detailed in Section I.

2. Handling and Use:

  • Conduct all weighing and transferring of this compound within a chemical fume hood to avoid dust formation and inhalation.[5][6]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Keep containers tightly closed when not in use.[5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[2][3]

3. Storage:

  • Store this compound in a tightly closed, properly labeled container.[5][6]

  • The storage area should be a dry, cool, and well-ventilated place.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Store below eye level and in secondary containment.[6][7]

IV. Disposal Plan

1. Waste Collection:

  • All this compound waste and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[6]

  • Collect waste in a designated, compatible, and clearly labeled container.[5][6] Do not mix with other waste streams.

2. Disposal Procedure:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

  • Arrange for collection by a licensed hazardous waste disposal company.

V. Emergency Procedures

1. Spills:

  • Small Spill: If you are trained and equipped, you may clean up a small spill (that can be cleaned in under 10 minutes).[6]

    • Wear appropriate PPE, including respiratory protection if necessary.[6]

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand).[1]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[1]

    • Ventilate and wash the area after cleanup is complete.[1]

  • Large Spill:

    • Evacuate personnel from the area immediately.[1][5]

    • Secure and control access to the area.[1]

    • Eliminate all ignition sources.[1][5]

    • Contact your institution's emergency response team or environmental health and safety office.

2. Exposure:

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[5]

VI. Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection start Assess the risk of handling This compound. engineering_controls Work in a Chemical Fume Hood? start->engineering_controls eye_protection Wear Safety Goggles with Side Shields engineering_controls->eye_protection Yes skin_protection Wear Impervious Lab Coat eye_protection->skin_protection hand_protection Select Appropriate Gloves (Butyl, Neoprene, PVA, or Viton) skin_protection->hand_protection respiratory_protection Is there a risk of inhalation (dust/aerosol)? hand_protection->respiratory_protection respirator Use NIOSH-approved Respirator respiratory_protection->respirator Yes proceed Proceed with work respiratory_protection->proceed No respirator->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.